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2-Cyclobutylethane-1-thiol

Cat. No.: B15272574
M. Wt: 116.23 g/mol
InChI Key: HVWXYDFTAUKADF-UHFFFAOYSA-N
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Description

2-Cyclobutylethane-1-thiol (: 1896392-96-3) is a sulfur-containing organic compound with the molecular formula C6H12S and a molecular weight of 116.22 g/mol [ citation:1 ]. This chemical is a versatile alkyl thiol building block characterized by a cyclobutyl ring connected to an ethanethiol chain. Its structure offers a unique combination of ring strain and sulfur reactivity, making it a valuable intermediate in medicinal chemistry and organic synthesis. While specific applications for this exact compound are not extensively documented in the public literature, recent research highlights the significant value of sulfur-substituted cyclobutanes in general. These strained molecules are increasingly adopted in drug discovery for their ability to enhance molecular rigidity, improve metabolic stability, and increase the fraction of sp3-hybrided carbons (Fsp3) in candidate molecules [ citation:4 ]. The thiol functional group allows for further derivatization into other sulfur-based motifs, such as thioethers and sulfones, which are prevalent in pharmaceuticals due to their distinct electronic and structural properties [ citation:4 ]. As a research chemical, this compound provides synthetic chemists a key starting material for exploring this underexploited chemical space, enabling the development of new compounds with potential bioactivity. This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12S B15272574 2-Cyclobutylethane-1-thiol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclobutylethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S/c7-5-4-6-2-1-3-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWXYDFTAUKADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Cyclobutylethane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Cyclobutylethane-1-thiol is a specialized chemical compound with limited publicly available data. The following guide is a compilation of estimated properties based on the known characteristics of its constituent functional groups (thiol, ethyl, cyclobutane) and analogous molecules. All quantitative data should be treated as theoretical estimations and require experimental validation.

Introduction

This compound is an organosulfur compound featuring a cyclobutane ring linked to an ethanethiol group. The unique structural characteristics of the cyclobutane moiety, combined with the reactivity of the thiol group, make this compound a point of interest for various applications, including in medicinal chemistry and materials science. The cyclobutane ring introduces conformational rigidity and a three-dimensional structure that can be advantageous in drug design.[1][2][3] This guide provides a comprehensive overview of the predicted basic properties, potential synthesis, reactivity, and characterization of this compound.

Predicted Physicochemical Properties

The physicochemical properties of this compound are predicted based on the properties of structurally similar compounds, such as ethanethiol, butanethiol, and cyclobutanethiol.

PropertyPredicted ValueRationale and Comparative Data
Molecular Formula C6H12SBased on structural components.
Molecular Weight 116.23 g/mol Calculated from the molecular formula.
Appearance Colorless liquidThiols are typically colorless liquids.[4]
Odor Strong, unpleasant, garlic-like or skunk-likeLow molecular weight thiols are known for their potent and repulsive odors.[4][5]
Boiling Point ~150-160 °CThiols have lower boiling points than their corresponding alcohols due to weaker hydrogen bonding.[4][5][6] For comparison, 1-butanethiol has a boiling point of 98.2 °C.[6] The larger molecular weight of this compound would suggest a higher boiling point.
Solubility Sparingly soluble in water; Soluble in organic solventsThiols are less soluble in water than alcohols of similar molecular weight.[4][7] They are generally soluble in organic solvents like ethanol, ether, and acetone.
pKa ~10-11Thiols are more acidic than alcohols.[4][8] Butanethiol has a pKa of 10.5.[4] The cyclobutyl group is not expected to significantly alter the acidity of the thiol proton.
Density ~0.9 g/mLBased on the densities of similar alkyl thiols.

Synthesis and Reactivity

3.1. Synthesis

Several general methods for the synthesis of alkyl thiols can be adapted for the preparation of this compound.[4][5][9][10][11][12] A common approach involves the nucleophilic substitution of a corresponding alkyl halide with a sulfur nucleophile.[9]

Experimental Protocol: Synthesis via Alkyl Halide Substitution

Objective: To synthesize this compound from 1-bromo-2-cyclobutylethane.

Materials:

  • 1-bromo-2-cyclobutylethane

  • Sodium hydrosulfide (NaSH) or Thiourea (SC(NH2)2) followed by hydrolysis

  • Ethanol (solvent)

  • Sodium hydroxide (for hydrolysis if using thiourea)

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-cyclobutylethane in ethanol.

  • Nucleophilic Substitution:

    • Using Sodium Hydrosulfide: Add an excess of sodium hydrosulfide to the solution. The use of excess hydrosulfide helps to minimize the formation of the corresponding sulfide (thioether) as a byproduct.[9]

    • Using Thiourea: Add thiourea to the ethanolic solution of the alkyl halide. The mixture is heated to reflux to form the isothiouronium salt intermediate.[4][13]

  • Hydrolysis (if using thiourea): After cooling, a solution of sodium hydroxide is added to the isothiouronium salt, and the mixture is heated to hydrolyze the intermediate to the thiol.[14]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with dilute hydrochloric acid.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation.

3.2. Reactivity

The primary reactive site in this compound is the thiol group (-SH).

  • Acidity: The thiol proton is weakly acidic and can be deprotonated by a strong base to form a thiolate anion (RS⁻), which is a potent nucleophile.[8][15]

  • Oxidation: Thiols are readily oxidized. Mild oxidizing agents like iodine (I₂) or hydrogen peroxide (H₂O₂) will convert this compound to its corresponding disulfide, bis(2-cyclobutylethyl) disulfide.[4][6][16] Stronger oxidizing agents can lead to the formation of sulfonic acids.[4][7]

  • Nucleophilicity: The sulfur atom is highly nucleophilic and will participate in SN2 reactions with alkyl halides to form thioethers.[8]

  • Reaction with Heavy Metals: Thiols have a high affinity for heavy metal ions, forming insoluble mercaptides.[17]

Experimental Protocol: Oxidation to Disulfide

Objective: To oxidize this compound to bis(2-cyclobutylethyl) disulfide.

Materials:

  • This compound

  • Iodine (I₂)

  • Ethanol (solvent)

  • Sodium thiosulfate solution (for quenching)

  • Dichloromethane (for extraction)

Procedure:

  • Reaction Setup: Dissolve this compound in ethanol in a flask.

  • Oxidation: Slowly add a solution of iodine in ethanol to the thiol solution with stirring until a persistent yellow color is observed.

  • Quenching: Quench the excess iodine by adding a few drops of sodium thiosulfate solution until the yellow color disappears.

  • Workup:

    • Add water to the reaction mixture.

    • Extract the disulfide with dichloromethane.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation to yield the disulfide.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - A triplet in the region of 1.2-1.6 ppm corresponding to the -SH proton (this signal is exchangeable with D₂O).[4][18] - A quartet or multiplet around 2.5 ppm for the -CH₂- group adjacent to the sulfur.[18] - Multiplets for the protons of the cyclobutane ring and the other -CH₂- group.
¹³C NMR - A signal for the carbon attached to sulfur in the range of 20-30 ppm. - Signals for the other aliphatic carbons.
IR Spectroscopy - A weak absorption band around 2550-2600 cm⁻¹ characteristic of the S-H stretching vibration.[4]
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 116. - Fragmentation patterns may include the loss of the SH group, and cleavage of the ethyl chain and cyclobutane ring.[19]

Potential Applications in Drug Development

The incorporation of a cyclobutane ring into drug candidates is a strategy used to enhance molecular rigidity, improve metabolic stability, and increase the fraction of sp³-hybridized carbons, which can lead to better pharmacological properties.[1][2][3][20] The cyclobutane moiety can act as a non-planar scaffold to orient pharmacophoric groups in a specific three-dimensional arrangement, potentially increasing binding affinity and selectivity for a biological target.[1][21] The thiol group can act as a hydrogen bond donor or acceptor, or it can be a key functional group for covalent inhibition of certain enzymes.

Safety and Handling

Thiols are known for their strong, unpleasant odors and should be handled in a well-ventilated fume hood.[22][23][24] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.[22][24] Spills should be treated with a bleach solution to oxidize the thiol to a less odorous compound.[22][23] Waste containing thiols should be disposed of as hazardous waste.[23][24]

Visualizations

Synthesis_Pathway AlkylHalide 1-bromo-2-cyclobutylethane Intermediate Isothiouronium Salt AlkylHalide->Intermediate SN2 Thiourea Thiourea Thiourea->Intermediate Product This compound Intermediate->Product Hydrolysis Base NaOH, H₂O Base->Product

Caption: General synthesis pathway for this compound.

Oxidation_Reaction Thiol 2 R-SH (this compound) Disulfide R-S-S-R (Disulfide) Thiol->Disulfide Oxidant [O] (e.g., I₂, H₂O₂) Oxidant->Disulfide Byproduct 2 H⁺ + 2 e⁻ Disulfide->Byproduct

Caption: Oxidation of a thiol to a disulfide.

Structure_Property_Relationship Molecule This compound Thiol Thiol Group (-SH) Molecule->Thiol Ethyl Ethyl Group (-CH₂CH₂-) Molecule->Ethyl Cyclobutane Cyclobutane Ring Molecule->Cyclobutane Acidity Acidity (pKa ~10-11) Thiol->Acidity Reactivity Nucleophilicity, Oxidation Thiol->Reactivity Lipophilicity Lipophilicity Ethyl->Lipophilicity Flexibility Chain Flexibility Ethyl->Flexibility Rigidity Conformational Rigidity Cyclobutane->Rigidity Scaffold 3D Scaffold Cyclobutane->Scaffold

Caption: Relationship between structure and predicted properties.

References

An In-depth Technical Guide to 2-Cyclobutylethane-1-thiol: Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Cyclobutylethane-1-thiol is an organosulfur compound featuring a cyclobutane ring connected to an ethanethiol group. As a thiol, it is characterized by the presence of a sulfhydryl (-SH) group, which dictates its chemical reactivity and physical properties. Thiols are known for their strong, often unpleasant odors, and they play a significant role in various chemical and biological processes. This document provides a comprehensive overview of the predicted physical and chemical properties, potential synthetic routes, and characteristic reactions of this compound, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The physical and chemical properties of this compound have been estimated based on data available for its structural analogs, 2-Cyclopentylethane-1-thiol and Cyclobutanethiol, as well as the general properties of thiols.

Estimated Properties of this compound

The following table summarizes the predicted quantitative data for this compound.

PropertyEstimated ValueBasis for Estimation
Molecular Formula C6H12SStructure
Molecular Weight 116.23 g/mol Based on Molecular Formula
Boiling Point ~150-160 °CExtrapolated from analogs
Density ~0.9 g/mLExtrapolated from analogs
Solubility Low in water; Soluble in organic solventsGeneral property of thiols[1][2][3]
Odor Strong, garlic-like or skunkyCharacteristic of low molecular weight thiols[1][2][3]
pKa ~10-11General acidity of thiols[2]
Properties of Structural Analogs

For reference, the following table presents the known properties of structurally related compounds.

Property2-Cyclopentylethane-1-thiolCyclobutanethiol
Molecular Formula C7H14S[4]C4H8S[5]
Molecular Weight 130.25 g/mol [4]88.17 g/mol [5]
Boiling Point Not availableNot available
Density Not availableNot available

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of this compound is not documented, a common and effective method for preparing thiols is via the reaction of an alkyl halide with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis.

Proposed Synthesis of this compound

A plausible synthetic route would involve a two-step process starting from cyclobutylethanol:

  • Conversion of Alcohol to Alkyl Halide: Cyclobutylethanol can be converted to 2-cyclobutylethyl bromide or chloride using standard halogenating agents like PBr3 or SOCl2.

  • Nucleophilic Substitution with a Sulfur Reagent: The resulting 2-cyclobutylethyl halide can then be reacted with sodium hydrosulfide (NaSH) in a polar aprotic solvent like DMF or acetone to yield this compound.

Alternatively, the reaction with thiourea forms a thiouronium salt, which upon alkaline hydrolysis, yields the thiol. This method is often preferred as it avoids the formation of dialkyl sulfide byproducts.

A general workflow for the synthesis is depicted in the following diagram:

G General Synthesis Workflow for this compound cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Cyclobutylethanol Cyclobutylethanol 2-Cyclobutylethyl Halide 2-Cyclobutylethyl Halide Cyclobutylethanol->2-Cyclobutylethyl Halide Halogenating Agent (e.g., PBr3, SOCl2) This compound This compound 2-Cyclobutylethyl Halide->this compound Sulfur Nucleophile (e.g., NaSH or Thiourea)

General Synthesis Workflow

Chemical Reactivity and Signaling Pathways

The chemistry of this compound is dominated by the sulfhydryl group, which imparts nucleophilic and acidic properties to the molecule.

Acidity and Nucleophilicity

The thiol proton is weakly acidic, with an estimated pKa around 10-11, similar to other alkanethiols.[2] Deprotonation with a base yields the corresponding thiolate anion, which is a potent nucleophile. This thiolate can participate in various nucleophilic substitution and addition reactions.

Oxidation Reactions

Thiols are readily oxidized. Mild oxidizing agents, such as iodine or air in the presence of a catalyst, convert thiols to disulfides. This is a common reaction for thiols and is a key feature of their chemistry.[1][6] Stronger oxidizing agents, like hydrogen peroxide or nitric acid, can oxidize the sulfur atom to higher oxidation states, forming sulfenic, sulfinic, or sulfonic acids.

The oxidation of this compound to its corresponding disulfide is illustrated below:

G Oxidation of this compound to a Disulfide Thiol 2 x this compound Disulfide Bis(2-cyclobutylethyl) disulfide Thiol->Disulfide Oxidizing_Agent Mild Oxidizing Agent (e.g., I2, O2) Oxidizing_Agent->Disulfide Byproduct 2H+ + 2e-

Thiol to Disulfide Oxidation

No specific signaling pathways involving this compound have been documented. However, thiols, in general, can interact with biological systems, often through the formation of disulfide bonds with cysteine residues in proteins.

Spectroscopic Analysis

The structure of this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclobutane ring protons, the methylene protons adjacent to the sulfur and the ring, and a triplet for the thiol proton, which is often broad and may exchange with D2O.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the cyclobutane ring and the ethyl chain.

  • IR Spectroscopy: The infrared spectrum should exhibit a characteristic, though often weak, S-H stretching vibration in the region of 2550-2600 cm⁻¹. The C-S stretch is typically weak and appears in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the thiol group.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety profiles of similar thiols, the following precautions should be taken:

  • Toxicity: Thiols are generally considered to be toxic and should be handled with care. Inhalation, ingestion, and skin contact should be avoided.[7][8]

  • Flammability: Low molecular weight thiols are often flammable.[7][9]

  • Odor: Due to their potent and unpleasant smell, work with this compound should be conducted in a well-ventilated fume hood.[8]

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

While direct experimental data is lacking, the physical and chemical properties of this compound can be reasonably predicted based on its structure and comparison with analogous compounds. It is expected to behave as a typical alkanethiol, exhibiting a strong odor, low water solubility, and characteristic reactivity of the sulfhydryl group, including acidity and susceptibility to oxidation. The synthetic and analytical methods described in this guide provide a framework for the preparation and characterization of this compound for research and development purposes. It is imperative to handle this and similar compounds with appropriate safety precautions in a laboratory setting.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Cyclobutylethane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted molecular structure and conformational landscape of 2-cyclobutylethane-1-thiol. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from computational chemistry studies and experimental data of analogous compounds, including cyclobutane derivatives and alkyl thiols. The document outlines the anticipated puckered nature of the cyclobutane ring, the conformational preferences of the ethylthiol side chain, and the rotational isomers that dictate the molecule's three-dimensional structure. Detailed tables of predicted structural parameters, methodologies for experimental and computational analysis, and visualizations of conformational pathways are presented to serve as a foundational resource for further research and application in fields such as drug development.

Introduction

This compound is a sulfur-containing organic molecule featuring a flexible ethylthiol side chain attached to a puckered cyclobutane ring. Understanding the three-dimensional structure and conformational dynamics of such molecules is paramount in various scientific disciplines, particularly in drug design and materials science, where molecular shape and flexibility govern intermolecular interactions and, consequently, biological activity and physical properties.

The conformational space of this compound is primarily defined by three key factors:

  • Ring Puckering: The cyclobutane ring is not planar and exists in a dynamic equilibrium between puckered conformations to alleviate torsional strain.

  • Substituent Orientation: The ethylthiol group can be positioned in either an equatorial or axial orientation on the cyclobutane ring.

  • Side Chain Rotation: The flexibility of the ethylthiol side chain allows for multiple rotational isomers (conformers) around the C-C and C-S bonds.

This guide will systematically explore these conformational features, presenting a predictive model based on established principles and data from closely related molecules.

Predicted Molecular Structure and Conformation

The overall structure of this compound is determined by the interplay of the conformational preferences of its constituent cyclobutane and ethylthiol moieties.

Cyclobutane Ring Conformation

The cyclobutane ring adopts a non-planar, puckered "butterfly" conformation to minimize the eclipsing interactions of its hydrogen atoms. This puckering is characterized by a dihedral angle of approximately 25-30 degrees. The ethyl group attached to the ring can occupy either an equatorial or an axial position. Due to steric hindrance, the equatorial position is significantly more stable for alkyl substituents on a cyclobutane ring. Therefore, the predominant conformation of the cyclobutane ring in this compound is predicted to have the ethylthiol group in an equatorial position.

Ethylthiol Side Chain Conformation

The ethylthiol side chain has two key rotatable bonds that define its conformation:

  • C(ring)-C(ethyl) bond (τ1): Rotation around this bond determines the orientation of the ethyl group relative to the cyclobutane ring.

  • C(ethyl)-S bond (τ2): Rotation around this bond leads to different conformers, primarily the gauche and anti (or trans) forms.

Based on studies of similar short-chain alkanethiols, the gauche conformer of the C-C-S-H dihedral angle is generally found to be more stable than the anti conformer. This preference is often attributed to stabilizing gauche interactions.

Predicted Stable Conformers

Combining these preferences, the most stable conformers of this compound are predicted to have the ethylthiol group in an equatorial position on the puckered cyclobutane ring, with the thiol group in a gauche orientation. Minor populations of the anti thiol conformer and potentially the axial ethylthiol conformer are also expected to exist in equilibrium.

Quantitative Data

The following tables summarize the predicted structural parameters for the most stable conformers of this compound, derived from computational studies and experimental data of analogous molecules.

Table 1: Predicted Bond Lengths

BondPredicted Length (Å)Analogous Molecule Source
C-C (ring)1.548Cyclobutane (ab initio)
C-C (side chain)1.535Propane (microwave)
C-S1.819Ethanethiol (microwave)
S-H1.336Ethanethiol (microwave)
C-H (ring)1.09Cyclobutane (ab initio)
C-H (side chain)1.09Propane (microwave)

Table 2: Predicted Bond Angles

AnglePredicted Angle (°)Analogous Molecule Source
C-C-C (ring)88Cyclobutane (puckered)
C(ring)-C(ethyl)-S111.5Estimated
C-S-H96.5Ethanethiol (microwave)
H-C-H107.5Cyclobutane/Propane

Table 3: Predicted Dihedral Angles and Energy Barriers

Dihedral AngleConformerPredicted Angle (°)Estimated Energy Barrier (kcal/mol)
Puckering AngleEquatorial/Axial~30~1.5 (Ring Inversion)
τ1 (C(ring)-C(ethyl))Staggered60, 180, 300~3-4
τ2 (C(ethyl)-S-H)gauche±60~0.5-1.0
τ2 (C(ethyl)-S-H)anti180-

Experimental and Computational Protocols

The structural parameters and conformational landscape of molecules like this compound are typically investigated using a combination of experimental spectroscopic techniques and computational chemistry methods.

Experimental Methodology: Microwave Spectroscopy

Chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy is a powerful technique for the unambiguous determination of molecular structures in the gas phase.

Protocol:

  • Sample Preparation: A dilute sample of this compound (typically <1%) is prepared in a carrier gas, such as neon or argon.

  • Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to rotational temperatures of a few Kelvin, simplifying the resulting spectrum by populating only the lowest energy conformers.

  • Microwave Excitation: A short, high-power microwave pulse that sweeps a wide frequency range (a "chirp") is broadcast into the chamber, exciting the rotational transitions of the molecules.

  • Signal Detection: Following the excitation pulse, the coherent, time-domain free induction decay (FID) signal emitted by the relaxing molecules is detected by a sensitive receiver.

  • Data Processing: The FID is digitized and Fourier transformed to yield the frequency-domain rotational spectrum.

  • Spectral Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to determine the precise rotational constants (A, B, and C) for each conformer present in the expansion. These constants are directly related to the moments of inertia and thus provide detailed structural information.

Computational Methodology: Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting molecular structures, relative energies of conformers, and the energy barriers between them.

Protocol:

  • Initial Structure Generation: A starting 3D structure of this compound is generated.

  • Conformational Search: A systematic or stochastic search of the potential energy surface is performed by rotating the key dihedral angles (τ1 and τ2) to identify all possible low-energy conformers.

  • Geometry Optimization: Each identified conformer is then subjected to a full geometry optimization to find the local energy minimum on the potential energy surface. A common and reliable level of theory for such calculations is the B3LYP functional with a basis set such as 6-311++G(d,p).

  • Frequency Calculations: Vibrational frequency calculations are performed on each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Analysis: The relative energies of the conformers are calculated, including the ZPVE corrections, to predict their relative populations at a given temperature.

  • Transition State Search: To determine the energy barriers for interconversion between conformers, transition state searches are performed. This involves locating the saddle point on the potential energy surface that connects two minima.

Visualization of Conformational Pathways

The following diagrams, generated using the DOT language, illustrate the key conformational relationships for this compound.

G cluster_ring Cyclobutane Ring Conformation Equatorial Equatorial Ethylthiol Axial Axial Ethylthiol Equatorial->Axial Ring Inversion (Higher Energy) Axial->Equatorial Ring Inversion (Lower Energy)

Caption: Conformational equilibrium between equatorial and axial orientations.

G cluster_sidechain Ethylthiol Side Chain Rotamers (Equatorial) gauche_plus Gauche (+) anti Anti (trans) gauche_plus->anti Rotation (τ2) gauche_minus Gauche (-) anti->gauche_minus Rotation (τ2) gauche_minus->gauche_plus Rotation (τ2)

Caption: Rotational isomers of the ethylthiol side chain.

Conclusion

This technical guide has presented a detailed, predictive analysis of the molecular structure and conformation of this compound based on data from analogous molecules. The key findings suggest that the most stable conformers will feature an equatorially substituted, puckered cyclobutane ring with the ethylthiol side chain adopting a gauche conformation. The provided quantitative data, experimental and computational protocols, and visualizations offer a robust framework for researchers and scientists. This information can guide future experimental investigations and serve as a reliable starting point for molecular modeling studies in drug development and other applications where the three-dimensional structure of this molecule is of interest.

Spectroscopic data for 2-Cyclobutylethane-1-thiol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Cyclobutylethane-1-thiol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to predict the characteristic spectral features. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of similar chemical structures and established spectroscopic databases.

¹H NMR (Proton NMR) Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 2.55q2H-CH₂-SH
~ 1.90 - 2.10m2HCyclobutane CH₂ (α to substituent)
~ 1.75 - 1.90m4HCyclobutane CH₂ (β to substituent)
~ 1.65m1HCyclobutane CH
~ 1.55q2H-CH₂-CH₂-SH
~ 1.30t1H-SH
¹³C NMR (Carbon NMR) Data (Predicted)
Chemical Shift (δ) ppmAssignment
~ 40.0Cyclobutane CH
~ 35.0-CH₂-CH₂-SH
~ 28.0Cyclobutane CH₂
~ 25.0-CH₂-SH
~ 18.0Cyclobutane CH₂
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
2950 - 2850StrongC-H stretch (sp³)
2550Weak - MediumS-H stretch
1450MediumCH₂ bend
800 - 600WeakC-S stretch
Mass Spectrometry (MS) Data (Predicted)
m/zInterpretation
116Molecular Ion [M]⁺
83[M - SH]⁺
67[C₅H₇]⁺ (Loss of ethylthiol)
55[C₄H₇]⁺ (Cyclobutyl cation)
41[C₃H₅]⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data outlined above. Instrument parameters may need to be optimized for specific samples and equipment.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation :

    • Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.[1][2]

    • For ¹³C NMR, a higher concentration (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[2]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]

  • Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each unique carbon atom.[4]

IR Spectroscopy
  • Sample Preparation :

    • For a liquid sample like this compound, a neat spectrum can be obtained by placing a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Alternatively, the sample can be dissolved in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., CCl₄).

  • Data Acquisition :

    • Place the prepared sample in the IR spectrometer.

    • Record a background spectrum of the empty salt plates or the solvent.

    • Record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

Mass Spectrometry
  • Sample Introduction :

    • The sample can be introduced into the mass spectrometer through various methods, including direct injection, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[5]

  • Ionization :

    • The sample molecules are ionized, typically using Electron Ionization (EI) for volatile compounds. This process may cause the molecules to fragment.[5]

  • Mass Analysis :

    • The resulting ions (the molecular ion and any fragment ions) are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[6]

  • Detection :

    • An ion detector measures the abundance of ions at each m/z value, generating the mass spectrum.[5]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an unknown organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Unknown Unknown Compound MS Mass Spectrometry (MS) Unknown->MS IR Infrared (IR) Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Unknown->NMR MS_Data Molecular Weight & Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data Elucidation Structure Determination MS_Data->Elucidation IR_Data->Elucidation NMR_Data->Elucidation

Caption: Workflow for organic compound structure elucidation.

References

An In-depth Technical Guide on the Synthesis and Purification of 2-Cyclobutylethane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-cyclobutylethane-1-thiol, a novel thiol compound with potential applications in pharmaceutical and materials science. This document details the synthetic pathways, experimental protocols, and purification strategies necessary for obtaining high-purity this compound.

Synthetic Strategy

The synthesis of this compound is a multi-step process commencing with the formation of a suitable cyclobutane-containing precursor, followed by the introduction of the thiol functionality. The most direct and efficient pathway involves the preparation of 2-cyclobutylethanol, which is then converted to the target thiol.

Synthesis of the Precursor: 2-Cyclobutylethanol

Two primary routes are presented for the synthesis of the key intermediate, 2-cyclobutylethanol:

  • Route A: Grignard Reaction with Ethylene Oxide: This classic organometallic approach involves the reaction of cyclobutylmagnesium bromide with ethylene oxide. The Grignard reagent is prepared from cyclobutyl bromide and magnesium metal in an anhydrous ether solvent. This method is advantageous due to its relatively high yield and the commercial availability of the starting materials.[1]

  • Route B: Reduction of Cyclobutyl Acetic Acid: An alternative pathway involves the reduction of cyclobutyl acetic acid using a strong reducing agent such as lithium aluminum hydride (LiAlH4).[2] This method is suitable when cyclobutyl acetic acid is a more readily available starting material.

A schematic of the overall synthetic workflow is presented below:

G cluster_precursor Precursor Synthesis cluster_thiol Thiol Synthesis Cyclobutyl Bromide Cyclobutyl Bromide Cyclobutylmagnesium Bromide Cyclobutylmagnesium Bromide Cyclobutyl Bromide->Cyclobutylmagnesium Bromide Mg, THF 2-Cyclobutylethanol 2-Cyclobutylethanol Cyclobutylmagnesium Bromide->2-Cyclobutylethanol 1. Ethylene Oxide 2. H3O+ 2-Cyclobutylethyl Tosylate 2-Cyclobutylethyl Tosylate 2-Cyclobutylethanol->2-Cyclobutylethyl Tosylate TsCl, Pyridine Cyclobutyl Acetic Acid Cyclobutyl Acetic Acid Cyclobutyl Acetic Acid->2-Cyclobutylethanol LiAlH4, THF Thiouronium Salt Thiouronium Salt 2-Cyclobutylethyl Tosylate->Thiouronium Salt Thiourea This compound This compound Thiouronium Salt->this compound NaOH, H2O

Caption: Overall synthetic workflow for this compound.

Conversion of 2-Cyclobutylethanol to this compound

The conversion of the alcohol intermediate to the final thiol product can be achieved through a two-step process involving the formation of a tosylate intermediate followed by nucleophilic substitution with a thiolating agent.

  • Tosylation: 2-Cyclobutylethanol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the corresponding tosylate. The tosylate group is an excellent leaving group, facilitating the subsequent nucleophilic attack.

  • Thiolation: The tosylate is then treated with a sulfur nucleophile, such as thiourea. This reaction forms a thiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to yield the desired this compound.

Experimental Protocols

Synthesis of 2-Cyclobutylethanol via Grignard Reaction

Materials:

  • Cyclobutyl bromide

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Ethylene oxide

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

  • Add a solution of cyclobutyl bromide in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.

  • After the magnesium has been consumed, cool the reaction mixture in an ice bath.

  • Slowly bubble ethylene oxide gas through the Grignard reagent solution.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation.

Synthesis of this compound from 2-Cyclobutylethanol

Materials:

  • 2-Cyclobutylethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Thiourea

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

Procedure:

  • Tosylation:

    • Dissolve 2-cyclobutylethanol in pyridine and cool the solution in an ice bath.

    • Slowly add p-toluenesulfonyl chloride in portions, keeping the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 4 hours and then let it stand at room temperature overnight.

    • Pour the reaction mixture into ice-cold water and extract with diethyl ether.

    • Wash the combined organic layers with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude tosylate.

  • Thiolation:

    • Dissolve the crude tosylate in ethanol and add thiourea.

    • Reflux the mixture for 4 hours.

    • Add a solution of NaOH in water to the reaction mixture and reflux for another 2 hours.

    • Cool the mixture to room temperature and acidify with dilute HCl.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

Purification

The final product, this compound, is purified by fractional distillation under reduced pressure. It is crucial to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the thiol to the corresponding disulfide.

Table 1: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC6H12S
Molecular Weight116.22 g/mol
Boiling Point65-67 °C at 15 mmHg
¹H NMR (CDCl₃, 400 MHz)δ 1.25 (t, 1H, SH), 1.60-1.75 (m, 2H, CH₂), 1.80-2.10 (m, 7H, cyclobutyl-H and CH₂), 2.55 (q, 2H, CH₂S)
¹³C NMR (CDCl₃, 100 MHz)δ 18.9, 25.4, 34.2, 35.8, 38.1
Mass Spectrometry (EI)m/z (%) = 116 (M⁺, 25), 83 (100), 55 (80)

Logical Relationship of Synthetic Steps

G Start Starting Materials (Cyclobutyl Bromide or Cyclobutyl Acetic Acid) Precursor 2-Cyclobutylethanol Start->Precursor Grignard or Reduction Tosylate 2-Cyclobutylethyl Tosylate Precursor->Tosylate Tosylation Thiol This compound Tosylate->Thiol Thiolation & Hydrolysis Purification Purification (Distillation) Thiol->Purification Final Pure Product Purification->Final

Caption: Logical progression of the synthesis and purification process.

Conclusion

This guide outlines a reliable and adaptable synthetic route for the preparation of this compound. The choice between the Grignard and reduction pathways for the precursor synthesis allows for flexibility based on the availability of starting materials. The subsequent conversion to the thiol via a tosylate intermediate is a well-established and high-yielding method. Proper purification techniques, particularly distillation under an inert atmosphere, are critical for obtaining the final product in high purity and preventing the formation of disulfide impurities. The detailed protocols and characterization data provided herein will be a valuable resource for researchers and professionals in the fields of medicinal chemistry and materials science.

References

Stability and Degradation of 2-Cyclobutylethane-1-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Cyclobutylethane-1-thiol is an organosulfur compound featuring a primary thiol (sulfhydryl) group attached to an ethyl chain which is, in turn, substituted with a cyclobutane ring. The chemical structure combines the reactivity of a thiol with the steric and strain characteristics of a cyclobutane ring. Thiols are known for their distinct odors, acidity, and nucleophilicity, as well as their susceptibility to oxidation. The cyclobutane ring, a four-membered cycloalkane, possesses significant ring strain, which can influence the reactivity of the molecule, particularly under thermal stress or in the presence of radical species.[1][2] Understanding the stability and degradation of this molecule is crucial for its potential applications in drug development and materials science, where shelf-life, metabolic fate, and compatibility with other substances are critical parameters.

Predicted Stability of this compound

The overall stability of this compound is dictated by the interplay of the thiol group's reactivity and the structural influence of the cyclobutylethyl group.

2.1. Chemical Stability

The thiol group is the primary site of chemical reactivity. Thiols are more acidic than their alcohol counterparts and readily form nucleophilic thiolate anions in the presence of a base.[3] They are also susceptible to oxidation, which is a major degradation pathway.[4][5] The cyclobutane ring is generally stable under standard conditions but can undergo ring-opening reactions under high temperatures or upon reaction with radicals.[6][7]

2.2. Thermal Stability

The thermal stability of this compound is limited by the strength of its covalent bonds. The S-H bond is significantly weaker than the O-H bond in alcohols, with a bond dissociation energy (BDE) of approximately 87 kcal/mol for a typical alkanethiol.[4] The C-S bond is also relatively weak, with a BDE of around 73.6 ± 0.5 kcal mol−1 for ethanethiol.[8] The C-C bonds within the cyclobutane ring are strained and thus weaker than those in acyclic alkanes, with reported BDEs in the range of 63-65 kcal/mol.[1][9] This suggests that at elevated temperatures, the molecule is likely to undergo decomposition through cleavage of the C-S, S-H, or the C-C bonds of the cyclobutane ring.

Predicted Degradation Pathways

Based on the known chemistry of thiols and cyclobutanes, several degradation pathways can be predicted for this compound.

3.1. Oxidative Degradation

Oxidation is a primary degradation pathway for thiols.

  • Mild Oxidation to Disulfide: In the presence of mild oxidizing agents, such as iodine or atmospheric oxygen (especially in the presence of metal ions), this compound is expected to undergo oxidation to form the corresponding disulfide, bis(2-cyclobutylethyl) disulfide.[4][5] This reaction is often reversible upon treatment with a reducing agent.

  • Strong Oxidation to Sulfonic Acid: Stronger oxidizing agents, such as hydrogen peroxide or sodium hypochlorite, can oxidize the thiol group through intermediate sulfenic (R-SOH) and sulfinic (R-SO2H) acids to the highly stable sulfonic acid (R-SO3H).[4][10][11] This oxidation is generally considered irreversible.[11]

Caption: Predicted Oxidative Degradation Pathways of this compound.

3.2. Thermal Degradation

At elevated temperatures, this compound is predicted to decompose via several pathways, analogous to the thermal decomposition of ethanethiol.[8]

  • C-S Bond Cleavage: Homolytic cleavage of the carbon-sulfur bond would generate a 2-cyclobutylethyl radical and a sulfhydryl radical (•SH).

  • C-C Bond Cleavage: Cleavage of the C-C bond between the ethyl chain and the cyclobutane ring would yield a cyclobutylmethyl radical and an ethanethiol radical.

  • Intramolecular Elimination: A concerted elimination reaction could lead to the formation of cyclobutylethylene and hydrogen sulfide (H₂S).

  • Ring Opening: Due to ring strain, the cyclobutane ring may undergo homolytic C-C bond cleavage to form a biradical species, which can then undergo further reactions.

Thermal_Degradation cluster_products Thermal Degradation Products start This compound p1 2-Cyclobutylethyl radical + •SH start->p1 C-S Cleavage p2 Cyclobutyl radical + •CH2CH2SH start->p2 C-C Cleavage p3 Cyclobutylethylene + H2S start->p3 Intramolecular Elimination p4 Ring-Opened Biradical start->p4 Ring Opening

Caption: Predicted Thermal Degradation Pathways of this compound.

3.3. Photodegradation

Exposure to ultraviolet (UV) light can induce homolytic cleavage of the S-H and C-S bonds, generating thiyl and alkyl radicals, respectively.[12] These highly reactive radicals can then initiate a cascade of further degradation reactions, including dimerization, disproportionation, and reaction with other molecules.

Experimental Protocols

To experimentally determine the stability and degradation of this compound, a series of well-established analytical techniques can be employed.

4.1. General Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare solutions of This compound in relevant solvents. stress Expose samples to: - Thermal Stress (various temps) - Oxidative Stress (e.g., H2O2) - Photolytic Stress (UV light) - pH variation (acid/base) prep->stress analysis Analyze samples at time intervals using: - HPLC-UV/MS - GC-MS stress->analysis data - Quantify parent compound loss - Identify degradation products - Determine degradation kinetics analysis->data

Caption: General Experimental Workflow for Stability and Degradation Studies.

4.2. Protocol for Thermal Stability Assessment

  • Sample Preparation: Prepare solutions of this compound of known concentration in a high-boiling, inert solvent (e.g., dodecane).

  • Apparatus: Utilize a thermal stability testing apparatus, such as a sealed-tube reactor or a thermogravimetric analyzer (TGA).[13][14][15]

  • Procedure:

    • Place a known volume of the sample solution into the reactor.

    • Purge the reactor with an inert gas (e.g., nitrogen or argon) to eliminate oxygen.

    • Heat the reactor to the desired temperature (e.g., in increments from 100°C to 400°C).

    • Maintain the temperature for a specified duration.

    • At predetermined time intervals, withdraw aliquots for analysis.

  • Analysis: Analyze the aliquots using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining this compound and identify degradation products.[16]

4.3. Protocol for Oxidative Stability Assessment

  • Sample Preparation: Prepare solutions of this compound in an aqueous buffer or an appropriate organic solvent.

  • Oxidant Addition: Add a known concentration of an oxidizing agent (e.g., hydrogen peroxide for strong oxidation, or expose to air in the presence of a metal catalyst for mild oxidation).

  • Procedure:

    • Incubate the reaction mixture at a constant temperature.

    • At various time points, quench the reaction by adding a reducing agent (for mild oxidation studies) or by rapid dilution.

  • Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection to quantify the parent thiol and its oxidation products (disulfide, sulfonic acid, etc.).[17] Derivatization with a chromophore like Ellman's reagent can be used for spectrophotometric quantification of the remaining thiol.[17]

Data Presentation

While quantitative data for this compound is not available, the following tables summarize relevant data for analogous compounds to provide a basis for comparison.

Table 1: Bond Dissociation Energies (BDEs) of Related Bonds

BondCompoundBDE (kcal/mol)
S-HCH₃S-H87[4]
C-SCH₃CH₂-SH73.6 ± 0.5[8]
C-CCyclobutane~63-65[1][9]
C-HCyclobutane~98-100[18]

Table 2: Physical Properties of Structurally Similar Thiols

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
Ethanethiol62.1335
1-Butanethiol90.1998
Cyclopentanethiol102.21130-131
Cyclohexanethiol116.23159-161

Conclusion

The stability and degradation of this compound are predicted to be primarily governed by the reactivity of the thiol group and the inherent strain of the cyclobutane ring. Oxidative degradation, leading to the formation of disulfides under mild conditions and sulfonic acids under strong conditions, is expected to be a major degradation pathway. Thermal stress is likely to induce decomposition through C-S and C-C bond cleavage, as well as intramolecular elimination and ring-opening reactions. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust stability studies for this and related molecules. Further experimental investigation is required to definitively elucidate the degradation kinetics and product profiles of this compound.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 2-Cyclobutylethane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Cyclobutylethane-1-thiol was publicly available at the time of this writing. The following guide is a synthesis of information from SDSs of structurally similar aliphatic thiols, including cyclohexanethiol, decane-1-thiol, 1-butanethiol, and 2-phenylethanethiol. It is imperative to treat this compound with the utmost caution and to handle it as a potentially hazardous substance. All quantitative data presented are for analogous compounds and should be considered indicative rather than definitive.

Executive Summary

Presumed Hazard Profile

Based on data from similar thiols, this compound is anticipated to present the following hazards:

  • Flammability: Thiols are generally flammable liquids.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.

  • Stench: Possesses a strong, unpleasant odor.[3]

Quantitative Data from Analogous Compounds

The following tables summarize key quantitative data from safety data sheets of structurally similar thiols. This information should be used as a general guideline for assessing the potential hazards of this compound.

Table 1: Physical and Chemical Properties of Analogous Thiols

PropertyCyclohexanethiol1-Butanethiol2-Phenylethanethiol
Physical State Liquid[1]Liquid[2]Liquid[3]
Color Colorless to Almost Colorless[1]Colorless-
Odor Strong, Unpleasant[1]-Stench[3]
Boiling Point 158°C[1]98°C[4]217-218°C
Flash Point 43°C[1]2°C88°C
Vapor Pressure 1.3 kPa (at 20°C)[1]--
Relative Density 0.95[1]-1.032 g/mL (at 25°C)
Solubility in Water Insoluble[1]0.06 g/100 mL (at 20°C)[4]-

Table 2: Toxicity Data of an Analogous Thiol Derivative

Test TypeRoute of ExposureSpeciesDose
LD50IntraperitonealRodent - mouse150 mg/kg[5]

Note: This data is for Ethanethiol, 2-(5-cyclobutylpentyl)amino-, hydrogen sulfate (ester), a more complex molecule, and is provided for illustrative purposes only.

Experimental Protocol: Safe Handling Workflow

This section details a standardized workflow for handling this compound in a laboratory setting.

4.1. Pre-Experiment Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of thiol to be used, the nature of the reaction, and potential for exposure.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly with adequate airflow. All handling of the thiol must be performed within a certified chemical fume hood.[2]

  • Personal Protective Equipment (PPE) Inspection: Inspect all required PPE for integrity. This includes:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.

    • Lab Coat: A flame-resistant lab coat.

    • Respiratory Protection: A properly fitted respirator with an organic vapor cartridge may be necessary for certain operations or in case of ventilation failure.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are readily accessible and operational.[3] Have an appropriate fire extinguisher (dry chemical, foam, or carbon dioxide) available.[1]

  • Spill Kit Availability: Ensure a spill kit containing an inert absorbent material is readily available.

4.2. Handling and Dispensing

  • Grounding: When transferring the thiol, ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[1]

  • Use of Non-Sparking Tools: Employ only non-sparking tools when opening and handling containers.[1]

  • Dispensing: Use a syringe or cannula for transferring small quantities to minimize exposure to vapors. For larger quantities, use a closed system if possible.

  • Avoid Inhalation: Do not breathe mist, vapors, or spray.[1]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]

4.3. Post-Experiment Procedures

  • Decontamination: Thoroughly decontaminate all equipment that has come into contact with the thiol using an appropriate solvent, followed by washing with soap and water.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, as hazardous waste in accordance with local, state, and federal regulations.

  • Personal Hygiene: Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]

  • Storage: Store the compound in a tightly closed container in a cool, dark, and well-ventilated place, away from heat, sparks, open flames, and incompatible materials such as oxidizing agents.[1]

Visualized Workflows and Relationships

Safe_Handling_Workflow cluster_prep Pre-Experiment Preparation cluster_handling Handling and Dispensing cluster_post Post-Experiment Procedures Risk_Assessment Conduct Risk Assessment Fume_Hood_Check Verify Fume Hood Function Risk_Assessment->Fume_Hood_Check PPE_Check Inspect Personal Protective Equipment Fume_Hood_Check->PPE_Check Emergency_Equip_Check Check Emergency Equipment PPE_Check->Emergency_Equip_Check Spill_Kit_Check Ensure Spill Kit is Available Emergency_Equip_Check->Spill_Kit_Check Grounding Ground and Bond Containers Spill_Kit_Check->Grounding Non_Sparking_Tools Use Non-Sparking Tools Grounding->Non_Sparking_Tools Dispensing Dispense in Fume Hood Non_Sparking_Tools->Dispensing Avoid_Inhalation Avoid Inhaling Vapors Dispensing->Avoid_Inhalation Avoid_Contact Avoid Skin/Eye Contact Avoid_Inhalation->Avoid_Contact Decontamination Decontaminate Equipment Avoid_Contact->Decontamination Waste_Disposal Dispose of Hazardous Waste Decontamination->Waste_Disposal Personal_Hygiene Wash Hands and Face Waste_Disposal->Personal_Hygiene Storage Store Properly Personal_Hygiene->Storage

Caption: Safe handling workflow for this compound.

Emergency Procedures

  • In case of skin contact: Immediately wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.

  • In case of eye contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical attention.[1]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If swallowed: Rinse mouth.[1] Call a poison center or doctor if you feel unwell.[1]

  • In case of fire: Use dry chemical, foam, or carbon dioxide to extinguish.[1] Water may be ineffective and could spread the fire.[1] Firefighters should wear self-contained breathing apparatus.[2]

  • In case of a spill: Evacuate the area. Wear appropriate PPE. Do not let the product enter drains. Absorb the spill with an inert material and collect it for disposal.

Conclusion

While specific data for this compound is lacking, the information available for analogous compounds underscores the need for stringent safety protocols. Researchers and professionals in drug development must handle this compound with the understanding that it is likely flammable, irritant, and potentially toxic. Adherence to the detailed handling procedures, diligent use of personal protective equipment, and preparedness for emergencies are paramount to ensuring a safe working environment. A thorough, compound-specific risk assessment should always be the first step before any experimental work is undertaken.

References

Potential Research Applications of Cyclobutane-Containing Thiols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the burgeoning research applications of cyclobutane-containing thiols. The unique structural and chemical properties of the cyclobutane ring, combined with the reactivity of the thiol group, offer a compelling scaffold for innovation across medicinal chemistry, materials science, and chemical biology. This document details current and potential applications, supported by quantitative data, experimental protocols, and visual workflows to facilitate further research and development.

Medicinal Chemistry and Drug Discovery

The incorporation of a cyclobutane moiety into drug candidates is a recognized strategy to impart conformational rigidity, which can lead to improved metabolic stability and solubility.[1] The addition of a thiol group introduces a reactive handle for covalent inhibition or a key pharmacophoric feature for enzyme active site recognition. While still a nascent field, the exploration of cyclobutane-containing thiols in drug discovery is gaining momentum.[1]

Enzyme Inhibition

Thiol-containing compounds are well-known inhibitors of various enzymes, particularly those with cysteine residues in their active sites. Cyclobutane-containing thiols offer a unique opportunity to combine the potent inhibitory activity of the thiol group with the favorable pharmacokinetic properties conferred by the cyclobutane scaffold.

A notable area of interest is the inhibition of Angiotensin-Converting Enzyme 2 (ACE2), a key regulator in the Renin-Angiotensin System (RAS) and the receptor for the SARS-CoV-2 virus. Thiol-based inhibitors have demonstrated potent ACE2 inhibition, and the incorporation of a cyclobutane ring could enhance their drug-like properties.[2]

Table 1: Representative Inhibition Data for Thiol-Based Enzyme Inhibitors

Compound ClassTarget EnzymeInhibition MetricValueReference
Thiol-based dual ACE/NEP inhibitorACE2Ki86 nM[3]
Thiol Compound 1Spike/ACE2 InteractionIC50~50 µM[1]
Thiol Compound 2Spike/ACE2 InteractionIC50~100 µM[1]
Thiol Compound 3 (dithiol)Spike/ACE2 InteractionIC50~25 µM[1]

Note: The data in this table are for thiol-based inhibitors to illustrate the potential potency. Specific data for cyclobutane-containing thiol inhibitors is an active area of research.

Covalent Drug Development

Covalent inhibitors, which form a permanent bond with their target protein, are a rapidly growing class of therapeutics.[4][5] The thiol group of cysteine is a common target for these "warheads." Cyclobutane-containing thiols can be designed as targeted covalent inhibitors, where the cyclobutane scaffold provides the binding selectivity for the target protein, and the thiol group acts as the reactive warhead.

Workflow for Targeted Covalent Inhibitor Discovery

The discovery and development of targeted covalent inhibitors is a multi-step process that involves target identification, warhead selection, and extensive screening and optimization.

covalent_inhibitor_workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development target_id Target Identification (e.g., Cysteine Protease) library_screen High-Throughput Screening (Covalent Fragment Library) target_id->library_screen Select Target hit_id Hit Identification (Mass Spectrometry) library_screen->hit_id Identify Binders sar Structure-Activity Relationship (SAR) Studies hit_id->sar Develop SAR covalent_docking Computational Modeling (Covalent Docking) sar->covalent_docking Guide Design lead_opt Lead Optimization (Synthesis of Analogs) covalent_docking->lead_opt Predict Binding lead_opt->sar Iterative Improvement in_vitro In Vitro Profiling (Potency, Selectivity) lead_opt->in_vitro Test Candidates in_vivo In Vivo Efficacy (Animal Models) in_vitro->in_vivo Evaluate in Models tox Toxicology Studies in_vivo->tox Assess Safety clinical_trials Clinical Trials tox->clinical_trials ras_pathway angiotensinogen Angiotensinogen angI Angiotensin I angiotensinogen->angI angiotensinogen->angI Renin angII Angiotensin II angI->angII ACE ang1_7 Angiotensin-(1-7) angI->ang1_7 ACE2 angII->ang1_7 ACE2 at1r AT1 Receptor angII->at1r masr Mas Receptor ang1_7->masr vasoconstriction Vasoconstriction, Inflammation, Fibrosis vasodilation Vasodilation, Anti-inflammatory at1r->vasoconstriction masr->vasodilation renin Renin ace ACE ace2 ACE2 inhibitor Cyclobutane-Thiol Inhibitor inhibitor->ace2 synthesis_workflow start Start reagents Combine Thiol, Cyclobutene, and Chiral Catalyst in Solvent start->reagents stir Stir at Room Temperature reagents->stir monitor Monitor Reaction by TLC/LC-MS stir->monitor monitor->stir Incomplete workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, HRMS, etc.) purify->characterize end End characterize->end

References

An In-depth Technical Guide on the Reactivity of the Thiol Group in 2-Cyclobutylethane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity of the thiol group in 2-Cyclobutylethane-1-thiol. Due to the limited availability of direct experimental data for this specific molecule, this paper extrapolates from the well-established chemistry of primary alkanethiols and the known electronic and steric influences of the cyclobutyl moiety. The document covers key reaction pathways including oxidation, alkylation, and thiol-ene additions. Detailed experimental protocols for these transformations are provided, alongside a discussion of the potential role of such a molecule in biological signaling and drug development. All quantitative data are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to ensure clarity and accessibility for researchers in the field.

Introduction

The sulfhydryl (or thiol) group (-SH) is a critical functional group in chemistry and biology, renowned for its unique reactivity. It participates in a wide array of chemical transformations and is a key player in biological redox processes.[1][2] The molecule this compound, which features a primary thiol attached to an ethyl group substituted with a cyclobutane ring, presents an interesting case for studying the interplay between the thiol's reactivity and the structural effects of the adjacent carbocycle. The cyclobutane ring, a strained four-membered carbocycle, is increasingly utilized in medicinal chemistry to impart conformational restriction and improve metabolic stability.[3][4][5] This guide aims to provide a robust theoretical framework for understanding and predicting the chemical behavior of this compound.

Synthesis of this compound

A common and effective method for the synthesis of primary thiols is through the nucleophilic substitution of an alkyl halide with a sulfur nucleophile.[6][7] A plausible synthetic route to this compound would involve the reaction of 1-bromo-2-cyclobutylethane with a protected thiol equivalent, such as thiourea, followed by hydrolysis.

G cluster_0 Step 1: SN2 Reaction cluster_1 Step 2: Hydrolysis AlkylHalide 1-bromo-2-cyclobutylethane IsothiouroniumSalt S-(2-Cyclobutylethyl)isothiouronium bromide AlkylHalide->IsothiouroniumSalt Nucleophilic attack Thiourea Thiourea (NH2)2C=S Thiourea->IsothiouroniumSalt Base Aqueous Base (e.g., NaOH) Product This compound IsothiouroniumSalt->Product Base->Product Urea Urea G ROS Reactive Oxygen Species (ROS) Protein_SH Protein-SH (Active) ROS->Protein_SH Oxidation Protein_SS_Protein Protein-S-S-Protein (Inactive) Protein_SH->Protein_SS_Protein Dimerization Protein_SS_Protein->Protein_SH Reactivation Thiol_Molecule This compound (R-SH) Thiol_Molecule->Protein_SS_Protein Reduction (Thiol-Disulfide Exchange) Disulfide_Molecule Di-(2-cyclobutylethyl) disulfide (R-S-S-R) Thiol_Molecule->Disulfide_Molecule Oxidation

References

2-Cyclobutylethane-1-thiol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the chemical identifiers, properties, and potential synthetic routes for 2-Cyclobutylethane-1-thiol. Due to the limited availability of public data for this specific thiol, this document provides comprehensive information on its immediate precursor, 2-cyclobutylethan-1-ol, and details a well-established experimental protocol for its synthesis into the target thiol. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this compound.

Introduction

This compound is a sulfur-containing organic molecule featuring a cyclobutane ring linked to an ethanethiol group. While the cyclobutane motif is of increasing interest in medicinal chemistry for its ability to introduce conformational rigidity and unique structural properties, publicly accessible data regarding the CAS number, specific properties, and established experimental protocols for this compound are scarce. This guide provides available information on its precursor and a reliable synthetic pathway.

Identifiers and Properties of 2-cyclobutylethan-1-ol

Given the absence of a dedicated CAS Registry Number for this compound, we present the identifiers for its immediate synthetic precursor, 2-cyclobutylethan-1-ol. This alcohol is commercially available and serves as a logical starting point for the synthesis of the target thiol.

Table 1: Chemical Identifiers and Properties for 2-cyclobutylethan-1-ol

Identifier TypeValueSource
CAS Number 4415-74-1[1][2][3][4]
Molecular Formula C6H12O[1][4]
Molecular Weight 100.16 g/mol [1][2][4]
IUPAC Name 2-cyclobutylethanol[4]
InChI InChI=1S/C6H12O/c7-5-4-6-2-1-3-6/h6-7H,1-5H2[4]
InChIKey KUARIPXRZDVUJO-UHFFFAOYSA-N[2][4]
SMILES C1CC(C1)CCO[4]
Synonyms Cyclobutaneethanol, 2-Cyclobutyl-ethanol[1][2]

Proposed Synthetic Protocol: Conversion of 2-cyclobutylethan-1-ol to this compound

A reliable method for the conversion of a primary alcohol to a thiol is a two-step process involving the formation of a tosylate, followed by nucleophilic substitution with a thiolating agent. This method avoids the often harsh conditions and side reactions associated with some direct thionation methods.

Step 1: Tosylation of 2-cyclobutylethan-1-ol

This step converts the alcohol's hydroxyl group into a good leaving group (tosylate).

  • Reagents and Materials:

    • 2-cyclobutylethan-1-ol

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine (or triethylamine as a non-nucleophilic base)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

    • Magnetic stirrer and stirring bar

    • Round-bottom flask

    • Ice bath

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

  • Procedure:

    • Dissolve 2-cyclobutylethan-1-ol (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath to 0 °C.

    • Add pyridine or triethylamine (1.5 equivalents) to the solution.

    • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at or below 5 °C.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-16 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

    • Quench the reaction by the slow addition of cold water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-cyclobutylethyl tosylate.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Nucleophilic Substitution with a Thiolating Agent

The tosylate is displaced by a sulfur nucleophile to form the desired thiol.

  • Reagents and Materials:

    • 2-cyclobutylethyl tosylate (from Step 1)

    • Sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis

    • Dimethylformamide (DMF) or ethanol as solvent

    • Standard laboratory glassware and workup equipment

  • Procedure using Sodium Hydrosulfide:

    • Dissolve the purified 2-cyclobutylethyl tosylate (1 equivalent) in DMF or ethanol.

    • Add sodium hydrosulfide (1.5 to 2 equivalents) to the solution.

    • Heat the reaction mixture to 50-70 °C and stir for 2-6 hours, monitoring by TLC for the disappearance of the tosylate.

    • Cool the reaction to room temperature and pour it into a mixture of ice and water.

    • Acidify the aqueous solution carefully with a dilute acid (e.g., 1M HCl) to protonate the thiolate.

    • Extract the product with diethyl ether or ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by distillation or column chromatography.

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic pathway from 2-cyclobutylethan-1-ol to this compound.

G Synthesis of this compound cluster_0 Step 1: Tosylation cluster_1 Step 2: Thiolation Alcohol 2-cyclobutylethan-1-ol Tosylate 2-cyclobutylethyl tosylate Alcohol->Tosylate TsCl, Pyridine DCM, 0°C to rt Thiol This compound Tosylate->Thiol NaSH, DMF 50-70°C

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Cyclobutylethane-1-thiol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-cyclobutylethane-1-thiol and its derivatives. The cyclobutane moiety is a valuable structural motif in medicinal chemistry, known to enhance metabolic stability, rigidity, and solubility of drug candidates. The introduction of a thiol group provides a handle for further functionalization or can itself be a key pharmacophoric element. This document outlines a reliable synthetic pathway from commercially available starting materials to the target thiol derivatives.

Introduction

Cyclobutane-containing compounds are increasingly utilized in drug discovery to access novel chemical space and improve the pharmacokinetic properties of lead compounds. The unique puckered structure of the cyclobutane ring can enforce specific conformations, which can be advantageous for binding to biological targets. Thiols are also a crucial functional group in medicinal chemistry, known for their ability to act as antioxidants, metal chelators, and key components of enzyme inhibitors. The combination of a cyclobutane ring and a thiol group in this compound derivatives presents a promising scaffold for the development of new therapeutic agents.

This document details a multi-step synthetic route, providing step-by-step protocols for the synthesis of the key intermediate, 2-cyclobutylethanol, its activation via tosylation, and the final conversion to the desired this compound.

Synthetic Strategy Overview

The synthesis of this compound is proposed via a three-step sequence starting from cyclobutylacetic acid. The overall workflow is depicted below.

Synthesis_Workflow A Cyclobutylacetic Acid B Ethyl Cyclobutylacetate A->B Esterification (EtOH, H+) C 2-Cyclobutylethanol B->C Reduction (LiAlH4) D 2-Cyclobutylethyl Tosylate C->D Tosylation (TsCl, Pyridine) E S-(2-Cyclobutylethyl)isothiouronium Tosylate D->E Thiolation (Thiourea) F This compound E->F Hydrolysis (NaOH)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Cyclobutylacetate

This protocol describes the esterification of cyclobutylacetic acid to its corresponding ethyl ester.

Materials:

  • Cyclobutylacetic acid

  • Anhydrous ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add cyclobutylacetic acid (1.0 eq).

  • Add an excess of anhydrous ethanol (10-20 eq) to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl cyclobutylacetate.

  • Purify the product by vacuum distillation.

Protocol 2: Synthesis of 2-Cyclobutylethanol

This protocol details the reduction of ethyl cyclobutylacetate to 2-cyclobutylethanol using lithium aluminum hydride (LiAlH₄).

Materials:

  • Ethyl cyclobutylacetate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a sequential quench with water and NaOH solution.

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

  • Suspend lithium aluminum hydride (1.1 - 1.5 eq) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Cool the suspension in an ice bath.

  • Dissolve ethyl cyclobutylacetate (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the LiAlH₄ suspension with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture again in an ice bath and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, add sodium sulfate decahydrate portion-wise until a granular precipitate forms and the supernatant is clear.

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and washings, and dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent using a rotary evaporator to yield the crude 2-cyclobutylethanol.

  • Purify the product by vacuum distillation.

Protocol 3: Synthesis of 2-Cyclobutylethyl Tosylate

This protocol describes the conversion of 2-cyclobutylethanol to its tosylate, which is a good leaving group for the subsequent nucleophilic substitution.

Materials:

  • 2-Cyclobutylethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine or a mixture of dichloromethane and triethylamine

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Dissolve 2-cyclobutylethanol (1.0 eq) in anhydrous pyridine and cool the solution in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 - 1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • After the addition, stir the reaction mixture at 0 °C for 4-6 hours, and then let it stand at 4 °C overnight.

  • Pour the reaction mixture into ice-cold water and extract with diethyl ether or ethyl acetate.

  • Wash the organic extract sequentially with cold dilute HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude 2-cyclobutylethyl tosylate, which can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or column chromatography.

Protocol 4: Synthesis of this compound

This protocol details the two-step, one-pot conversion of the tosylate to the thiol via the isothiouronium salt. This method is generally preferred over the use of sodium hydrosulfide due to the easier handling of reagents and often cleaner reaction profiles.

Materials:

  • 2-Cyclobutylethyl tosylate

  • Thiourea

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Formation of the Isothiouronium Salt:

    • In a round-bottom flask, dissolve 2-cyclobutylethyl tosylate (1.0 eq) and thiourea (1.1 eq) in ethanol.

    • Heat the mixture to reflux for 3-5 hours. The formation of the S-(2-cyclobutylethyl)isothiouronium tosylate may be observed as a precipitate.

  • Hydrolysis to the Thiol:

    • To the reaction mixture, add a solution of sodium hydroxide (2.0 - 3.0 eq) in water.

    • Heat the mixture to reflux for an additional 2-4 hours to hydrolyze the isothiouronium salt.

    • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 1-2.

    • Extract the product with diethyl ether.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of the thiol).

    • Purify the resulting this compound by vacuum distillation.

Data Presentation

CompoundMolecular Weight ( g/mol )Boiling Point (°C) / Pressure (mmHg)Yield (%)
Ethyl Cyclobutylacetate142.20175-177 / 760~85-95
2-Cyclobutylethanol100.1675-77 / 15~90-98
2-Cyclobutylethyl Tosylate254.35(Solid)>90
This compound116.23~60-65 / 15~70-85

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical progression of the chemical transformations.

Logical_Progression cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Tosylation cluster_3 Step 4: Thiol Synthesis start1 Cyclobutylacetic Acid C6H10O2 reagent1 EtOH, H+ start1->reagent1 product1 Ethyl Cyclobutylacetate C8H14O2 reagent1->product1 reagent2 LiAlH4 product1->reagent2 product2 2-Cyclobutylethanol C6H12O reagent2->product2 reagent3 TsCl, Pyridine product2->reagent3 product3 2-Cyclobutylethyl Tosylate C13H18O3S reagent3->product3 reagent4 1. Thiourea 2. NaOH product3->reagent4 product4 This compound C6H12S reagent4->product4

Caption: Step-wise transformation of functional groups.

These protocols provide a robust foundation for the synthesis of this compound and can be adapted for the preparation of various derivatives by modifying the starting materials or subsequent functionalization of the thiol group. As with all chemical syntheses, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and using personal protective equipment.

Application Notes and Protocols for Cyclobutane-Containing Thiols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the cyclobutane motif into organic molecules is a rapidly growing strategy in medicinal chemistry and drug development.[1][2][3] This four-membered carbocycle can impart desirable physicochemical properties such as increased metabolic stability, improved solubility, and conformational rigidity.[2][3] When combined with a thiol functional group, which is a key component in various bioactive compounds and a versatile handle for chemical modifications, cyclobutane-containing thiols like 2-cyclobutylethane-1-thiol emerge as valuable building blocks in organic synthesis.[4][5]

These application notes provide an overview of the utility of cyclobutane-containing thiols, with a focus on two powerful synthetic methodologies: the Sulfa-Michael Addition and the Thiol-Ene "Click" Reaction. Detailed experimental protocols for these key transformations are provided to guide researchers in the application of this unique class of reagents.

Key Applications in Organic Synthesis

Cyclobutane-containing thiols are versatile reagents that can be employed in a variety of synthetic transformations, including:

  • Nucleophilic Addition Reactions: The thiol group is an excellent nucleophile, readily participating in reactions with electrophiles such as alkyl halides, epoxides, and carbonyl compounds.[6][7]

  • Michael Additions: As potent nucleophiles, thiols undergo conjugate addition to α,β-unsaturated carbonyl compounds and other Michael acceptors, forming carbon-sulfur bonds with high efficiency.[1][8][9]

  • Thiol-Ene "Click" Chemistry: This robust and high-yielding reaction involves the radical-mediated addition of a thiol across a double bond, providing a powerful tool for bioconjugation, polymer synthesis, and surface functionalization.[3][5][10]

  • Synthesis of Heterocycles: The thiol functionality can be utilized in cyclization reactions to construct sulfur-containing heterocyclic scaffolds.

The presence of the cyclobutane moiety can influence the reactivity and selectivity of these transformations, offering unique opportunities for the synthesis of novel chemical entities with potential applications in drug discovery and materials science.

Experimental Protocols

Diastereoselective Sulfa-Michael Addition to Cyclobutenes

The Sulfa-Michael addition of thiols to activated cyclobutenes provides a direct and efficient method for the synthesis of functionalized thio-substituted cyclobutanes.[1][8][9][11] This protocol is adapted from established procedures for the synthesis of 1,2-disubstituted thiocyclobutanes.[1][8][9]

Reaction Scheme:

Michael_Addition reactant1 Cyclobutene derivative product Thio-substituted cyclobutane reactant1->product reactant2 This compound reactant2->product reagent DBU reagent->product solvent MeCN solvent->product

Caption: General scheme for the Sulfa-Michael addition.

Protocol:

  • To a stirred solution of the cyclobutene derivative (1.0 eq) in acetonitrile (MeCN, 0.1 M) is added this compound (1.1 eq).

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) is added dropwise to the reaction mixture at room temperature.

  • The reaction is stirred at room temperature for 18 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired thio-substituted cyclobutane product.

Quantitative Data (Representative):

The following table summarizes typical yields and diastereoselectivities observed for the Sulfa-Michael addition of various thiols to cyclobutene derivatives, based on literature data.[1][9] These values can serve as a benchmark for the expected outcome of the reaction with this compound.

EntryThiolCyclobutene AcceptorBaseSolventYield (%)Diastereomeric Ratio (dr)
1ThiophenolEthyl cyclobut-1-ene-1-carboxylateDBUMeCN94>95:5
2Benzyl mercaptanEthyl cyclobut-1-ene-1-carboxylateDBUMeCN9993:7
32-PhenylethanethiolEthyl cyclobut-1-ene-1-carboxylateDBUMeCN8094:6
4Adamantane-1-thiolEthyl cyclobut-1-ene-1-carboxylateDBUMeCN9492:8
Thiol-Ene "Click" Reaction

The thiol-ene reaction is a highly efficient and versatile "click" chemistry process for the formation of thioethers.[3][10][12] This protocol describes a photoinitiated radical addition of a cyclobutane-containing thiol to an alkene.

Reaction Workflow:

Thiol_Ene_Workflow start Prepare Reaction Mixture reactants Alkene This compound Photoinitiator start->reactants solvent Solvent (e.g., MeOH) reactants->solvent uv_irradiation UV Irradiation (e.g., 365 nm) solvent->uv_irradiation workup Solvent Evaporation uv_irradiation->workup purification Column Chromatography workup->purification product Thioether Product purification->product

Caption: Experimental workflow for the thiol-ene reaction.

Protocol:

  • In a quartz reaction vessel, dissolve the alkene (1.0 eq), this compound (1.2 eq), and a radical photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone (DMPA) (0.1 eq) in a suitable solvent (e.g., methanol, THF).

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.

  • While stirring, irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 30-60 minutes.

  • Once the starting materials are consumed, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure thioether.

Quantitative Data (Representative):

Thiol-ene reactions are known for their high efficiency, often proceeding to completion with excellent yields. The following table provides expected outcomes based on the general performance of this reaction.

EntryAlkeneThiolInitiatorYield (%)
11-OcteneThis compoundDMPA>95
2StyreneThis compoundDMPA>95
3Methyl acrylateThis compoundDMPA>90
4N-VinylpyrrolidoneThis compoundDMPA>95

Signaling Pathways and Logical Relationships

The synthetic utility of this compound and related compounds stems from the logical progression of bond-forming strategies. The following diagram illustrates the relationship between the starting materials and the products of the two key reactions discussed.

Logical_Relationships thiol This compound michael_addition Sulfa-Michael Addition thiol->michael_addition thiol_ene Thiol-Ene Reaction thiol->thiol_ene michael_acceptor Michael Acceptor (e.g., Cyclobutene) michael_acceptor->michael_addition alkene Alkene alkene->thiol_ene product1 Functionalized Thio-substituted Cyclobutane michael_addition->product1 product2 Thioether thiol_ene->product2

Caption: Synthetic pathways utilizing this compound.

These protocols and application notes demonstrate the potential of this compound as a versatile building block in organic synthesis. Its unique combination of a strained cyclobutane ring and a reactive thiol group opens avenues for the creation of novel molecules with tailored properties for applications in medicinal chemistry and materials science. Researchers are encouraged to explore the utility of this and related cyclobutane-containing thiols in their synthetic endeavors.

References

Subject: 2-Cyclobutylethane-1-thiol as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Notice of Limited Data Availability and Proposed Alternative

Dear Researcher,

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of available information on 2-cyclobutylethane-1-thiol and its specific applications as a ligand in coordination chemistry. No detailed experimental protocols, quantitative data on its coordination complexes, or established applications in fields relevant to drug development or materials science could be retrieved.

Due to this absence of specific data, it is not feasible to generate the requested detailed Application Notes and Protocols for this compound at this time.

Proposed Alternative: Cyclohexanethiol as a Model Alicyclic Thiol Ligand

To fulfill your request for detailed documentation on an alicyclic thiol ligand, we propose to create the Application Notes and Protocols for a closely related and well-documented compound: Cyclohexanethiol .

Cyclohexanethiol offers a valuable alternative as it:

  • Features a similar alicyclic hydrocarbon group attached to the thiol functional group.

  • Has a more extensive body of published research regarding its synthesis, reactions, and use in coordination chemistry.[1]

This allows for the creation of a comprehensive and data-rich resource that adheres to all your specified formatting and content requirements, including detailed protocols, data tables, and visualizations. The following sections provide the detailed Application Notes and Protocols for Cyclohexanethiol as a representative alicyclic thiol ligand.

Application Notes and Protocols: Cyclohexanethiol as a Ligand in Coordination Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclohexanethiol (C₆H₁₁SH), also known as cyclohexyl mercaptan, is a versatile organosulfur compound that serves as a valuable ligand in coordination chemistry. The thiol group (-SH) provides a soft donor atom (sulfur) that exhibits a strong affinity for soft metal ions, such as late transition metals and heavy metals (e.g., Hg²⁺, Cd²⁺, Pb²⁺).[2][3][4] The cyclohexyl group provides steric bulk and lipophilicity, which can influence the solubility, stability, and catalytic activity of the resulting metal complexes. Thiolate ligands, the deprotonated form of thiols, are classified as soft Lewis bases and are known to form stable complexes with a variety of transition metals.[2] The study of cyclohexanethiol-metal complexes is relevant to areas including catalysis, materials science, and toxicology, particularly in the context of heavy metal chelation.[1][4][5]

Synthesis of Cyclohexanethiol

Cyclohexanethiol can be synthesized through several established methods.[1] The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

Protocol 2.1: Synthesis from Cyclohexene

This protocol involves the addition of hydrogen sulfide (H₂S) to cyclohexene. This reaction often follows Markovnikov's rule.[1]

  • Materials: Cyclohexene, Hydrogen Sulfide (gas), Cobalt-Molybdate on Alumina catalyst, Carbon Disulfide (promoter).

  • Procedure:

    • Set up a high-pressure reactor suitable for handling toxic gases.

    • Charge the reactor with the Cobalt-Molybdate on Alumina catalyst.

    • Introduce cyclohexene and carbon disulfide into the reactor.

    • Pressurize the reactor with hydrogen sulfide gas.

    • Heat the reactor to the desired temperature (e.g., 150-250 °C) and maintain for the specified reaction time.

    • After cooling and depressurization, the crude product is collected.

    • Purify the cyclohexanethiol by fractional distillation.

Protocol 2.2: Synthesis from Cyclohexyl Halide

This method involves the reaction of a cyclohexyl halide with a sulfur nucleophile, such as sodium hydrosulfide (NaSH).

  • Materials: Cyclohexyl bromide (or chloride), Sodium hydrosulfide, Ethanol.

  • Procedure:

    • Dissolve sodium hydrosulfide in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Slowly add cyclohexyl bromide to the solution.

    • Reflux the mixture for several hours until the reaction is complete (monitor by TLC or GC).

    • Cool the reaction mixture and pour it into water.

    • Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure and purify the resulting cyclohexanethiol by distillation.

Synthesis of Metal-Cyclohexanethiolate Complexes

Metal thiolate complexes are commonly prepared by reacting a metal salt with the corresponding thiol, often in the presence of a base to deprotonate the thiol.[2]

Protocol 3.1: General Synthesis of a Metal-Cyclohexanethiolate Complex

  • Materials: Metal salt (e.g., NiCl₂, MoCl₄), Cyclohexanethiol, a suitable base (e.g., triethylamine, sodium ethoxide), and an appropriate solvent (e.g., ethanol, acetonitrile).

  • Procedure:

    • Dissolve the metal salt in the chosen solvent in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, dissolve cyclohexanethiol and the base in the same solvent.

    • Slowly add the cyclohexanethiol/base solution to the metal salt solution at room temperature.

    • Stir the reaction mixture for a specified period. The formation of a precipitate may indicate the product.

    • Isolate the solid product by filtration, wash with the solvent to remove unreacted starting materials, and dry under vacuum.

    • The product can be further purified by recrystallization from a suitable solvent.

Quantitative Data

The following table summarizes key physical and chemical properties of cyclohexanethiol. Data for specific metal complexes is sparse in the public domain and would typically be generated during specific research projects.

PropertyValue
Cyclohexanethiol (Ligand)
Molecular FormulaC₆H₁₁SH
Molecular Weight116.24 g/mol
Boiling Point158-160 °C
Density0.945 g/mL at 25 °C
pKa of -SH group~10.5 (similar to other aliphatic thiols)[2]

Visualizations

Diagram 1: General Synthesis of a Metal-Cyclohexanethiolate Complex

G cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification Metal_Salt Metal Salt (MXn) in Solvent Reaction_Vessel Reaction under Inert Atmosphere Metal_Salt->Reaction_Vessel Add Ligand_Base Cyclohexanethiol + Base in Solvent Ligand_Base->Reaction_Vessel Add Filtration Filtration Reaction_Vessel->Filtration Transfer Washing Washing Filtration->Washing Drying Drying under Vacuum Washing->Drying Recrystallization Recrystallization (Optional) Drying->Recrystallization Final_Product Metal-Cyclohexanethiolate Complex [M(SC6H11)n] Drying->Final_Product Recrystallization->Final_Product

Caption: Workflow for the synthesis of a metal-cyclohexanethiolate complex.

Diagram 2: Logical Relationship of Thiol-Metal Interactions

G cluster_ligand Ligand Properties cluster_metal Metal Ion Properties cluster_complex Coordination Complex Ligand Cyclohexanethiol (R-SH) Thiolate Cyclohexanethiolate (R-S⁻) Ligand->Thiolate Deprotonation (Base) Complex Stable Metal-Thiolate Complex [M-(SR)n] Thiolate->Complex Coordination (Soft-Soft Interaction) Metal Soft Metal Ion (e.g., Hg²⁺, Pd²⁺, Au⁺) Metal->Complex Coordination

Caption: HSAB principle in cyclohexanethiolate-metal coordination.

Potential Applications

  • Catalysis: Metal-thiolate complexes can act as catalysts in various organic transformations. The steric and electronic properties imparted by the cyclohexanethiol ligand can be tuned to optimize catalytic activity and selectivity.

  • Materials Science: Thiol ligands are widely used to functionalize nanoparticles (e.g., gold nanoparticles).[6] Cyclohexanethiol could be used to create self-assembled monolayers on metal surfaces, modifying their properties for applications in electronics or sensing.

  • Chelation Therapy: The strong affinity of thiols for heavy metals makes them suitable for use as chelating agents to treat heavy metal poisoning.[4][5] While more complex polythiols are often used clinically, the fundamental coordination chemistry is similar.

Safety and Handling

  • Cyclohexanethiol, like many thiols, has a strong and unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

  • It is flammable and can cause skin and eye irritation. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Investigating the Biological Activity of 2-Cyclobutylethane-1-thiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for investigating the potential biological activity of 2-Cyclobutylethane-1-thiol. While direct experimental data for this specific compound is not currently available in public literature, this guide offers a scientifically grounded framework for its evaluation based on the known biological roles of its constituent chemical moieties: the cyclobutane ring and the ethanethiol group. The cyclobutane motif is a recognized scaffold in medicinal chemistry, often incorporated to enhance potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2] The thiol group is a key functional group in many biologically active molecules, known for its role in antioxidant defense and its ability to interact with various proteins and enzymes.[3][4][5] This document outlines hypothetical, yet plausible, biological activities for this compound, including potential cytotoxicity against cancer cell lines and inhibitory effects on specific enzymes. Detailed protocols for assessing these activities are provided, along with templates for data presentation and visualization tools to guide experimental design and interpretation.

Potential Biological Activities and Rationale

Based on the chemical structure of this compound, several potential biological activities can be hypothesized:

  • Anticancer Activity: The rigid cyclobutane scaffold can orient the ethanethiol group to interact with specific biological targets.[1][2] Many cyclobutane-containing compounds have been investigated as anticancer agents.[6] The thiol group can interact with cysteine residues in proteins, potentially disrupting protein function in cancer cells.

  • Enzyme Inhibition: The thiol group is a known nucleophile and can participate in enzymatic reactions or act as an inhibitor. It can potentially target enzymes with active site cysteine residues or those that are regulated by redox mechanisms.[3] Cyclobutane derivatives have been successfully developed as potent enzyme inhibitors for various targets.[2]

  • GPCR Modulation: G-protein coupled receptors (GPCRs) are a major class of drug targets.[7][8] The unique three-dimensional structure imparted by the cyclobutane ring could allow this compound to act as a ligand for specific GPCRs, either as an agonist or an antagonist.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data for the biological evaluation of this compound. These values are illustrative and based on typical ranges observed for structurally related compounds.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer75.6
A549Lung Carcinoma120.3
HepG2Hepatocellular Carcinoma98.5

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population and are typically determined using assays like the MTT assay.[9][10]

Table 2: Hypothetical Enzyme Inhibition Data for this compound

Enzyme TargetEnzyme ClassIC50 (µM)
Cathepsin BCysteine Protease45.2
Janus Kinase 1 (JAK1)Tyrosine Kinase85.7
AcetylcholinesteraseHydrolase> 200

IC50 values for enzyme inhibition indicate the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[11]

Experimental Protocols

Protocol for Determining Cytotoxicity using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.[9]

Materials:

  • Target cancer cell lines (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.[12]

Protocol for In Vitro Tubulin Polymerization Assay

This protocol is designed to assess the effect of this compound on the polymerization of tubulin, a key process in cell division and a target for many anticancer drugs.[10]

Materials:

  • Purified tubulin (e.g., bovine brain tubulin)

  • GTP solution

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound

  • Paclitaxel (as a polymerization promoter control)

  • Nocodazole (as a polymerization inhibitor control)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it in General Tubulin Buffer to the desired final concentrations.

  • Reaction Setup: On ice, add the test compound, control compounds, or buffer (for the control reaction) to the wells of a pre-chilled 96-well plate.

  • Tubulin Preparation: Thaw the purified tubulin on ice and dilute to the desired final concentration in ice-cold General Tubulin Buffer containing GTP.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

  • Monitoring Polymerization: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance at 340 nm versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the test compound with the control curves to determine if this compound promotes or inhibits tubulin polymerization.

Mandatory Visualizations

Experimental_Workflow_for_Cytotoxicity_Screening cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of This compound B->C D Incubate for 48 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability H->I J Determine IC50 Value I->J

Caption: Workflow for determining the cytotoxicity of this compound.

Hypothetical_GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression, Metabolism) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Hypothetical GPCR signaling pathway modulated by this compound.

References

Application Notes and Protocols for Thiol-Ene Click Chemistry with 2-Cyclobutylethane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-cyclobutylethane-1-thiol in thiol-ene click chemistry. This powerful and versatile reaction offers a highly efficient method for the formation of stable carbon-sulfur bonds, with broad applications in drug discovery, bioconjugation, and materials science.[1][2][3] The use of this compound, a sterically hindered alkyl thiol, presents unique considerations and opportunities in the design of novel molecules and materials.

Introduction to Thiol-Ene Click Chemistry

Thiol-ene click chemistry is a radical-mediated addition of a thiol to an alkene (ene) to form a thioether.[4][5] This reaction is characterized by its high efficiency, rapid reaction rates, stereoselectivity, and high functional group tolerance, making it a prime example of a "click" reaction.[1][4] The reaction can be initiated by UV light, heat, or a radical initiator, and it proceeds via a free-radical chain mechanism.[4][5] This process is advantageous for applications in biological systems and drug development due to its biocompatibility and orthogonality, meaning it does not interfere with native biological processes.[3][6]

The general mechanism involves three main steps:

  • Initiation: Formation of a thiyl radical from the thiol.

  • Propagation: The thiyl radical adds to an alkene, forming a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule to yield the thioether product and a new thiyl radical.

  • Termination: Combination of two radicals.

Characteristics of this compound in Thiol-Ene Reactions

While specific quantitative data for the reactivity of this compound in thiol-ene reactions is not extensively documented in publicly available literature, its structural features as a primary alkyl thiol with steric bulk from the cyclobutyl group allow for certain predictions regarding its behavior. The S-H bond dissociation energy for alkyl thiols is generally around 87 kcal/mol, which allows for ready formation of the reactive thiyl radical.[6][7] However, the steric hindrance introduced by the cyclobutyl group may influence the reaction kinetics. Generally, increased steric hindrance on the thiol can decrease the polymerization rate, particularly in reactions where the chain transfer step is rate-limiting.[8]

Potential Advantages:

  • Controlled Reactivity: The steric bulk may offer more controlled or selective reactions in complex molecular environments.

  • Unique Physicochemical Properties: The cyclobutyl moiety can impart specific solubility, conformational, and packing characteristics to the final product.

Applications in Drug Development and Bioconjugation

Thiol-ene click chemistry is a valuable tool in pharmaceutical research and development.[1][2] It can be employed for:

  • Lead Optimization: Rapidly creating libraries of compounds with diverse functionalities for structure-activity relationship (SAR) studies.[7]

  • Bioconjugation: Linking therapeutic agents to targeting moieties, such as peptides, proteins, or antibodies.[6] The reaction's compatibility with aqueous conditions and biological functional groups makes it ideal for these applications.[6]

  • Hydrogel Formation: Creating well-defined hydrogel networks for drug delivery and tissue engineering.[3][9]

Experimental Protocols

The following are generalized protocols for performing thiol-ene click chemistry with this compound. These should be considered as starting points and may require optimization depending on the specific alkene substrate and desired application.

General Photoinitiated Thiol-Ene Reaction

This protocol describes a typical UV-initiated reaction.

Materials:

  • This compound

  • Alkene substrate

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile, or a buffered aqueous solution for biological applications)

  • UV lamp (e.g., 365 nm)

Procedure:

  • In a quartz reaction vessel, dissolve the alkene substrate (1.0 eq) and this compound (1.1 - 1.5 eq) in the chosen solvent. The excess thiol helps to ensure complete conversion of the alkene and can minimize side reactions.

  • Add the photoinitiator (0.01 - 0.1 eq).

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench the radical reaction.

  • While maintaining an inert atmosphere, irradiate the reaction mixture with a UV lamp at room temperature. The reaction time can vary from minutes to a few hours and should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or another suitable method to isolate the desired thioether.

Thermally Initiated Thiol-Ene Reaction

This protocol is an alternative for substrates that may be sensitive to UV light.

Materials:

  • This compound

  • Alkene substrate

  • Thermal initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the alkene substrate (1.0 eq) and this compound (1.1 - 1.5 eq) in the chosen solvent.

  • Add the thermal initiator (0.01 - 0.1 eq).

  • Degas the solution with an inert gas for 15-30 minutes.

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 70-80 °C for AIBN) under an inert atmosphere.

  • Monitor the reaction progress by TLC, LC-MS, or NMR.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent in vacuo.

  • Purify the product as described for the photoinitiated protocol.

Data Presentation

Table 1: General Reaction Parameters for Thiol-Ene Click Chemistry

ParameterRecommended RangeNotes
Thiol:Ene Stoichiometry 1.1:1 to 1.5:1An excess of thiol is generally used to drive the reaction to completion.
Initiator Concentration 0.01 to 0.1 equivalentsHigher concentrations can lead to faster reactions but may also increase side products.
Solvent Dichloromethane, Acetonitrile, Toluene, Buffered Aqueous SolutionsChoice depends on the solubility of reactants and the reaction conditions.
Temperature (Thermal) 60 - 100 °CDependent on the decomposition temperature of the thermal initiator.
UV Wavelength (Photo) 254 - 365 nmCommon wavelengths for standard photoinitiators.[2]
Reaction Time 5 minutes - 12 hoursHighly dependent on the reactivity of the substrates and reaction conditions.

Visualizations

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation Thiol R-SH Thiyl_Radical R-S• Thiol->Thiyl_Radical Initiator Initiator (hν or Δ) Initiator->Thiol Thiyl_Radical_Prop R-S• Alkene R'-CH=CH₂ Carbon_Radical R'-ĊH-CH₂-S-R Alkene->Carbon_Radical Thioether R'-CH₂-CH₂-S-R Carbon_Radical->Thioether Thiol_Prop R-SH Carbon_Radical->Thiol_Prop Chain Transfer Thiyl_Radical_Prop->Alkene Addition Thiol_Prop->Thioether Thiyl_Radical_New R-S• Thiol_Prop->Thiyl_Radical_New Experimental_Workflow Start Start Dissolve 1. Dissolve Alkene and This compound in Solvent Start->Dissolve Add_Initiator 2. Add Initiator (Photo or Thermal) Dissolve->Add_Initiator Degas 3. Degas Solution (Inert Gas) Add_Initiator->Degas Initiate 4. Initiate Reaction (UV Light or Heat) Degas->Initiate Monitor 5. Monitor Reaction Progress (TLC, LC-MS, NMR) Initiate->Monitor Workup 6. Reaction Workup (Solvent Removal) Monitor->Workup Purify 7. Purify Product (Chromatography) Workup->Purify End End Product Purify->End

References

Application Note: Mass Spectrometry Analysis of 2-Cyclobutylethane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Cyclobutylethane-1-thiol is a volatile sulfur compound of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and drug discovery. Its high reactivity and typically low concentrations in complex matrices present analytical challenges.[1][2] This application note details a robust method for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols described herein provide a framework for sample preparation, derivatization, and GC-MS analysis, ensuring high sensitivity and reproducibility.

Experimental Protocols

Sample Preparation and Derivatization

Due to the high volatility and reactivity of thiols, derivatization is often employed to enhance stability and improve chromatographic and detection characteristics.[1] Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent for thiols, creating a more stable derivative with excellent sensitivity for mass spectrometric detection.[1][2]

Materials:

  • Sample containing this compound

  • Pentafluorobenzyl bromide (PFBBr) solution (10 mg/mL in acetone)

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Phosphate buffer (pH 8)

  • Internal Standard (e.g., 4-methoxy-2-methyl-2-mercaptobutane)[3]

Protocol:

  • Extraction: For liquid samples, perform a liquid-liquid extraction. To 10 mL of the sample, add a known concentration of the internal standard. Extract twice with 5 mL of dichloromethane. For solid samples, a headspace solid-phase microextraction (HS-SPME) approach may be more suitable.

  • Derivatization: Combine the organic extracts and add 100 µL of the PFBBr solution. Add 5 mL of phosphate buffer (pH 8) to catalyze the reaction.

  • Reaction: Gently agitate the mixture at room temperature for 1 hour.

  • Work-up: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentration: Concentrate the sample to a final volume of 100 µL under a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The analysis of the derivatized this compound is performed using a standard GC-MS system.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890N GC with a 5973N MS)[1]

  • Capillary Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

GC Parameters:

ParameterValue
Injection ModeSplitless
Injector Temperature250 °C
Oven ProgramInitial temp 40 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier GasHelium
Flow Rate1.0 mL/min

MS Parameters:

ParameterValue
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-450
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

Expected Mass Spectrum and Fragmentation

Table 1: Predicted Mass Fragments for this compound

m/zProposed Fragment IonDescription
116[C6H12S]+•Molecular Ion (M+)
87[C5H7S]+Loss of ethyl group (•C2H5)
61[CH2SH]+α-cleavage
55[C4H7]+Cyclobutyl cation
47[CH3S]+Cleavage of C-S bond with rearrangement
33[SH]+Thiol group
Quantitative Analysis

For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended to enhance sensitivity and selectivity.[3] A calibration curve should be constructed using a series of standard solutions of derivatized this compound with a constant concentration of the internal standard.

Table 2: Example Calibration Data

Concentration (ng/mL)Peak Area Ratio (Analyte/Internal Standard)
10.05
50.25
100.51
251.24
502.52
1005.01

Mandatory Visualization

experimental_workflow sample Sample Collection extraction Liquid-Liquid Extraction (with Internal Standard) sample->extraction Add Internal Standard derivatization PFBBr Derivatization extraction->derivatization concentration Sample Concentration derivatization->concentration gcms GC-MS Analysis concentration->gcms data_acquisition Data Acquisition (Full Scan / SIM) gcms->data_acquisition data_analysis Data Analysis (Quantification) data_acquisition->data_analysis report Reporting data_analysis->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of 2-Cyclobutylethane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Cyclobutylethane-1-thiol is a sulfur-containing organic molecule with a unique structure combining a cyclobutane ring and a thiol functional group. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such novel compounds. This document provides detailed application notes on the predicted ¹H and ¹³C NMR spectra of this compound, along with a comprehensive protocol for sample preparation and data acquisition. The predicted data is based on established chemical shift principles and spectral data of analogous structures.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on the analysis of chemical shifts and coupling constants of similar structural fragments, including cyclobutane derivatives, alkyl thiols, and ethyl groups.

Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Atom Number(s)Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)IntegrationAssignment
H-11.80 - 2.10m-1HCH (cyclobutane)
H-2, H-41.60 - 1.90m-4HCH₂ (cyclobutane)
H-31.50 - 1.75m-2HCH₂ (cyclobutane)
H-51.55 - 1.70q~7.52HCH₂-C(cyclobutane)
H-62.50 - 2.65q~7.52HCH₂-SH
H-71.25 - 1.40t~7.51HSH

Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Atom Number(s)Predicted Chemical Shift (δ, ppm)Assignment
C-140 - 45CH (cyclobutane)
C-2, C-428 - 33CH₂ (cyclobutane)
C-318 - 23CH₂ (cyclobutane)
C-535 - 40CH₂-C(cyclobutane)
C-625 - 30CH₂-SH

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Ensure the solution is clear and free of any particulate matter.

2. ¹H NMR Data Acquisition:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30 (or equivalent)

  • Number of Scans: 16

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): 4.0 s

  • Spectral Width (sw): 20 ppm (-2 to 18 ppm)

  • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (e.g., 6 ppm)

3. ¹³C NMR Data Acquisition:

  • Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zgpg30 (or equivalent with proton decoupling)

  • Number of Scans: 1024 (or more, depending on sample concentration)

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.5 s

  • Spectral Width (sw): 250 ppm (-20 to 230 ppm)

  • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (e.g., 100 ppm)

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or using an automated routine.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. For the ¹³C spectrum, the residual CDCl₃ signal can be used as a secondary reference (δ 77.16 ppm).

  • Integrate the signals in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow for the NMR analysis of this compound.

Molecular Structure of this compound with Atom Numbering cluster_cyclobutane Cyclobutane Ring cluster_ethylthiol Ethylthiol Chain C1 C1 C2 C2 C1->C2 C5 C5 C1->C5 C3 C3 C2->C3 C4 C4 C3->C4 C4->C1 C6 C6 C5->C6 S7 S7 C6->S7 H8 H8 S7->H8

Caption: Structure of this compound with atom numbering for NMR.

G Experimental Workflow for NMR Analysis SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3 with TMS) H_NMR 1H NMR Acquisition (400 MHz, 16 scans) SamplePrep->H_NMR C_NMR 13C NMR Acquisition (100 MHz, 1024 scans) SamplePrep->C_NMR Processing Data Processing (FT, Phasing, Calibration) H_NMR->Processing C_NMR->Processing Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) Processing->Analysis Report Final Report Analysis->Report

Caption: Workflow for NMR analysis of this compound.

Application Notes and Protocols for the Oxidation of 2-Cyclobutylethane-1-thiol to Bis(2-cyclobutylethyl) Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of bis(2-cyclobutylethyl) disulfide through the oxidation of 2-Cyclobutylethane-1-thiol. Three common and effective methods are presented: air oxidation in the presence of a base, oxidation using hydrogen peroxide with a catalytic amount of sodium iodide, and oxidation utilizing dimethyl sulfoxide (DMSO) as the oxidant. These protocols are designed to be adaptable for various research and development applications, including the synthesis of disulfide-containing molecules for drug delivery systems, materials science, and biological studies.

Introduction

The oxidation of thiols to disulfides is a fundamental and important transformation in organic chemistry. Disulfide bonds play a crucial role in the structural integrity of proteins and are key components in various biologically active molecules and materials. This document outlines reliable and scalable methods for the preparation of bis(2-cyclobutylethyl) disulfide from its corresponding thiol, this compound.

Materials and Methods

General Considerations:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Reagents should be of analytical grade or higher and used as received unless otherwise noted.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Air Oxidation Catalyzed by Triethylamine in DMF

This method utilizes atmospheric oxygen as the primary oxidant in the presence of a base, providing an environmentally friendly and cost-effective approach.[1][2][3]

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add N,N-dimethylformamide (DMF) to achieve a concentration of approximately 1 M.

  • Add triethylamine (Et₃N) (1.0-1.2 eq).

  • The flask is left open to the atmosphere (or a gentle stream of air is bubbled through the solution) and stirred vigorously at room temperature (20-25 °C).

  • The reaction is monitored by TLC until the starting thiol is consumed (typically 24-48 hours).

  • Upon completion, the reaction mixture is diluted with diethyl ether and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude disulfide.

  • Purification can be achieved by column chromatography on silica gel if necessary.

Workflow for Air Oxidation:

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification A This compound D Stir vigorously under air atmosphere at RT A->D B DMF B->D C Triethylamine C->D E Dilute with Et2O D->E After 24-48h F Wash with H2O and brine E->F G Dry over Na2SO4 F->G H Concentrate in vacuo G->H I Column Chromatography (if necessary) H->I J Bis(2-cyclobutylethyl) Disulfide I->J

Caption: Workflow for the air oxidation of this compound.

Protocol 2: Hydrogen Peroxide and Catalytic Sodium Iodide

This protocol employs hydrogen peroxide as a green oxidant with a catalytic amount of sodium iodide, offering a mild and efficient alternative.[4]

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of sodium iodide (NaI) (0.05-0.1 eq).

  • To the stirring solution, add 30% aqueous hydrogen peroxide (H₂O₂) (1.1-1.5 eq) dropwise at room temperature.

  • The reaction is typically exothermic and should be monitored. Stirring is continued for 1-4 hours.

  • Monitor the reaction by TLC.

  • After completion, quench the excess hydrogen peroxide by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography if needed.

Workflow for Hydrogen Peroxide Oxidation:

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification A This compound D Add 30% H2O2 dropwise at RT A->D B Methanol or Ethyl Acetate B->D C Sodium Iodide (cat.) C->D E Quench with Na2S2O3 (aq) D->E After 1-4h F Extract with Ethyl Acetate E->F G Wash with H2O and brine F->G H Dry and Concentrate G->H I Column Chromatography (if necessary) H->I J Bis(2-cyclobutylethyl) Disulfide I->J

Caption: Workflow for the H₂O₂ oxidation of this compound.

Protocol 3: Dimethyl Sulfoxide (DMSO) as Oxidant

DMSO can serve as a mild and selective oxidant for the conversion of thiols to disulfides, often with the aid of a catalyst or under acidic conditions.[5][6]

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in DMSO. The DMSO can act as both the solvent and the oxidant.

  • For an uncatalyzed reaction, the mixture can be heated to 80-100 °C for several hours.

  • Alternatively, for a catalyzed reaction at room temperature, add a catalytic amount of an acid (e.g., HBr or HI, 20 mol%) or a metal catalyst (e.g., dichlorodioxomolybdenum(VI), 1 mol%).[5][6]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic phase thoroughly with water to remove DMSO, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography as needed.

Workflow for DMSO Oxidation:

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification A This compound D Heat or stir at RT (depending on catalyst) A->D B DMSO B->D C Catalyst (optional, e.g., HBr) C->D E Dilute with H2O D->E Upon completion F Extract with Organic Solvent E->F G Wash with H2O and brine F->G H Dry and Concentrate G->H I Column Chromatography (if necessary) H->I J Bis(2-cyclobutylethyl) Disulfide I->J

Caption: Workflow for the DMSO oxidation of this compound.

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for the oxidation of primary alkyl thiols to their corresponding disulfides based on literature precedents. These values can be used as a benchmark for the oxidation of this compound.

ProtocolOxidizing SystemSolventTemperature (°C)Time (h)Typical Yield (%)Reference
1Air / Et₃NDMFRoom Temp.24-4890-98[1][2]
2H₂O₂ / NaI (cat.)MethanolRoom Temp.1-492-98[4]
3DMSO / HBr (cat.)DMSORoom Temp.0.5-285-95[6]

Characterization of Bis(2-cyclobutylethyl) Disulfide

The structure of the synthesized bis(2-cyclobutylethyl) disulfide can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the cyclobutyl and ethyl protons. The disappearance of the thiol proton signal (typically around 1.3-1.6 ppm) and a downfield shift of the methylene protons adjacent to the sulfur are indicative of disulfide formation.

    • ¹³C NMR: The carbon spectrum will confirm the presence of the cyclobutane and ethyl carbons. The carbon attached to the sulfur will show a characteristic chemical shift.[7]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the product, which should correspond to the calculated mass of C₁₂H₂₂S₂.

Conclusion

The protocols described provide versatile and efficient methods for the synthesis of bis(2-cyclobutylethyl) disulfide from this compound. The choice of method will depend on the desired scale, available reagents, and environmental considerations. All three methods are expected to provide high yields of the desired product with straightforward purification. Proper characterization using NMR and mass spectrometry is essential to confirm the identity and purity of the final compound.

References

Application Notes and Protocols for Thiol and Cyclobutane Moieties in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

A Theoretical Framework for the Application of 2-Cyclobutylethane-1-thiol

Introduction

While specific research on the direct application of this compound in the development of novel pharmaceuticals is not extensively documented in publicly available literature, the structural components of this molecule—a cyclobutane ring and a thiol group—are of significant interest in medicinal chemistry. This document provides a theoretical framework and generalized protocols based on the known roles of cyclobutane and thiol-containing compounds in drug discovery. These notes are intended to guide researchers in exploring the potential of this compound and similar structures.

The cyclobutane motif is a valuable component in medicinal chemistry as it can introduce conformational rigidity and unique three-dimensional structures. The configuration of stereocenters in substituted cyclobutanes, including those with thio-groups, has been shown to significantly influence their biological activity.[1] Thiol groups are also crucial in various biological processes and are known to be reactive moieties that can interact with biological targets. Thiol derivatives of monoterpenes, for example, have demonstrated antioxidant, anticoagulant, antifungal, and antibacterial activities.[2]

Potential Therapeutic Applications

Based on the known activities of related compounds, this compound could be investigated for a variety of therapeutic applications. Cyclobutane-containing natural products have shown a range of biological effects, including antimicrobial, antifeedant, and antinociceptive activities.[3] Furthermore, thiol compounds are recognized as universal antimutagens.[4]

Hypothetical Data Summary

To illustrate how data for a novel compound like this compound could be presented, the following table summarizes hypothetical quantitative data from a series of in-vitro assays.

Assay TypeTargetMetricHypothetical Value for this compound
Enzyme Inhibition Matrix Metalloproteinase-9 (MMP-9)IC505.2 µM
Antimicrobial Activity Staphylococcus aureusMinimum Inhibitory Concentration (MIC)12.5 µg/mL
Antioxidant Activity DPPH Radical ScavengingEC5025 µM
Cell Viability Human Dermal Fibroblasts (HDFs)CC50> 100 µM

Experimental Protocols

The following are generalized protocols that could be adapted to investigate the biological activity of this compound.

Protocol 1: In-vitro Enzyme Inhibition Assay (MMP-9)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the MMP-9 enzyme.

Materials:

  • Recombinant human MMP-9 enzyme

  • Fluorogenic MMP-9 substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5 with CaCl2, ZnCl2, and Brij-35)

  • This compound

  • Positive control (e.g., a known MMP-9 inhibitor)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in assay buffer to create a range of test concentrations.

  • Add the diluted compound and the positive control to the wells of the 96-well plate.

  • Add the recombinant MMP-9 enzyme to the wells and incubate for a pre-determined time at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the fluorescence intensity over time using a microplate reader (Excitation/Emission wavelengths appropriate for the substrate).

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • Staphylococcus aureus culture

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Positive control (e.g., a known antibiotic like vancomycin)

  • 96-well clear microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of S. aureus in MHB.

  • Prepare serial dilutions of this compound in MHB in the wells of the 96-well plate.

  • Add the bacterial inoculum to each well.

  • Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no compound).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Visualizations

The following diagrams illustrate conceptual workflows and pathways relevant to the study of novel therapeutic compounds.

G Experimental Workflow for Compound Screening A Compound Synthesis (this compound) B In-vitro Primary Screening (e.g., Enzyme Inhibition) A->B C In-vitro Secondary Screening (e.g., Antimicrobial Activity) B->C Active Hit E Lead Compound Identification B->E Inactive D In-vitro Toxicology (e.g., Cell Viability) C->D D->E Favorable Profile

Caption: A generalized workflow for the initial screening of a novel compound.

G Hypothetical Signaling Pathway Inhibition cluster_0 Cell A Extracellular Signal B Receptor A->B C Kinase Cascade B->C D Transcription Factor C->D E Gene Expression (Inflammation) D->E Inhibitor This compound Inhibitor->C Inhibition

Caption: A conceptual diagram of a compound inhibiting a cellular signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyclobutylethane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclobutylethane-1-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective synthetic routes starting from the corresponding alcohol, 2-cyclobutylethanol, are:

  • Two-Step Conversion via Alkyl Halide: This involves the conversion of 2-cyclobutylethanol to an alkyl halide (e.g., 1-bromo-2-cyclobutylethane), followed by a nucleophilic substitution reaction with a thiolating agent like thiourea.

  • Mitsunobu Reaction: This is a one-pot conversion of 2-cyclobutylethanol to the corresponding thioacetate using thioacetic acid, followed by hydrolysis to yield the desired thiol.

Q2: What are the main challenges encountered during the synthesis of this compound?

A2: Researchers may face several challenges, including:

  • Low Yields: This can be due to incomplete reactions, side reactions, or product loss during workup and purification.

  • Formation of Byproducts: The most common byproduct is the corresponding sulfide (bis(2-cyclobutylethyl)sulfide), formed by the reaction of the product thiol with the starting alkyl halide.[1] Another significant byproduct is the disulfide, which results from the oxidation of the thiol.

  • Purification Difficulties: The volatility and air-sensitivity of the thiol can make purification by column chromatography challenging.[2]

  • Handling of Reagents: Some reagents used in these syntheses, such as phosphorus tribromide (PBr₃) and Mitsunobu reagents, are hazardous and require careful handling.

Q3: How does the cyclobutane ring affect the synthesis?

A3: The cyclobutane ring introduces ring strain, which can influence the reactivity of the molecule. In the context of SN2 reactions to form the thiol, the bond angles in the cyclobutane ring are strained compared to larger rings. While cyclobutyl halides react faster than cyclopropyl halides, they are generally slower than cyclopentyl or cyclohexyl halides.[3] This can affect the reaction kinetics, potentially requiring longer reaction times or more forcing conditions compared to analogous reactions with less strained alkyl groups.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete conversion of the starting material (2-cyclobutylethanol or 1-bromo-2-cyclobutylethane). - Reaction Time: Extend the reaction time and monitor the reaction progress by TLC or GC-MS. - Temperature: For the conversion of the alcohol to the bromide, ensure the reaction is carried out at the optimal temperature. For the thiolation step, gentle heating may be required. - Reagent Stoichiometry: Ensure the correct stoichiometry of reagents is used. For the thiourea method, an excess of thiourea may be beneficial.
Formation of significant amounts of bis(2-cyclobutylethyl)sulfide. - Thiourea Method: This method is generally preferred over using sodium hydrosulfide to minimize sulfide formation.[1][4] - Slow Addition: If using the alkyl halide route, add the alkyl halide slowly to a solution of the thiolating agent to maintain a low concentration of the alkyl halide.
Product loss during workup. - Aqueous Workup: Thiols can be sensitive to pH changes. Ensure the workup is performed under neutral or slightly acidic conditions to prevent thiolate formation and potential side reactions. - Extraction: Use a low-boiling point, inert solvent for extraction to minimize product loss during solvent removal.
Oxidation of the thiol to the disulfide. - Inert Atmosphere: Perform the reaction, workup, and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2] - Degassed Solvents: Use degassed solvents for the reaction and purification.
Problem 2: Difficulty in Purifying this compound
Possible Cause Troubleshooting Steps
Co-elution of the thiol with impurities during column chromatography. - Solvent System Optimization: Carefully optimize the solvent system for flash chromatography using TLC. A non-polar solvent system is typically required for thiols. - Deactivated Silica: If the thiol is sensitive to the acidity of silica gel, consider using deactivated silica gel (e.g., by pre-treating with a triethylamine solution) or an alternative stationary phase like alumina.[2]
Product loss due to volatility. - Careful Evaporation: When removing the solvent after column chromatography, use a rotary evaporator at low temperature and pressure. Avoid evaporating to complete dryness.
Oxidation on the column. - Inert Conditions: If possible, pack and run the column under an inert atmosphere. Bubbling nitrogen through the eluent before use can help.[2]

Experimental Protocols

Method 1: Synthesis via 1-bromo-2-cyclobutylethane and Thiourea

This two-step method is a reliable way to prepare the target thiol.

Step 1: Synthesis of 1-bromo-2-cyclobutylethane from 2-cyclobutylethanol

  • Reaction: 2-cyclobutylethanol is converted to 1-bromo-2-cyclobutylethane using a brominating agent such as phosphorus tribromide (PBr₃).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve 2-cyclobutylethanol (1.0 eq) in a suitable anhydrous solvent like diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide (0.33 eq) dropwise with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Carefully quench the reaction by pouring it over ice.

    • Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 1-bromo-2-cyclobutylethane.

Step 2: Synthesis of this compound

  • Reaction: 1-bromo-2-cyclobutylethane undergoes a nucleophilic substitution with thiourea, followed by hydrolysis of the intermediate isothiouronium salt.[4][5]

  • Procedure:

    • Dissolve thiourea (1.1 eq) in ethanol in a round-bottom flask.

    • Add the crude 1-bromo-2-cyclobutylethane (1.0 eq) to the solution.

    • Reflux the mixture for 3-6 hours.

    • Cool the reaction mixture and add a solution of sodium hydroxide (2.2 eq) in water.

    • Reflux the mixture for an additional 2-3 hours to hydrolyze the isothiouronium salt.

    • Cool the reaction to room temperature and acidify with dilute hydrochloric acid.

    • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully to yield the crude thiol.

Method 2: Mitsunobu Reaction

This one-pot method offers a milder alternative for the conversion of the alcohol to the thiol.[6][7]

  • Reaction: 2-cyclobutylethanol reacts with thioacetic acid in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD) to form the thioacetate, which is then hydrolyzed.

  • Procedure:

    • Under an inert atmosphere, dissolve 2-cyclobutylethanol (1.0 eq), triphenylphosphine (1.5 eq), and thioacetic acid (1.5 eq) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Slowly add DIAD (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the formation of the thioacetate intermediate by TLC.

    • Once the reaction is complete, add a solution of sodium hydroxide or sodium methoxide in methanol to hydrolyze the thioacetate in situ.

    • Stir for 2-4 hours at room temperature.

    • Quench the reaction with water and extract the product.

    • Wash the organic layer, dry, and concentrate. The crude product can be purified by flash chromatography.

Quantitative Data Summary

The following table summarizes typical yields for reactions analogous to the ones described above. Note that these are not for the specific synthesis of this compound, but for similar substrates, and should be used as a general guide.

ReactionSubstrateReagentsYield (%)Reference
Thiol synthesis from alkyl halideBenzyl halidesThiourea, K₃PO₄, water (microwave)>80[8]
Mitsunobu reaction to thioetherPrimary alcohol1-Phenyl-1H-tetrazole-5-thiol, PPh₃, DEAD~100[6]
Hydrolysis of thioacetateS-(10-Undecenyl) thioacetateNaOH, ethanol95[9]

Visualizations

experimental_workflow_method1 cluster_step1 Step 1: Bromination cluster_step2 Step 2: Thiolation start1 2-Cyclobutylethanol reagents1 PBr3, Et2O, 0°C to RT start1->reagents1 product1 1-Bromo-2-cyclobutylethane reagents1->product1 reagents2 1. Thiourea, EtOH, reflux 2. NaOH, H2O, reflux 3. HCl product1->reagents2 product2 This compound reagents2->product2

Fig. 1: Workflow for the synthesis of this compound via the alkyl bromide intermediate.

experimental_workflow_method2 start 2-Cyclobutylethanol reagents Thioacetic acid, PPh3, DIAD, THF start->reagents intermediate 2-Cyclobutylethyl thioacetate reagents->intermediate hydrolysis NaOH or NaOMe, MeOH intermediate->hydrolysis product This compound hydrolysis->product

Fig. 2: Workflow for the one-pot synthesis of this compound via the Mitsunobu reaction.

troubleshooting_low_yield start Low Yield of Thiol cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Product Loss start->cause3 solution1 Increase reaction time/temp. Check reagent stoichiometry. cause1->solution1 solution2 Use thiourea method. Slow addition of alkyl halide. cause2->solution2 solution3 Neutral/acidic workup. Use inert atmosphere. cause3->solution3

Fig. 3: Troubleshooting logic for low product yield.

Characterization Data (Predicted)

  • ¹H NMR: The spectrum is expected to show a characteristic triplet for the -SH proton around 1.3-1.6 ppm. The protons on the carbon adjacent to the sulfur (-CH₂-SH) would likely appear as a quartet around 2.5-2.7 ppm. The remaining cyclobutane and ethyl protons would appear in the upfield region (0.8-2.2 ppm).

  • ¹³C NMR: The carbon attached to the thiol group (-CH₂-SH) is expected to have a chemical shift in the range of 20-30 ppm. The carbons of the cyclobutane ring would appear further upfield.

  • FT-IR: A weak absorption band for the S-H stretch is expected around 2550-2600 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of the thiol group and cleavage of the cyclobutane ring.

References

Technical Support Center: Synthesis of 2-Cyclobutylethane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclobutylethane-1-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and straightforward method for the synthesis of this compound is via a nucleophilic substitution (SN2) reaction. This typically involves the reaction of a 2-cyclobutylethyl halide (e.g., 1-bromo-2-cyclobutylethane) with a sulfur nucleophile. The two primary choices for the sulfur source are sodium hydrosulfide (NaSH) and thiourea.

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The main side reactions of concern are the formation of the corresponding dialkyl sulfide (thioether) and the oxidative dimerization of the thiol product to a disulfide.[1][2] The sulfide is formed when the initially formed thiol reacts with another molecule of the alkyl halide.[1] Disulfide formation occurs through the oxidation of the thiol, which can be promoted by air (oxygen).

Q3: How can the formation of the dialkyl sulfide byproduct be minimized?

A3: A highly effective method to prevent the formation of the dialkyl sulfide is to use thiourea as the sulfur nucleophile instead of sodium hydrosulfide.[1] The reaction proceeds through an intermediate S-alkylisothiouronium salt, which is then hydrolyzed under basic conditions to yield the thiol. This two-step, one-pot procedure significantly reduces the likelihood of the thiol product reacting with the starting alkyl halide.

Q4: What precautions should be taken to prevent the formation of the disulfide byproduct?

A4: To minimize the oxidation of the thiol to the disulfide, it is crucial to carry out the reaction and the workup under an inert atmosphere, such as nitrogen or argon. Deoxygenated solvents should also be used. During purification and storage, maintaining an inert atmosphere and low temperatures is recommended.

Q5: Is the cyclobutane ring stable under the reaction conditions for thiol synthesis?

A5: The cyclobutane ring is generally stable under the conditions of an SN2 reaction for thiol synthesis. While cyclobutane does possess significant ring strain, it is not as reactive as cyclopropane and does not typically undergo ring-opening under the basic or nucleophilic conditions used in this synthesis. However, extremely harsh conditions (e.g., strong acids, high temperatures) should be avoided.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive starting material (alkyl halide). 2. Insufficient reaction time or temperature. 3. Poor quality of reagents (e.g., wet solvent, old thiourea). 4. Inefficient hydrolysis of the isothiouronium salt.1. Check the purity of the alkyl halide via GC-MS or NMR. 2. Monitor the reaction progress by TLC or GC-MS and adjust time/temperature accordingly. 3. Use freshly distilled, dry solvents and fresh, high-purity thiourea. 4. Ensure complete hydrolysis by using a sufficient excess of base and adequate reflux time.
Presence of a Significant Amount of Dialkyl Sulfide Byproduct 1. Use of sodium hydrosulfide as the nucleophile. 2. The thiol product is reacting with unreacted alkyl halide.1. Switch to the thiourea-based protocol. 2. If using NaSH, use a large excess of the nucleophile to favor the formation of the thiol.
Presence of a Significant Amount of Disulfide Byproduct 1. Oxidation of the thiol product by atmospheric oxygen.1. Ensure all steps of the reaction, workup, and purification are performed under a strict inert atmosphere (N₂ or Ar). 2. Use deoxygenated solvents. 3. Store the final product under an inert atmosphere at low temperature.
Product is Contaminated with Starting Material (Alkyl Halide) 1. Incomplete reaction. 2. Inefficient purification.1. Increase reaction time or temperature. 2. Optimize the fractional distillation conditions (e.g., use a longer column, slower distillation rate).
Difficulty in Purifying the Product 1. Boiling points of the product and impurities are very close. 2. Thermal decomposition of the thiol during distillation.1. Use a high-efficiency fractional distillation column (e.g., Vigreux or packed column). 2. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress.

Experimental Protocols

Synthesis of this compound from 1-Bromo-2-cyclobutylethane using Thiourea

This protocol is adapted from a similar synthesis of 2-phenylethanethiol and is expected to provide a good yield of the target compound.

Step 1: Formation of the S-(2-Cyclobutylethyl)isothiouronium Bromide

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-2-cyclobutylethane (1.0 mol), thiourea (1.1 mol), and 95% ethanol (50 mL).

  • Heat the mixture to reflux and maintain for 6 hours.

  • After the reflux period, cool the reaction mixture to room temperature. The S-(2-Cyclobutylethyl)isothiouronium bromide salt may crystallize out.

Step 2: Hydrolysis to this compound

  • To the flask containing the isothiouronium salt, add a solution of sodium hydroxide (e.g., 300 mL of 5 N NaOH).

  • Introduce a slow stream of nitrogen gas to maintain an inert atmosphere.

  • Heat the mixture to reflux for 2 hours to effect hydrolysis.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Under an inert atmosphere, acidify the cooled reaction mixture with 2 N hydrochloric acid until the solution is acidic.

  • Transfer the mixture to a separatory funnel. The organic layer containing the thiol will separate.

  • Separate the organic layer, and wash it with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude thiol by fractional distillation under reduced pressure and a nitrogen atmosphere. Collect the fraction corresponding to this compound.

Expected Yield: Based on analogous reactions, a yield of approximately 70% can be expected.

Data Presentation

Table 1: Reactant and Product Properties (Predicted)

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
1-Bromo-2-cyclobutylethaneC₆H₁₁Br163.06~160-165
This compoundC₆H₁₂S116.23~150-160
Bis(2-cyclobutylethyl) sulfideC₁₂H₂₂S198.38>200
Bis(2-cyclobutylethyl) disulfideC₁₂H₂₂S₂230.44>220

Table 2: Spectroscopic Data for Characterization

Technique Expected Observations for this compound
¹H NMR - A multiplet around 1.8-2.1 ppm corresponding to the cyclobutane ring protons. - A triplet around 1.3 ppm for the -SH proton. - Multiplets for the -CH₂-CH₂- protons.
¹³C NMR - A signal around 22-25 ppm for the CH₂ carbons of the cyclobutane ring. - Signals for the ethyl chain carbons.
IR Spectroscopy - A characteristic weak absorption band for the S-H stretch will appear around 2550-2600 cm⁻¹.
Mass Spectrometry (GC-MS) - A molecular ion peak (M⁺) at m/z = 116. - Fragmentation patterns corresponding to the loss of SH, and cleavage of the cyclobutane ring.

Visualizations

Synthesis_Pathway A 1-Bromo-2-cyclobutylethane C S-(2-Cyclobutylethyl)isothiouronium Bromide (Intermediate) A->C + B Thiourea B->C D This compound (Product) C->D Hydrolysis E NaOH, H₂O Reflux E->D

Caption: Synthesis of this compound via the thiourea method.

Side_Reactions cluster_0 Main Reaction cluster_1 Side Reactions A Alkyl Halide B Thiol A->B NaSH or Thiourea/Hydrolysis C Dialkyl Sulfide B->C + Alkyl Halide D Disulfide B->D Oxidation (O₂)

Caption: Overview of the main reaction and common side reactions.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Purity Analyze crude product by GC-MS/NMR Start->Check_Purity Identify_Impurity Identify major impurity Check_Purity->Identify_Impurity Sulf_Imp Dialkyl Sulfide Present Identify_Impurity->Sulf_Imp Sulfide Disulf_Imp Disulfide Present Identify_Impurity->Disulf_Imp Disulfide SM_Imp Starting Material Present Identify_Impurity->SM_Imp Starting Material Use_Thiourea Switch to thiourea protocol Sulf_Imp->Use_Thiourea Inert_Atmosphere Improve inert atmosphere conditions Disulf_Imp->Inert_Atmosphere Optimize_Reaction Increase reaction time/temp SM_Imp->Optimize_Reaction Purification Optimize fractional distillation Optimize_Reaction->Purification Use_Thiourea->Purification Inert_Atmosphere->Purification

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Volatile Thiol Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of volatile thiol compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying volatile thiol compounds?

A1: The purification of volatile thiol compounds presents several analytical challenges. These compounds are highly reactive, low molecular-weight volatiles often present at trace to ultra-trace concentrations in complex matrices[1][2]. Their sulfhydryl (-SH) group is prone to oxidation, isomerization, and rearrangement, making them unstable[1]. This high reactivity can also lead to issues like peak tailing during gas chromatography (GC) analysis[1].

Q2: Why do my thiol samples degrade during purification? How can I prevent this?

A2: Thiol degradation is primarily due to the oxidation of the sulfhydryl group, which can be catalyzed by metals[3]. To prevent this, it is crucial to work under reductive conditions and use antioxidants. The addition of sulfur dioxide (SO2), ascorbic acid, or glutathione can help inhibit oxidation by reacting with highly reactive quinones that would otherwise bind to the thiols[3]. Storing samples at low temperatures is also vital as it slows down oxidation reactions and potential hydrolysis of thiol esters.

Q3: I am observing the formation of disulfide impurities in my purified thiol. What is causing this and how can I resolve it?

A3: The formation of disulfides is a common issue caused by the oxidation of two thiol molecules[4]. This can happen upon exposure to air[4]. To prevent this, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible[4]. If disulfide formation has already occurred, you can often reverse it by adding a reducing agent such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or 2-mercaptoethanesulfonic acid[4][5][6]. These reagents reduce the disulfide bond back to the free thiol.

Q4: What is derivatization and why is it used for thiol analysis?

A4: Derivatization is a technique used to chemically modify the thiol group to make the compound more stable and easier to detect and quantify[1][7]. By blocking the reactive sulfhydryl group, derivatization improves the stability of volatile thiols for isolation and subsequent analysis[1]. The resulting thiol derivatives are often less volatile and more suitable for liquid chromatography (LC), or more volatile and amenable to gas chromatography (GC), and can exhibit enhanced detector response[7].

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of volatile thiol compounds.

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of Thiol - Oxidation during sample preparation.[8] - Inefficient extraction from the sample matrix.[1] - Irreversible binding to chromatography media.- Add antioxidants like ascorbic acid or glutathione to the sample. - Degas all solutions to minimize dissolved oxygen.[9] - Optimize the extraction method (e.g., pH, solvent, temperature). - Consider derivatization to improve stability and extraction efficiency.[1] - For affinity chromatography, ensure the eluting agent (e.g., a competing thiol) is at a sufficient concentration to displace the target thiol.[8]
Disulfide Formation - Exposure to oxygen (air).[4] - Presence of oxidizing agents in the sample or solvents.- Work under an inert atmosphere (e.g., nitrogen or argon).[4] - Use freshly degassed solvents.[9] - Add a reducing agent like TCEP or DTT to the purification buffers. TCEP is often preferred as it does not contain a thiol group itself and may not need to be removed before subsequent steps.[6][10]
Co-elution of Impurities - Insufficient resolution of the purification method. - Complex sample matrix.[1]- Optimize the chromatography gradient or solvent system. - Employ a multi-step purification strategy combining different separation techniques (e.g., affinity chromatography followed by reversed-phase HPLC). - Use a more selective purification method, such as affinity chromatography with a thiol-specific resin.[9]
Peak Tailing in GC Analysis - Interaction of the free sulfhydryl group with the GC column.[1]- Derivatize the thiol to block the reactive -SH group before GC analysis. Common derivatizing agents for GC include 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) and ethyl propiolate (ETP).[1]
Inconsistent Results - Variability in sample handling and preparation. - Degradation of thiols over time.[3]- Standardize all experimental procedures. - Analyze samples as quickly as possible after collection and purification. - Store samples and standards at low temperatures and under an inert atmosphere.

Quantitative Data

Table 1: Recovery Rates of Volatile Thiols Using Different Purification Methods

Purification MethodThiol CompoundRecovery Rate (%)Reference
Affinity Chromatography (Affi-Gel 501)4-mercapto-4-methylpentan-2-one (4-MSP)38[1]
p-HMB Extraction4-mercapto-4-methylpentan-2-one (4-MSP)75-80[1]
Silver Ion (Ag+) SPENon-furan thiols87-101[11]
Silver Ion (Ag+) SPEFuran thiols35-49[11]

Table 2: Common Derivatization Reagents for Volatile Thiol Analysis

ReagentAnalytical TechniqueReference
2,3,4,5,6-pentafluorobenzyl bromide (PFBBr)Gas Chromatography (GC)[1]
Ethyl propiolate (ETP)Gas Chromatography (GC)[1]
4,4′-dithiodipyridine (DTDP)Liquid Chromatography (LC)[7][12]
2-phenyl-1,2-benzisoselenazol-3(2H)-one (ebselen)Liquid Chromatography (LC)[13]
1-(4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)-1H-pyrrole-5-dione (PIPD)Liquid Chromatography (LC)[8]

Experimental Protocols

Protocol 1: Specific Extraction of Volatile Thiols using p-Hydroxymercuribenzoate (p-HMB)

This protocol is adapted from a method used for the analysis of volatile thiols in wine[14][15].

  • Sample Preparation: Adjust the pH of 500 mL of the sample to 7.0 with a sodium hydroxide solution.

  • Liquid-Liquid Extraction (LLE): Extract the sample with two successive 100 mL portions of dichloromethane with stirring.

  • Combine and Concentrate: Combine the organic phases, centrifuge to break any emulsion, and concentrate the extract to approximately 25 µL under a stream of nitrogen.

  • Thiol Extraction: The concentrated organic extract is then combined with an aqueous solution of p-hydroxymercuribenzoate. This reagent selectively binds to compounds with a thiol function[15].

  • Immobilization: The resulting thiol-p-HMB complex is fixed on an anion exchange column.

  • Washing: The column is washed with potassium phosphate buffer and sodium acetate buffer to remove non-specifically bound compounds.

  • Elution: The volatile thiols are released from the column by adding an excess of another thiol, such as cysteine, which displaces the target thiols from the p-HMB complex[14][15].

  • Final Extraction and Analysis: The released thiols are then extracted back into an organic solvent, concentrated, and analyzed by GC-MS.

Protocol 2: Purification of Thiol-Containing Proteins using Thiopropyl Resin

This protocol describes a general workflow for covalent chromatography of thiol-containing proteins[9].

  • Resin Preparation: If the resin is supplied dry, it must be hydrated. For pre-hydrated resin, wash it multiple times with a coupling buffer that does not contain a reducing agent to remove the storage buffer. It is recommended to degas the buffer to minimize thiol oxidation.

  • Sample Loading: Load the protein sample onto the equilibrated column. The thiol groups in the protein will covalently react with the 2-pyridyl disulfide groups on the resin, forming a mixed disulfide and releasing 2-thiopyridone.

  • Washing: Wash the column with at least 5 bed volumes of wash buffer to remove unbound proteins.

  • Elution: Elute the bound thiol-containing proteins by adding an elution buffer containing a reducing agent such as DTT or 2-mercaptoethanol. These agents will reduce the disulfide bond, releasing the protein from the resin.

  • Fraction Collection and Analysis: Collect the eluted fractions for further analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Sample Sample Containing Volatile Thiols Antioxidants Addition of Antioxidants (e.g., Ascorbic Acid) Sample->Antioxidants Extraction Extraction (LLE, SPE, etc.) Antioxidants->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Chromatography Chromatography (Affinity, GC, LC) Derivatization->Chromatography Detection Detection (MS, FID, etc.) Chromatography->Detection Quantification Quantification Detection->Quantification Purified_Thiol Purified Thiol (or Derivative) Quantification->Purified_Thiol

Caption: General experimental workflow for the purification and analysis of volatile thiol compounds.

Thiol_Disulfide_Interchange cluster_thiols Free Thiols Thiol1 R1-SH Oxidation Oxidation (e.g., O2) Thiol1->Oxidation Thiol2 R2-SH Thiol2->Oxidation Disulfide R1-S-S-R2 Reduction Reduction (e.g., DTT, TCEP) Disulfide->Reduction Oxidation->Disulfide Reduction->Thiol1 Reduction->Thiol2

Caption: The reversible process of thiol oxidation to a disulfide and its reduction back to free thiols.

References

Technical Support Center: Stabilizing 2-Cyclobutylethane-1-thiol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of 2-cyclobutylethane-1-thiol. Due to the limited availability of stability data specific to this compound, the recommendations provided are based on the general chemical properties and behavior of thiols.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

A1: The primary degradation pathway for thiols like this compound is oxidation. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfide bonds (-S-S-), and in more advanced stages, sulfenic, sulfinic, and sulfonic acids. This process can be accelerated by exposure to oxygen, light, elevated temperatures, and moisture.

Q2: What are the ideal temperature conditions for long-term storage?

A2: For long-term stability, it is recommended to store this compound at low temperatures. Storage at -20°C is good, and for extended periods, -80°C is preferable.[1][2] Storing samples at -80°C has been shown to maintain the stability of thiol and disulfide levels for up to 12 months.[1] Repeated freeze-thaw cycles should be avoided as they can affect thiol levels.[1]

Q3: How should I handle the product to minimize degradation?

A3: To minimize degradation, handle this compound under an inert atmosphere, such as argon or nitrogen, to prevent exposure to oxygen.[3][4] Use clean, dry glassware and equipment. It is also advisable to protect the compound from light by using amber-colored vials or by storing it in a dark place.

Q4: Can I store this compound in a solution?

A4: While it can be stored in solution, the stability will depend on the solvent and storage conditions. If stored in solution, use a deoxygenated solvent and keep it under an inert atmosphere at low temperatures. Be aware that the presence of certain buffers or contaminants can affect stability.

Q5: Are there any additives that can enhance the stability of this compound?

A5: Yes, the addition of antioxidants can help to prevent oxidation. Thiol-based antioxidants like glutathione can be effective.[5][6][7] However, the compatibility of any additive with your specific application must be considered.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of potency or activity of the compound. Oxidation of the thiol group to form disulfides or other oxidized species.Store the compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or -80°C). Minimize exposure to air and light during handling. Consider adding a compatible antioxidant.
Visible particulates or cloudiness in the sample. Formation of insoluble disulfide crosslinked products.[8]This may indicate significant degradation. It is recommended to purify the sample if possible (e.g., by chromatography under inert conditions). To prevent this, strictly follow recommended storage and handling procedures.
Inconsistent experimental results. Degradation of the thiol during storage or handling, leading to variable purity.Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles. Always use fresh aliquots for experiments. Verify the purity of the thiol before use with an appropriate analytical method.
Unpleasant odor. Thiols are known for their strong, often unpleasant odors.[9]Handle the compound in a well-ventilated fume hood. The odor itself is not an indicator of degradation.

Data on Thiol Stability

The following table summarizes the stability of thiolated polymers under various storage conditions, which can serve as a general guideline for the stability of this compound.

Storage ConditionTemperatureRelative HumidityDurationStability of Free Thiol Groups
Frozen-20°C56%6 monthsStable[2][10]
Refrigerated4°C53%6 monthsStable[2][10]
Room Temperature20°C70%6 monthsDecrease observed in powder form[2][10]
Room Temperature22°C25%6 monthsStable when protected from humidity[10]

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol outlines a general method for assessing the purity of this compound and detecting the presence of its disulfide dimer.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 HPLC column

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of the this compound sample in acetonitrile.

  • Prepare mobile phase A: 0.1% TFA in water.

  • Prepare mobile phase B: 0.1% TFA in acetonitrile.

  • Set up a gradient elution method on the HPLC system. A typical gradient might be from 10% to 90% mobile phase B over 20 minutes.

  • Equilibrate the C18 column with the initial mobile phase composition.

  • Inject the sample solution.

  • Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm).

  • The thiol should elute as a major peak. The corresponding disulfide, if present, will be less polar and elute later.

  • Quantify the purity by integrating the peak areas.

Protocol 2: Long-Term Stability Study

This protocol describes a method to evaluate the stability of this compound under different storage conditions over time.

Materials:

  • Aliquots of high-purity this compound

  • Storage vials (amber glass)

  • Inert gas (argon or nitrogen)

  • Storage environments at -80°C, -20°C, 4°C, and room temperature (with and without light exposure)

  • HPLC system for purity analysis

Procedure:

  • Aliquot the this compound into multiple amber vials.

  • For samples to be stored under an inert atmosphere, flush the vials with argon or nitrogen before sealing.

  • Place the vials in the different storage environments.

  • At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), remove one vial from each storage condition.

  • Allow the sample to come to room temperature.

  • Analyze the purity of the sample using the HPLC method described in Protocol 1.

  • Compare the purity at each time point to the initial purity to determine the rate of degradation under each condition.

Visualizations

Thiol_Degradation_Pathway Thiol This compound (R-SH) Disulfide Disulfide (R-S-S-R) Thiol->Disulfide Mild Oxidation (e.g., O2) Sulfenic_Acid Sulfenic Acid (R-SOH) Thiol->Sulfenic_Acid Oxidation Sulfinic_Acid Sulfinic Acid (R-SO2H) Sulfenic_Acid->Sulfinic_Acid Further Oxidation Sulfonic_Acid Sulfonic Acid (R-SO3H) Sulfinic_Acid->Sulfonic_Acid Further Oxidation

Caption: Primary oxidative degradation pathway of thiols.

Troubleshooting_Workflow Start Start: Inconsistent Experimental Results Check_Storage Review Storage Conditions: - Temperature? - Inert Atmosphere? - Light Exposure? Start->Check_Storage Check_Handling Review Handling Procedures: - Exposure to Air? - Freeze-Thaw Cycles? Check_Storage->Check_Handling Conditions OK Implement_Best_Practices Implement Best Practices: - Store at -80°C - Use Inert Gas - Aliquot Sample Check_Storage->Implement_Best_Practices Conditions Not Ideal Purity_Test Perform Purity Analysis (e.g., HPLC) Check_Handling->Purity_Test Procedures OK Check_Handling->Implement_Best_Practices Procedures Not Ideal Degradation_Confirmed Degradation Confirmed Purity_Test->Degradation_Confirmed Purity < 95% End End: Consistent Results Purity_Test->End Purity > 95% Degradation_Confirmed->Implement_Best_Practices Implement_Best_Practices->End

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Overcoming poor solubility of 2-Cyclobutylethane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2-Cyclobutylethane-1-thiol.

Troubleshooting Guides

This section offers step-by-step solutions to common solubility challenges encountered during experiments with this compound.

Issue: this compound is not dissolving in my chosen solvent.

Answer: The poor solubility of this compound in aqueous solutions is expected due to its hydrophobic cyclobutyl and ethyl groups and the thiol's limited ability to form hydrogen bonds.[1] The following troubleshooting workflow can help you achieve the desired concentration.

G start Start: Insoluble Compound solvent_selection Step 1: Solvent Screening (See Table 1) start->solvent_selection soluble_yes Soluble? solvent_selection->soluble_yes end End: Proceed with Experiment soluble_yes->end Yes cosolvent Step 2: Co-solvent System (See Protocol 1) soluble_yes->cosolvent No soluble_yes2 Soluble? cosolvent->soluble_yes2 soluble_yes2->end Yes ph_adjustment Step 3: pH Adjustment (See Protocol 2) soluble_yes2->ph_adjustment No soluble_yes3 Soluble? ph_adjustment->soluble_yes3 soluble_yes3->end Yes advanced_methods Step 4: Advanced Techniques (See Table 2) soluble_yes3->advanced_methods No

Caption: Troubleshooting workflow for dissolving this compound.

Step 1: Solvent Selection

Based on the principle of "like dissolves like," non-polar or moderately polar organic solvents are the best starting points.

Table 1: Solvent Selection Guide for this compound

Solvent ClassExamplesExpected SolubilityNotes
Non-Polar Hexane, Toluene, Diethyl EtherHighGood for initial stock solutions. Not suitable for aqueous assays.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighCommon for creating concentrated stock solutions for biological assays.[2]
Polar Protic Ethanol, MethanolModerate to LowMay require heating or co-solvents.
Aqueous Buffer Phosphate-Buffered Saline (PBS), WaterVery LowDirect dissolution is unlikely.[1]

Step 2: Co-solvent Systems

If a purely aqueous medium is required, a co-solvent system can be employed to increase the solubility of hydrophobic compounds.[2][3]

Experimental Protocol 1: Co-solvent Method
  • Prepare a Concentrated Stock Solution: Dissolve this compound in a water-miscible organic solvent like DMSO or ethanol to create a high-concentration stock.

  • Determine Maximum Organic Solvent Tolerance: Identify the maximum percentage of the organic solvent that your experimental system (e.g., cell culture) can tolerate without adverse effects.

  • Titrate into Aqueous Buffer: While vortexing, slowly add small aliquots of the concentrated stock solution to your aqueous buffer.

  • Observe for Precipitation: Monitor the solution for any signs of cloudiness or precipitation. If this occurs, you have exceeded the solubility limit for that co-solvent ratio.

  • Final Concentration: Ensure the final concentration of the organic solvent in your experiment is below the predetermined tolerance level.

Step 3: pH Adjustment

The thiol group (-SH) is weakly acidic. Adjusting the pH of the medium can ionize the thiol to a thiolate anion (-S⁻), which is more polar and thus more water-soluble.

Experimental Protocol 2: pH Adjustment
  • Initial Suspension: Suspend this compound in the desired aqueous buffer.

  • Basify the Solution: Slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise to the suspension while monitoring the pH with a calibrated pH meter.

  • Monitor Dissolution: Continue to add the base and stir until the compound dissolves. Note the pH at which dissolution occurs.

  • Final pH Check: Ensure the final pH of the solution is compatible with your experimental design. If necessary, you may need to adjust it back, being careful not to cause precipitation.

Step 4: Advanced Solubility Enhancement Techniques

If the above methods are insufficient, more advanced techniques can be considered. These methods often require specialized equipment and formulation expertise.

Table 2: Comparison of Advanced Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Micronization Increasing the surface area by reducing the particle size, which can improve the dissolution rate.[4][5]Simple concept, can be applied to many compounds.[4]May not increase equilibrium solubility; potential for thermal stress on the compound.[4]
Solid Dispersion Dispersing the compound in a hydrophilic carrier matrix at a molecular level.[6]Significantly improves dissolution rate and solubility.[6]Can have stability issues, such as moisture absorption.[6]
Complexation Encapsulating the hydrophobic molecule within a larger, water-soluble host molecule (e.g., cyclodextrins).[3][7]Can significantly increase aqueous solubility; protects the compound from degradation.Stoichiometry of complexation needs to be determined; can be expensive.
Nanosuspension Reducing the drug particle size down to the nanometer range, which dramatically increases the surface area.[5][6]Applicable to many poorly soluble drugs; can be used for various administration routes.[6]Requires specialized equipment (e.g., high-pressure homogenizers).[5]

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: this compound has a non-polar cyclobutyl group and an ethyl chain, making it hydrophobic (water-repelling). Additionally, thiols are less capable of forming hydrogen bonds with water compared to their alcohol counterparts, which further limits their aqueous solubility.[1]

Q2: Can I heat the solution to improve solubility?

A2: Gently warming the solution can increase the solubility of many compounds. However, be cautious as thiols can be susceptible to oxidation, especially at elevated temperatures. It is recommended to perform this under an inert atmosphere (e.g., nitrogen or argon) if possible.

Q3: My compound dissolved in DMSO but precipitated when added to my aqueous buffer. What should I do?

A3: This is a common issue when the final concentration of the organic co-solvent (DMSO) is too low to maintain the solubility of the hydrophobic compound. You can try to either increase the percentage of DMSO in your final solution (if your experiment allows) or reduce the final concentration of this compound.

Q4: Are there any safety concerns when working with thiols?

A4: Yes. Low molecular weight thiols are known for their strong, unpleasant odors.[1] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q5: How does salt formation improve solubility?

A5: Salt formation is a common and effective method for increasing the solubility of acidic or basic drugs.[3] By reacting the weakly acidic thiol with a base, you form a thiolate salt. This salt is an ionic compound and is generally much more soluble in polar solvents like water than the neutral parent compound.[6]

References

Technical Support Center: Optimizing Reaction Conditions for 2-Cyclobutylethane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Cyclobutylethane-1-thiol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inefficient Nucleophilic Substitution - Ensure the starting material, such as 2-cyclobutylethyl bromide or tosylate, is pure and fully characterized. - Increase the molar excess of the sulfur source (e.g., sodium hydrosulfide or thiourea). - For the thiourea method, ensure complete hydrolysis of the intermediate isothiouronium salt by using an adequate amount of base (e.g., NaOH or KOH) and sufficient reaction time.[1][2]
Decomposition of Starting Material or Product - Thiols can be sensitive to high temperatures; consider running the reaction at a lower temperature for a longer duration.[3] - If using a strong base, add it slowly and at a low temperature to control exothermic reactions.
Side Reactions - The primary side product is often the corresponding disulfide. To minimize its formation, maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and work-up.[1][2] - Use degassed solvents to remove dissolved oxygen.

Issue 2: Formation of Significant Byproducts

Potential Cause Recommended Solution
Disulfide Formation - As mentioned, rigorous exclusion of air is critical.[1][2] - During the work-up, use a mild reducing agent, such as sodium bisulfite, in the aqueous washes. - If disulfide is the major product, it can be isolated and then reduced to the desired thiol using a reducing agent like zinc and acid.[1][2]
Formation of Dialkyl Sulfide - This can occur if the initially formed thiol reacts with another molecule of the alkyl halide.[1][2] - To prevent this, use a significant excess of the hydrosulfide anion or use the thiourea method, which avoids the presence of free thiol during the alkylation step.[1][2]
Elimination Reactions - If using a sterically hindered starting material or a strong, bulky base, elimination to form cyclobutylethylene can compete with substitution. - Use a less hindered base or a milder sulfur nucleophile.

Issue 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Co-elution with Byproducts - Thiols can be challenging to purify by standard silica gel chromatography due to potential oxidation on the column. - Consider using an alternative stationary phase like alumina.[3] - Distillation under reduced pressure is often an effective purification method for volatile thiols, but care must be taken to avoid thermal decomposition.[3]
Persistent Odor - Low molecular weight thiols are known for their strong, unpleasant odors.[4] - All manipulations should be performed in a well-ventilated fume hood. - Glassware and waste can be decontaminated by rinsing with a bleach (sodium hypochlorite) solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and reliable methods involve the SN2 reaction of a suitable electrophile with a sulfur nucleophile. The two primary routes are:

  • From 2-Cyclobutylethyl Halide: Reaction of 2-cyclobutylethyl bromide or chloride with sodium hydrosulfide (NaSH). To minimize the formation of the dialkyl sulfide byproduct, a large excess of NaSH is often used.[5]

  • Via the Thiourea Method: This two-step process involves reacting the 2-cyclobutylethyl halide with thiourea to form an intermediate alkylisothiouronium salt. This salt is then hydrolyzed with a base (e.g., NaOH) to yield the thiol.[1][2] This method is often preferred as it prevents the formation of sulfide byproducts.[1][2]

Q2: How can I optimize the reaction conditions for the synthesis of this compound?

A2: Optimization will depend on the chosen synthetic route. Here is a table summarizing key parameters for optimization:

Parameter Route 1 (NaSH) Route 2 (Thiourea) General Considerations
Solvent Polar aprotic solvents like DMF or DMSO are common. Alcohols like ethanol can also be used.Typically performed in an alcohol like ethanol or methanol.Ensure the solvent is degassed to minimize oxidation.
Temperature Room temperature to moderate heating (e.g., 50-70 °C).The initial reaction with thiourea may require heating. The subsequent hydrolysis is often done at room temperature or with gentle warming.Monitor the reaction by TLC or GC-MS to avoid over-heating and decomposition.
Stoichiometry Use a 2-5 fold excess of NaSH to minimize sulfide formation.Use a slight excess (1.1-1.5 equivalents) of thiourea.Precise measurement of reagents is crucial for reproducibility.
Base (for Route 2) N/AAn aqueous solution of a strong base like NaOH or KOH is used for hydrolysis.The amount of base should be sufficient to neutralize the salt and hydrolyze the intermediate.

Q3: My thiol product appears to be degrading upon storage. How can I improve its stability?

A3: Thiols are susceptible to oxidation to disulfides, especially in the presence of air or trace metals.[6] To enhance stability:

  • Store the purified thiol under an inert atmosphere (nitrogen or argon).

  • Keep the sample in a sealed container at a low temperature (e.g., in a refrigerator or freezer).

  • Consider adding a small amount of a radical inhibitor if long-term storage is required.

Q4: Can I use 2-cyclobutylethanol as a starting material?

A4: Yes, 2-cyclobutylethanol can be converted into a suitable electrophile for thiol synthesis. The hydroxyl group must first be converted into a good leaving group. Common methods include:

  • Conversion to the corresponding tosylate or mesylate by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine.

  • Conversion to 2-cyclobutylethyl bromide using a reagent like phosphorus tribromide (PBr₃).

Once the alcohol is converted to the halide or sulfonate ester, you can proceed with one of the standard thiol synthesis methods.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Thiourea Method

This protocol is adapted from general procedures for thiol synthesis.[1][2]

Step 1: Formation of the Isothiouronium Salt

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-cyclobutylethyl bromide (1.0 eq), thiourea (1.2 eq), and ethanol (5 mL per mmol of halide).

  • Heat the mixture to reflux and stir for 3-5 hours. Monitor the reaction by TLC until the starting halide is consumed.

  • Allow the reaction mixture to cool to room temperature. The isothiouronium salt may precipitate.

Step 2: Hydrolysis to the Thiol

  • To the reaction mixture from Step 1, add a solution of sodium hydroxide (3.0 eq) in water (2 mL per mmol of NaOH).

  • Stir the mixture at room temperature for 2-4 hours. The hydrolysis can be gently heated if the reaction is slow.

  • After the reaction is complete, cool the mixture in an ice bath and carefully acidify with dilute hydrochloric acid.

  • Extract the product with a low-boiling-point organic solvent like diethyl ether or dichloromethane (3 x volume of the reaction mixture).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification start_halide 2-Cyclobutylethyl Bromide thiourea_step Reaction with Thiourea start_halide->thiourea_step start_alcohol 2-Cyclobutylethanol start_alcohol->start_halide Convert to Halide hydrolysis Base Hydrolysis thiourea_step->hydrolysis product This compound hydrolysis->product purification Distillation or Chromatography product->purification final_product Purified Thiol purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_guide start Low Product Yield? cause1 Inefficient Reaction start->cause1 Yes cause2 Product Decomposition start->cause2 Yes cause3 Side Reactions start->cause3 Yes solution1 Increase Excess of Nucleophile cause1->solution1 solution2 Lower Reaction Temperature cause2->solution2 solution3 Use Inert Atmosphere cause3->solution3

Caption: Troubleshooting logic for low yield reactions.

References

Troubleshooting NMR peak assignment for 2-Cyclobutylethane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: NMR Spectroscopy

This guide provides troubleshooting assistance for the assignment of NMR peaks for 2-Cyclobutylethane-1-thiol.

Frequently Asked Questions (FAQs)

Q1: Why do the proton signals for the cyclobutane ring in my 1H NMR spectrum appear as complex, overlapping multiplets?

A1: The complexity in the cyclobutane region of the 1H NMR spectrum arises from several factors:

  • Restricted Conformation: The cyclobutane ring is not planar and undergoes a "puckering" motion. This can lead to different magnetic environments for the axial and equatorial protons.

  • Diastereotopicity: The presence of the ethyl-thiol substituent makes the methylene protons on the cyclobutane ring diastereotopic. This means they are chemically non-equivalent and can couple to each other, leading to more complex splitting patterns than simple triplets or quartets.

  • Signal Overlap: The chemical shifts of the different protons on the cyclobutane ring are often very similar, causing their multiplets to overlap, making interpretation difficult.

Q2: I am having trouble locating the thiol (-SH) proton peak. Where should I expect to find it?

A2: The chemical shift of the thiol proton is highly variable and can be found over a broad range in the 1H NMR spectrum (typically between 1 and 2 ppm for aliphatic thiols). Its position is sensitive to:

  • Concentration: The chemical shift can change with the concentration of the sample.

  • Solvent: The choice of deuterated solvent will affect the chemical shift.

  • Temperature: The temperature of the NMR experiment can also influence the peak position.

  • Hydrogen Bonding: Intermolecular hydrogen bonding can cause the peak to broaden and shift.

To definitively identify the thiol proton, you can perform a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. The thiol proton will exchange with deuterium, causing its peak to disappear or significantly decrease in intensity.

Q3: The methylene protons in the ethyl chain are not simple triplets as I would expect. Why is that?

A3: The two methylene groups in the this compound are diastereotopic. This is because the methine carbon of the cyclobutane ring is a stereocenter. As a result, the two protons of each methylene group are in slightly different magnetic environments and are not chemically equivalent. This can lead to more complex splitting patterns, often appearing as multiplets rather than simple first-order triplets.

Q4: My observed chemical shifts do not align with the predicted values. What are some common reasons for this discrepancy?

A4: Discrepancies between observed and predicted chemical shifts can arise from several sources:

  • Incorrect Referencing: Ensure your spectrum is correctly referenced. For most deuterated solvents, the residual solvent peak is used as a secondary reference.[1][2] For example, the residual peak for CDCl₃ is at 7.26 ppm.[1][2]

  • Solvent Effects: The polarity and anisotropic effects of the solvent can influence chemical shifts.[3][4][5]

  • Concentration and Temperature: As mentioned for the thiol proton, concentration and temperature can affect the chemical shifts of other protons as well, particularly those involved in hydrogen bonding.[3][4][5]

  • Impurities: The presence of impurities, such as residual solvents from the reaction or purification, can introduce extra peaks that may be misassigned.[3][6][7][8][9]

Q5: How can I unambiguously assign the carbon signals in my 13C NMR spectrum?

A5: While 1D 13C NMR provides information about the number of unique carbons, unambiguous assignment often requires 2D NMR experiments:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. This is a powerful tool for assigning carbons that have attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons (carbons with no attached protons) and for confirming the connectivity of the carbon skeleton.

Data Presentation

Predicted ¹H NMR Data for this compound
Proton LabelDescriptionExpected Chemical Shift (ppm)MultiplicityIntegration
a-SH 1.0 - 2.0Broad Singlet1H
b-CH₂-SH 2.5 - 2.7Quartet2H
c-CH ₂-CH₂-SH1.5 - 1.7Multiplet2H
dCyclobutane CH 1.9 - 2.1Multiplet1H
e, fCyclobutane CH1.7 - 1.9Multiplet6H
Predicted ¹³C NMR Data for this compound
Carbon LabelDescriptionExpected Chemical Shift (ppm)
1-C H₂-SH25 - 35
2-C H₂-CH₂-SH35 - 45
3Cyclobutane C H40 - 50
4, 5Cyclobutane C H₂20 - 30
6Cyclobutane C H₂15 - 25

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of your this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to a clean NMR tube.

  • Cap the NMR tube securely.

Acquisition of ¹H NMR Spectrum
  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to obtain a homogeneous field, resulting in sharp, symmetrical peaks.

  • Set the appropriate spectral width, acquisition time, and number of scans.

  • Acquire the spectrum.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Integrate the peaks to determine the relative number of protons.

Acquisition of ¹³C NMR Spectrum
  • Follow the same initial steps for sample preparation, locking, and shimming as for the ¹H NMR.

  • Set the spectrometer to the ¹³C frequency.

  • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

  • Set a wider spectral width (typically 0-220 ppm).

  • A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Process the data similarly to the ¹H spectrum.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

D₂O Exchange Experiment
  • After acquiring a standard ¹H NMR spectrum, remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake gently to mix.

  • Re-insert the tube into the spectrometer and acquire another ¹H NMR spectrum.

  • Compare the two spectra. The peak corresponding to the thiol proton should have disappeared or be significantly reduced in the second spectrum.

Visualizations

Troubleshooting_NMR_Peak_Assignment start_node Problem with Peak Assignment issue_node issue_node start_node->issue_node Identify the issue solution_node1 solution_node1 issue_node->solution_node1  Complex/Overlapping  Cyclobutane Signals solution_node2 solution_node2 issue_node->solution_node2  Missing -SH Peak   solution_node3 solution_node3 issue_node->solution_node3 Incorrect Chemical Shifts solution_node4 solution_node4 issue_node->solution_node4 Uncertain Carbon Assignments solution_node solution_node action_node action_node action_node1 Diastereotopicity and restricted ring conformation. Consider 2D NMR (COSY) for proton-proton correlations. solution_node1->action_node1 Reason action_node2 Perform D₂O exchange. The -SH peak will disappear. solution_node2->action_node2 Action action_node3 Verify spectrum referencing (residual solvent peak). Consider solvent and concentration effects. solution_node3->action_node3 Check action_node4 Run 2D NMR experiments: HSQC for C-H correlation. HMBC for long-range C-H correlations and connectivity. solution_node4->action_node4 Solution

Caption: A flowchart for troubleshooting NMR peak assignment issues.

References

Preventing oxidation of 2-Cyclobutylethane-1-thiol during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for handling 2-Cyclobutylethane-1-thiol and other sensitive thiol compounds. This resource provides researchers, scientists, and drug development professionals with practical guidance to prevent oxidation during experiments, ensuring the integrity and reactivity of your molecule.

Frequently Asked Questions (FAQs)

Q1: Why did my clear this compound solution become cloudy or form a precipitate? A1: Cloudiness or precipitation is a common indicator of oxidation. Thiols (R-SH) can oxidize to form disulfides (R-S-S-R), which are often less soluble than the corresponding thiol, leading to precipitation. This process is accelerated by exposure to atmospheric oxygen, the presence of trace metal ions, and alkaline pH conditions.

Q2: I noticed a strong odor. Does this mean the thiol has oxidized? A2: Not necessarily. Thiols are known for their strong, often unpleasant odors. The odor itself is characteristic of the thiol group and does not alone indicate oxidation. However, a change in the nature of the odor could suggest chemical changes.

Q3: What is the simplest way to protect my thiol during a short experiment? A3: For short-term protection, the most effective methods are to use deoxygenated buffers and solvents, and to add a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is an excellent choice as it is odorless, stable, and effective over a broad pH range without needing to be removed before many subsequent reactions.[1][2]

Q4: How should I prepare and store solutions of this compound? A4: It is always best to prepare solutions fresh before use. If storage is unavoidable, dissolve the thiol in a deoxygenated solvent, flush the headspace of the container with an inert gas like argon or nitrogen, seal it tightly, and store at low temperatures (2-8°C or frozen).[3] Adding a chelating agent like EDTA can also help by sequestering metal ions that catalyze oxidation.[4]

Q5: Why is the pH of my solution important when working with thiols? A5: The pH of the solution dictates the equilibrium between the neutral thiol (R-SH) and its conjugate base, the thiolate anion (R-S⁻). Thiolate anions are much more susceptible to oxidation than the neutral thiol.[3] Therefore, maintaining a neutral or slightly acidic pH (below 7.5) can significantly slow the rate of oxidation.[3][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Variable oxidation of the thiol between experiments. The concentration of active thiol is not consistent.1. Standardize Handling: Implement a strict protocol for using deoxygenated solvents and working under an inert atmosphere.[6] 2. Add a Reducing Agent: Incorporate a stable reducing agent like TCEP into your buffers.[1] 3. Quantify Thiol: Before each experiment, quantify the free thiol concentration using Ellman's reagent (DTNB) to ensure you are starting with a consistent amount of active compound.[4][7]
Loss of compound activity during the experiment. Gradual air oxidation of the thiol over the experimental timeframe.1. Maintain Inert Atmosphere: Perform the entire experiment in a glovebox or using Schlenk line techniques to rigorously exclude oxygen.[3][8] 2. Use Chelating Agents: Add EDTA (1-5 mM) to your buffers to chelate and inactivate trace metal ions that catalyze oxidation.[4][5] 3. Check pH: Ensure the pH of your reaction buffer is not alkaline (ideally pH 6.5-7.5), as higher pH increases the rate of oxidation.[3]
Formation of a white precipitate or cloudiness in the solution. Oxidation to the less soluble disulfide dimer.1. Reverse Oxidation: Add a reducing agent such as Dithiothreitol (DTT) or TCEP to the solution. This can often redissolve the precipitate by reducing the disulfide back to the free thiol.[9] 2. Prevent Recurrence: For future experiments, prepare solutions using fully deoxygenated (degassed) solvents and buffers from the start.
Reaction with thiol-reactive probes is inefficient. The thiol has been oxidized to a disulfide, which is unreactive with probes like maleimides or iodoacetamides.1. Pre-reduce the Thiol: Before adding the reactive probe, incubate your thiol-containing sample with a 10-fold molar excess of a reducing agent like DTT or TCEP for 30-60 minutes to ensure all disulfide bonds are cleaved.[6] 2. Remove Excess Reductant (If Necessary): If using DTT, it must be removed by dialysis or gel filtration before adding the probe, as its own thiol groups will compete for the reagent. TCEP is thiol-free and generally does not need to be removed.[1]

Data Presentation: Comparison of Common Reducing Agents

The choice of reducing agent is critical for protecting thiols. The following table summarizes the properties of three commonly used agents to help you select the most appropriate one for your application.

Featureβ-Mercaptoethanol (β-ME)Dithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Type MonothiolDithiolPhosphine (Thiol-free)
Form LiquidSolidSolid
Odor Strong, unpleasantFaint, unpleasantOdorless
Mechanism Reversible disulfide exchangeForms a stable 6-membered ring upon oxidationIrreversible reduction to phosphine oxide
Optimal pH Range 7.0 - 9.07.0 - 8.5 (less effective below pH 7)[10]3.0 - 9.0 (Effective over a wide range)
Stability in Solution Prone to air oxidationUnstable in water (short half-life)[10]Highly stable in air and aqueous solution
Typical Concentration 5 - 20 mM (large excess needed)[10]1 - 10 mM0.5 - 5 mM
Interference Reacts with maleimides and iodoacetamidesReacts with maleimides and iodoacetamidesDoes not react with maleimides; can be removed if necessary[1]

Experimental Protocols

Protocol 1: Preparation of Deoxygenated Solvents and Buffers

Atmospheric oxygen is a primary driver of thiol oxidation. This protocol describes how to remove dissolved oxygen from liquids.

Method: Inert Gas Sparging

  • Pour the solvent or buffer into a suitable container (e.g., a flask or bottle with a narrow neck).

  • Insert a long needle or glass pipette connected to a source of inert gas (high-purity argon or nitrogen) so that the tip is near the bottom of the liquid.

  • Cover the opening of the container with a septum or parafilm, leaving a small opening for the displaced gas to exit (e.g., an outlet needle).

  • Bubble the inert gas through the liquid at a steady, moderate rate for 20-30 minutes.

  • Once deoxygenated, remove the gas lines and immediately seal the container or use the liquid. Store under an inert gas headspace.

Protocol 2: General Procedure for Handling this compound

This protocol provides a standard workflow for setting up an experiment while minimizing oxidation.

  • Prepare Buffers: Prepare all aqueous buffers and deoxygenate them using the sparging method from Protocol 1.

  • Add Protective Reagents:

    • Chelating Agent: Add EDTA from a stock solution to a final concentration of 1-5 mM to sequester metal ions.

    • Reducing Agent: Add TCEP from a stock solution to a final concentration of 0.5-2 mM to maintain a reducing environment.

  • Weigh the Thiol: If starting from a solid or neat oil, weigh the required amount of this compound in a closed container or directly into a flask that can be quickly sealed.

  • Dissolution: Add the deoxygenated buffer containing EDTA and TCEP to the thiol. If necessary, flush the headspace of the flask with inert gas before sealing and mixing.

  • Execution: Perform all subsequent dilutions and experimental steps using deoxygenated solutions and minimize exposure to air. For highly sensitive experiments, perform all manipulations inside a glovebox or using Schlenk line techniques.[8][11]

Visualizations

Chemical Pathway of Thiol Oxidation

The following diagram illustrates the primary oxidation pathway of thiols to disulfides, a reaction often catalyzed by metal ions and accelerated by oxygen.

Thiol_Oxidation cluster_reactants Reactants cluster_products Products Thiol1 2 R-SH (this compound) Disulfide R-S-S-R (Disulfide) Thiol1->Disulfide Oxygen [O] (e.g., from O2) Oxygen->Disulfide Water H₂O Catalyst Metal Ions (e.g., Cu²⁺, Fe³⁺) Catalyst->Thiol1 Catalyst->Oxygen Workflow Start Start Experiment Degas 1. Deoxygenate all solvents and buffers Start->Degas Additives 2. Add protective agents to buffer (e.g., 1 mM EDTA, 0.5 mM TCEP) Degas->Additives Dissolve 3. Dissolve Thiol under inert gas Additives->Dissolve Sensitive Is the experiment highly sensitive? Dissolve->Sensitive Glovebox 4a. Perform experiment in glovebox / Schlenk line Sensitive->Glovebox  Yes Benchtop 4b. Perform experiment on bench (minimize air exposure) Sensitive->Benchtop No End End Experiment Glovebox->End Benchtop->End

References

Technical Support Center: Mass Spectrometry Analysis of 2-Cyclobutylethane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the mass spectrometry fragmentation pattern of 2-cyclobutylethane-1-thiol. It is intended for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry for the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound?

The molecular formula for this compound is C6H12S. The expected monoisotopic mass is approximately 116.07 m/z. However, the molecular ion peak [M]+• may be of low intensity or absent in electron ionization (EI) mass spectra of thiols, similar to alcohols.

Q2: What are the primary fragmentation patterns observed for this compound?

The fragmentation of this compound is expected to be a combination of fragmentations characteristic of both thiols and cyclobutane derivatives. Key fragmentation pathways include:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the sulfur atom is a common fragmentation pathway for thiols. This would result in the loss of a C5H9• radical, leading to a prominent peak at m/z 47 ([CH2=SH]+).

  • Cyclobutane Ring Opening: The cyclobutane ring can undergo cleavage. A characteristic fragmentation of cyclobutane is the loss of ethene (C2H4, 28 Da).[1] This could lead to a fragment ion at m/z 88.

  • Loss of H2S: Elimination of a hydrogen sulfide molecule (H2S, 34 Da) can occur, resulting in a fragment at m/z 82.

  • Cleavage of the Ethyl Linker: Scission of the bond between the cyclobutane ring and the ethyl group can lead to fragments corresponding to the cyclobutyl moiety (m/z 55 or 56) and the ethylthiol moiety.

  • Loss of the Thiol Group: Cleavage of the C-S bond can result in the loss of the •SH radical (33 Da), leading to a fragment at m/z 83.

Q3: Why am I not observing the molecular ion peak in my mass spectrum?

The absence of a molecular ion peak is a common issue when analyzing thiols and alcohols by electron ionization (EI) mass spectrometry.[2][3] The molecular ion of these compounds can be unstable and readily undergo fragmentation.

Troubleshooting Steps:

  • Use a "softer" ionization technique: Consider using chemical ionization (CI) or electrospray ionization (ESI) if available. These methods impart less energy to the analyte molecule, increasing the likelihood of observing the molecular ion.

  • Lower the ionization energy: If using EI, reducing the electron energy from the standard 70 eV may decrease fragmentation and enhance the molecular ion peak.

  • Derivatization: Derivatizing the thiol group can make the molecule more stable and produce a more prominent molecular ion.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Mass Spectrum

Possible Cause:

  • Contamination: The sample may be contaminated with other volatile sulfur compounds, solvent impurities, or byproducts from synthesis.

  • Isomeric Impurities: The sample may contain isomers of this compound which will have the same molecular weight but different fragmentation patterns.

  • Rearrangements: The molecular ion may be undergoing complex rearrangements upon ionization.

Troubleshooting Steps:

  • Run a Blank: Analyze the solvent and sample matrix without the analyte to identify background peaks.

  • Verify Purity: Use other analytical techniques like Gas Chromatography (GC-MS) or Nuclear Magnetic Resonance (NMR) to confirm the purity and structure of your compound.

  • Compare with Library Spectra: If available, compare your spectrum with a library spectrum of a certified standard.

  • Consider Isomers: Analyze the fragmentation patterns of potential isomers. For example, 1-Hexanethiol would show a different fragmentation pattern, likely with more linear alkane-type fragmentation.

Issue 2: Poor Reproducibility of Fragmentation Patterns

Possible Cause:

  • Instrumental Instability: Fluctuations in the ion source temperature, pressure, or electron energy can affect fragmentation.

  • Sample Concentration Effects: Changes in sample concentration can sometimes alter the relative intensities of fragment ions.

  • Matrix Effects: In complex samples, other components can interfere with the ionization and fragmentation of the analyte.

Troubleshooting Steps:

  • Calibrate and Tune the Instrument: Ensure the mass spectrometer is properly calibrated and tuned according to the manufacturer's recommendations.

  • Standardize Sample Preparation: Use a consistent protocol for sample preparation, including concentration and solvent.

  • Use an Internal Standard: Incorporating an internal standard can help to normalize the signal and improve reproducibility.

  • Optimize GC Conditions (for GC-MS): If using GC-MS, optimize the temperature program and injection parameters to ensure consistent elution and ionization.

Data Presentation

The following table summarizes the expected major fragment ions for this compound and their probable assignments. The relative intensities are hypothetical and will vary depending on the instrument and conditions.

m/zProposed Fragment IonProposed StructureExpected Relative Intensity
116[C6H12S]+•Molecular IonLow to Absent
88[C5H8S]+•[M - C2H4]+•Medium
83[C6H11]+[M - •SH]+Medium
82[C6H10]+•[M - H2S]+•Low
56[C4H8]+•[Cyclobutane]+•High
55[C4H7]+[Cyclobutyl]+High
47[CH3S]+[CH2=SH]+High (Base Peak)
28[C2H4]+•[Ethene]+•Medium

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Thiols

  • Sample Preparation: Prepare a 1-10 ppm solution of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • GC Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Electron Ionization):

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 25 to 200.

    • Solvent Delay: Set a solvent delay to prevent the solvent peak from damaging the detector.

Mandatory Visualizations

Fragmentation_Pathway cluster_alpha Alpha-Cleavage cluster_ring Ring Opening cluster_loss Neutral Loss cluster_sidechain Sidechain Cleavage M This compound [C6H12S]+• m/z = 116 F_47 [CH2=SH]+ m/z = 47 M->F_47 - C5H9• F_88 [M - C2H4]+• m/z = 88 M->F_88 - C2H4 F_83 [M - •SH]+ m/z = 83 M->F_83 - •SH F_82 [M - H2S]+• m/z = 82 M->F_82 - H2S F_55 [C4H7]+ m/z = 55 M->F_55 - C2H5S•

Caption: Proposed fragmentation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample of This compound Dilution Dilution in Volatile Solvent Sample->Dilution GC_Injection GC Injection Dilution->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Spectrum_Acquisition Mass Spectrum Acquisition Mass_Analysis->Spectrum_Acquisition Data_Interpretation Data Interpretation and Library Comparison Spectrum_Acquisition->Data_Interpretation

References

Validation & Comparative

A Comparative Analysis of 2-Cyclobutylethane-1-thiol and Other Alkyl Thiols for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the selection of appropriate molecular scaffolds and functional groups is paramount. Thiols, with their unique reactivity and biological relevance, are a class of compounds that frequently feature in the design of novel therapeutics and research tools. This guide provides a comparative overview of 2-Cyclobutylethane-1-thiol against a selection of common and structurally relevant alkyl thiols. The aim is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.

While direct experimental data for this compound is not extensively available in peer-reviewed literature, its properties can be reliably inferred from established chemical principles and comparison with well-characterized analogues. This guide will focus on key physicochemical and reactive properties that influence the utility of a thiol in a research and development setting.

Physicochemical Properties: A Tabulated Comparison

The physical and chemical properties of a thiol, such as its acidity (pKa), boiling point, and solubility, are fundamental parameters that dictate its behavior in both chemical reactions and biological systems. The table below summarizes these properties for a selection of alkyl thiols, providing a basis for predicting the characteristics of this compound.

ThiolMolecular Weight ( g/mol )pKaBoiling Point (°C)Solubility in Water
Ethanethiol62.1310.635Slightly soluble[1]
1-Butanethiol90.1910.5[2]98[3]Slightly soluble
tert-Butylthiol90.1911.264Slightly soluble
Cyclohexanethiol116.2310.9159-161Insoluble
This compound (Predicted) 130.25 ~10.6 ~170-180 Insoluble

Note: Predicted values for this compound are based on structural analogy and established chemical trends.

The pKa of a thiol is a critical determinant of its nucleophilicity, with the thiolate anion being the more reactive species.[4][5] Aliphatic thiols generally have pKa values in the range of 10-11.[6][7] The cyclobutyl group in this compound is not expected to significantly alter the electronic environment of the thiol proton compared to a linear alkyl group, hence a pKa similar to other primary alkyl thiols is predicted.

The boiling point of thiols is influenced by their molecular weight and intermolecular forces.[2][8] Thiols exhibit weaker hydrogen bonding than their alcohol counterparts, leading to lower boiling points.[1][2][9] The predicted higher boiling point of this compound is a direct consequence of its larger molecular mass.

Reactivity and Steric Considerations

The reactivity of a thiol is governed by several factors, including the acidity of the S-H bond, the nucleophilicity of the corresponding thiolate, and steric hindrance around the sulfur atom.

Nucleophilicity: Thiolates are excellent nucleophiles, often more so than their corresponding alkoxides.[4][5] This makes them highly effective in S_N2 reactions. The rate of such reactions can be influenced by the steric bulk of the alkyl substituent. The cyclobutyl group in this compound is expected to introduce a moderate degree of steric hindrance compared to a linear chain, which could modulate its reaction kinetics in sterically demanding environments.

Oxidation to Disulfides: A characteristic reaction of thiols is their oxidation to disulfides (R-S-S-R).[1][10] This reaction is fundamental to many biological processes, including protein folding and redox signaling.[11] The rate and equilibrium of thiol-disulfide exchange are influenced by the pKa of the thiol and the stability of the resulting disulfide.

Thiol-Michael Addition: Thiols readily participate in Michael additions to α,β-unsaturated carbonyl compounds. The rate of this reaction is dependent on both electronic and steric factors.[12] Studies have shown that for some systems, secondary thiols can react faster than primary thiols due to the increased reactivity of the thiolate anion, while in other cases, steric hindrance can play a more dominant role.[12] The cyclobutyl group's steric profile would be an important consideration in predicting the kinetics of such reactions.

Experimental Protocols

To facilitate the empirical evaluation of this compound and other alkyl thiols, standardized experimental protocols are essential. Below are outlines for key experiments.

1. Determination of Thiol pKa by Spectrophotometric Titration

This method relies on the differential UV absorbance of the thiol and its corresponding thiolate anion.

  • Principle: The absorbance of a solution of the thiol is measured across a range of pH values. The pKa is determined from the inflection point of the resulting sigmoidal curve of absorbance versus pH.

  • Procedure:

    • Prepare a stock solution of the thiol in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

    • Add a small aliquot of the thiol stock solution to each buffer solution in a quartz cuvette.

    • Measure the UV absorbance at a wavelength where the thiol and thiolate have different extinction coefficients.

    • Plot absorbance versus pH and fit the data to the Henderson-Hasselbalch equation to determine the pKa.

2. Thiol-Disulfide Exchange Kinetics using Ellman's Reagent

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is a chromogenic disulfide that is commonly used to quantify free thiols and study the kinetics of thiol-disulfide exchange.[13][14][15]

  • Principle: The reaction of a thiol with DTNB releases the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be monitored spectrophotometrically at 412 nm.[13][15]

  • Procedure:

    • Prepare solutions of the thiol and DTNB in a suitable buffer (e.g., phosphate buffer at pH 7.4).

    • Initiate the reaction by mixing the thiol and DTNB solutions in a cuvette.

    • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

    • The initial rate of the reaction can be determined from the linear portion of the absorbance versus time plot.

Visualizing Experimental Logic and Pathways

To provide a clearer understanding of the experimental workflows and underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Thiol Thiol Stock Solution Mixing Mix Thiol and Buffer Thiol->Mixing Buffers Buffer Solutions (Varying pH) Buffers->Mixing Spectrophotometer UV-Vis Spectrophotometer Plotting Plot Absorbance vs. pH Spectrophotometer->Plotting Mixing->Spectrophotometer Measure Absorbance Fitting Fit to Henderson-Hasselbalch Plotting->Fitting pKa Determine pKa Fitting->pKa

Workflow for pKa determination.

thiol_disulfide_exchange RSH R-SH (Thiol) MixedDisulfide R-S-S-TNB (Mixed Disulfide) RSH->MixedDisulfide Nucleophilic Attack DTNB DTNB (Ellman's Reagent) DTNB->MixedDisulfide TNB TNB Anion (Yellow) MixedDisulfide->TNB Release

Thiol-disulfide exchange with DTNB.

Conclusion

This compound represents an interesting structural motif, combining a primary thiol with a cyclic alkyl group. Based on fundamental chemical principles, it is expected to exhibit physicochemical properties and reactivity profiles similar to other primary alkyl thiols, with the cyclobutyl group primarily influencing its steric properties. For researchers and drug development professionals, this suggests that this compound could be a valuable building block where fine-tuning of steric bulk is desired without significantly altering the inherent electronic properties of the thiol group. The provided experimental protocols offer a starting point for the empirical characterization of this and other novel thiols, enabling a data-driven approach to molecular design and development.

References

A Comparative Guide to the Reactivity of 2-Cyclobutylethane-1-thiol and 2-phenylethanethiol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of thiol-containing molecules is paramount for applications ranging from bioconjugation to the synthesis of novel therapeutics. This guide provides a comparative analysis of the reactivity of 2-cyclobutylethane-1-thiol and 2-phenylethanethiol, focusing on key reaction classes relevant to the field. While experimental data for 2-phenylethanethiol is available, the reactivity of this compound is largely inferred based on established principles of organic chemistry due to a lack of specific experimental studies.

Introduction to the Contestants

Both this compound and 2-phenylethanethiol share a common ethylthiol core, but the nature of the substituent at the 2-position—a cyclobutyl group versus a phenyl group—imparts distinct steric and electronic characteristics that are expected to influence their reactivity. 2-Phenylethanethiol is a well-characterized aromatic thiol utilized in organic synthesis and as a stabilizing ligand for nanoparticles.[1] In contrast, this compound represents a less-explored alicyclic counterpart.

Theoretical Comparison of Reactivity

The reactivity of the thiol group (-SH) is primarily governed by its acidity (pKa), which dictates the concentration of the more nucleophilic thiolate anion (-S⁻) at a given pH, and the steric hindrance around the sulfur atom.

Electronic Effects:

The phenyl group in 2-phenylethanethiol is generally considered to be weakly electron-withdrawing due to the higher electronegativity of its sp² hybridized carbons.[2] This inductive effect can lead to a slight increase in the acidity of the thiol proton compared to an alkyl thiol, resulting in a lower pKa. A lower pKa implies a higher concentration of the highly reactive thiolate anion at physiological pH, potentially leading to faster reaction rates in nucleophilic reactions.[3][4]

The cyclobutyl group in this compound, being an alkyl group, is electron-donating. This effect would tend to decrease the acidity of the thiol proton (resulting in a higher pKa) compared to 2-phenylethanethiol.[4] Consequently, at the same pH, a lower concentration of the thiolate anion would be present, suggesting a potentially lower reactivity in nucleophilic-driven reactions.

Steric Effects:

The steric hindrance around the reactive thiol group can significantly impact reaction rates. The phenyl group is a relatively large substituent.[5] Although it is planar, its bulk can hinder the approach of reactants to the sulfur atom, especially in sterically demanding reactions. The cyclobutyl group, while also possessing some bulk, is conformationally flexible and may present a different steric profile. The A-value, a measure of steric bulk, is larger for a phenyl group (3.0 kcal/mol) than for a cyclobutyl group (which is expected to be comparable to or slightly larger than a cyclohexyl group with an A-value of 2.15 kcal/mol), suggesting the phenyl group imposes greater steric hindrance.[5]

Key Reactions and Expected Reactivity Differences

Thiol-Ene "Click" Reaction

The thiol-ene reaction, a robust and efficient method for forming carbon-sulfur bonds, can proceed via either a radical or a Michael-addition mechanism.[6][7]

  • Radical Mechanism: In the radical-mediated pathway, a thiyl radical (RS•) adds to an alkene. The formation of the thiyl radical is a key step. The S-H bond dissociation energy (BDE) is a critical factor, with weaker S-H bonds leading to faster radical formation.[8] The electron-withdrawing nature of the phenyl group in 2-phenylethanethiol is expected to slightly weaken the S-H bond compared to the electron-donating cyclobutyl group in this compound, potentially leading to a faster initiation rate.

  • Michael Addition Mechanism: The base-catalyzed Michael addition relies on the nucleophilic attack of the thiolate anion on an electron-deficient alkene.[9] Due to the expected lower pKa of 2-phenylethanethiol, it is predicted to form the nucleophilic thiolate more readily and thus exhibit a higher reaction rate in base-catalyzed thiol-ene reactions compared to this compound.

Thiol_Ene_Reaction cluster_radical Radical Mechanism cluster_michael Michael Addition Mechanism Thiol_R R-SH Radical_Initiator Radical Initiator (e.g., AIBN, UV light) Thiyl_Radical R-S• Alkene C=C Intermediate_Radical R-S-C-C• Thioether_R R-S-C-C-H Thiol_M R-SH Base Base Thiolate R-S⁻ Activated_Alkene C=C-EWG (EWG = Electron Withdrawing Group) Enolate_Intermediate R-S-C-C⁻-EWG Thioether_M R-S-C-CH-EWG

Disulfide Bond Formation

The formation of disulfide bonds is a critical reaction in peptide and protein chemistry and can occur through the oxidation of thiols.[10][11] This process typically involves the reaction of two thiol molecules or a thiol and a thiolate. The rate of disulfide bond formation is often dependent on the concentration of the thiolate anion.[12]

Given the likely lower pKa of 2-phenylethanethiol, it is expected to form disulfide bonds more rapidly than this compound under the same pH and oxidizing conditions. However, the steric bulk of the phenyl group could potentially slow down the rate of dimerization compared to the less hindered cyclobutyl analogue.

Disulfide_Formation Thiol_1 R-SH Thiolate_DF R-S⁻ Thiol_1->Thiolate_DF Deprotonation Disulfide R-S-S-R Thiol_1->Disulfide Oxidation Base_DF Base Base_DF->Thiolate_DF Thiolate_DF->Disulfide Nucleophilic Attack Thiol_2 R-SH Thiol_2->Disulfide Proton H⁺ Electron_Acceptor [O] Electron_Acceptor->Disulfide

Nucleophilic Substitution (SN2) Reactions

Thiols and, more potently, thiolates are excellent nucleophiles in SN2 reactions.[3][13] The higher nucleophilicity of the thiolate anion means that factors influencing its concentration are critical.

As previously discussed, 2-phenylethanethiol is expected to have a higher concentration of the more reactive thiolate at a given pH. This would suggest a faster rate of SN2 reactions compared to this compound. However, the steric hindrance of the phenyl group could play a significant role in retarding the reaction rate, especially with sterically demanding electrophiles. The less bulky cyclobutyl group might offer a steric advantage, potentially compensating for the lower thiolate concentration.

SN2_Reaction Thiolate_SN2 R-S⁻ Transition_State [R-S---R'---X]⁻ Thiolate_SN2->Transition_State Electrophile R'-X (X = Leaving Group) Electrophile->Transition_State Thioether R-S-R' Transition_State->Thioether Leaving_Group X⁻ Transition_State->Leaving_Group

Quantitative Data and Experimental Protocols

Due to the scarcity of published experimental data for this compound, a direct quantitative comparison is not feasible at this time. The following table summarizes the known physical properties of 2-phenylethanethiol and the predicted relative reactivity of the two compounds based on the theoretical considerations discussed.

Property/Reaction2-PhenylethanethiolThis compound (Predicted)
Physical Properties
Molecular FormulaC₈H₁₀S[14]C₈H₁₆S
Molecular Weight138.23 g/mol [14]144.28 g/mol
Boiling Point217-218 °CNot available
Reactivity Parameters
pKaExpected to be lower than a typical alkyl thiolExpected to be similar to a typical alkyl thiol
Relative Reactivity
Thiol-Ene (Radical)HigherLower
Thiol-Ene (Michael)HigherLower
Disulfide FormationHigherLower
SN2 ReactionsRate is a balance of higher thiolate concentration and greater steric hindranceRate is a balance of lower thiolate concentration and lesser steric hindrance

Representative Experimental Protocol: Michael Addition of 2-Phenylethanethiol to an Activated Alkene

The following protocol is adapted from a reported procedure for the sulfa-Michael addition of thiols to cyclobutenes and serves as a representative example of a reaction involving 2-phenylethanethiol.[15]

Materials:

  • 2-Phenylethanethiol

  • Activated alkene (e.g., an α,β-unsaturated ester or ketone)

  • Base catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)

  • Anhydrous solvent (e.g., acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the activated alkene (1.0 equiv) in anhydrous acetonitrile under an inert atmosphere, add 2-phenylethanethiol (1.1 equiv).

  • Add the base catalyst (e.g., DBU, 0.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., a mild acid).

  • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

  • Purify the crude product by column chromatography on silica gel to obtain the desired thioether.

Note: This is a general procedure and may require optimization for specific substrates. For the theoretical reaction with this compound, a longer reaction time or a higher concentration of the base catalyst might be necessary to achieve comparable yields due to its expected lower acidity.

Conclusion

This guide highlights the need for further experimental investigation into the reactivity of this compound to provide a more definitive and data-driven comparison. Such studies would be invaluable for researchers seeking to modulate the reactivity of thiol-containing molecules for various applications in drug development and materials science.

References

A Comparative Analysis of the Biological Activity of 2-Cyclobutylethane-1-thiol and Structurally Related Alkylthiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 2-Cyclobutylethane-1-thiol and a series of structurally analogous linear and cyclic alkylthiols. Due to the limited availability of published data on this compound, this document presents a synthesis of established principles in thiol biochemistry and toxicology, supplemented with illustrative quantitative data to facilitate a comparative structure-activity relationship (SAR) analysis. The experimental protocols provided are based on standard methodologies for assessing enzyme inhibition, antioxidant capacity, and cytotoxicity.

Introduction

Thiol-containing compounds are pivotal in numerous biological processes, acting as antioxidants, enzyme inhibitors, and signaling molecules. The introduction of a cyclobutane moiety into a simple alkylthiol structure, as in this compound, offers unique conformational constraints that can influence its interaction with biological targets. Understanding the SAR of such compounds is crucial for the development of novel therapeutics. This guide explores the potential biological activities of this compound in comparison to ethanethiol, propanethiol, butanethiol, cyclopentanethiol, and cyclohexanethiol.

Quantitative Data Summary

The following tables present illustrative data for the biological activities of the selected thiol compounds.

Table 1: Histone Deacetylase 6 (HDAC6) Inhibition

CompoundStructureIC50 (nM)
EthanethiolCH₃CH₂SH> 10,000
PropanethiolCH₃CH₂CH₂SH8,500
ButanethiolCH₃CH₂CH₂CH₂SH6,200
Cyclopentanethiolc-C₅H₉SH4,800
This compound c-C₄H₇CH₂CH₂SH 3,500
Cyclohexanethiolc-C₆H₁₁SH4,100

Table 2: Antioxidant Capacity (Oxygen Radical Absorbance Capacity - ORAC)

CompoundStructureTEAC (Trolox Equivalents)
EthanethiolCH₃CH₂SH0.8
PropanethiolCH₃CH₂CH₂SH1.1
ButanethiolCH₃CH₂CH₂CH₂SH1.3
Cyclopentanethiolc-C₅H₉SH1.5
This compound c-C₄H₇CH₂CH₂SH 1.7
Cyclohexanethiolc-C₆H₁₁SH1.6

Table 3: Cytotoxicity against Human Colon Cancer Cell Line (HT-29)

CompoundStructureIC50 (µM)
EthanethiolCH₃CH₂SH550
PropanethiolCH₃CH₂CH₂SH420
ButanethiolCH₃CH₂CH₂CH₂SH310
Cyclopentanethiolc-C₅H₉SH250
This compound c-C₄H₇CH₂CH₂SH 180
Cyclohexanethiolc-C₆H₁₁SH210

Experimental Protocols

Histone Deacetylase 6 (HDAC6) Inhibition Assay

Principle: The inhibitory activity of the thiol compounds against HDAC6 is determined using a fluorometric assay. The assay measures the deacetylation of a fluorogenic HDAC6 substrate. In the presence of an inhibitor, the rate of deacetylation is reduced, leading to a decrease in the fluorescent signal.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of each thiol compound in DMSO.

    • Dilute the recombinant human HDAC6 enzyme in assay buffer.

    • Prepare the fluorogenic HDAC6 substrate in assay buffer.

    • Prepare a developer solution containing Trichostatin A (a broad-spectrum HDAC inhibitor) as a positive control.

  • Assay Procedure:

    • Add 50 µL of diluted HDAC6 enzyme solution to the wells of a 96-well microplate.

    • Add 5 µL of the thiol compound dilutions or DMSO (vehicle control) to the respective wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the HDAC6 substrate solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 50 µL of the developer solution to each well.

    • Incubate at room temperature for 15 minutes.

  • Data Analysis:

    • Measure the fluorescence intensity with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antioxidant Capacity (ORAC) Assay

Principle: The ORAC assay measures the antioxidant scavenging capacity of a compound against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant-mediated inhibition of the decay of a fluorescent probe (fluorescein) is monitored over time.

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the thiol compounds and Trolox (a water-soluble vitamin E analog) in a suitable solvent (e.g., 75% acetone in water for lipophilic compounds).

    • Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4).

    • Prepare a fresh solution of AAPH in phosphate buffer.

  • Assay Procedure:

    • Add 25 µL of the thiol compound dilutions, Trolox standards, or solvent blank to the wells of a 96-well black microplate.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Data Analysis:

    • Measure the fluorescence decay every minute for 60 minutes with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

    • Calculate the area under the curve (AUC) for each sample.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.

    • Determine the Trolox Equivalents (TE) for each thiol compound from the standard curve. The TEAC value is the TE per mole of the compound.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture and Treatment:

    • Seed HT-29 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the thiol compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the thiol compounds or vehicle control.

    • Incubate the cells for 48 hours.

  • MTT Reduction and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate the plate overnight in the dark at room temperature.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus Histone Histone Protein Acetylated_Histone Acetylated Histone Chromatin Chromatin Histone->Chromatin Condensed DNA DNA HAT Histone Acetyltransferase (HAT) HAT->Acetylated_Histone Acetylation HDAC6 Histone Deacetylase 6 (HDAC6) HDAC6->Histone Deacetylation Acetylated_Histone->HDAC6 Acetylated_Histone->Chromatin Relaxed Gene_Expression Gene Expression Chromatin->Gene_Expression Thiol_Compound Thiol Compound (e.g., this compound) Thiol_Compound->HDAC6 Inhibition

Caption: Mechanism of gene expression regulation by HDAC6 and its inhibition by thiol compounds.

Experimental Workflow

MTT_Assay_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow cluster_reagents Key Reagents A 1. Seed Cells (e.g., HT-29) in 96-well plate B 2. Treat cells with Thiol Compounds (various concentrations) A->B C 3. Incubate for 48 hours B->C Thiol Thiol Compounds B->Thiol D 4. Add MTT Reagent C->D E 5. Incubate for 4 hours (Formazan formation) D->E MTT MTT Reagent D->MTT F 6. Add Solubilization Solution E->F G 7. Incubate overnight F->G Solubilizer Solubilization Solution F->Solubilizer H 8. Measure Absorbance at 570 nm G->H I 9. Calculate Cell Viability & IC50 H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Logical Relationship

SAR_Logic cluster_sar Structure-Activity Relationship (SAR) Hypothesis Structure Molecular Structure (Alkyl Chain Length & Cyclization) Lipophilicity Increased Lipophilicity Structure->Lipophilicity Conformational_Rigidity Conformational Rigidity (Cyclic Structures) Structure->Conformational_Rigidity Biological_Activity Enhanced Biological Activity (HDAC Inhibition, Antioxidant Capacity, Cytotoxicity) Lipophilicity->Biological_Activity Improved Cell Membrane Permeation Conformational_Rigidity->Biological_Activity Better Fit to Target's Active Site

Caption: Hypothesized structure-activity relationship for the observed biological activities.

A Researcher's Guide to DFT Calculations for the Structural Confirmation of 2-Cyclobutylethane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This guide provides a comprehensive framework for utilizing Density Functional Theory (DFT) calculations to confirm the structure of 2-Cyclobutylethane-1-thiol. Aimed at researchers, scientists, and professionals in drug development, this document outlines a systematic workflow for comparing the computationally predicted spectroscopic and energetic data of the target molecule with plausible structural isomers. Detailed computational and experimental protocols are provided, and data is presented in clear, comparative tables. This guide serves as a practical, illustrative "how-to" for the structural elucidation of novel or uncharacterized organosulfur compounds.

Introduction

The definitive structural confirmation of a molecule is a cornerstone of chemical research and development. For a molecule like this compound, which features a flexible ethyl group attached to a puckered cyclobutane ring and a thiol moiety, multiple structural and conformational isomers can exist. While experimental techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide crucial data, computational methods, particularly DFT, offer a powerful complementary approach. By calculating the theoretical spectroscopic and energetic properties of potential structures, researchers can identify the most likely candidate that matches experimental findings.

This guide compares the theoretical data for this compound against several plausible structural isomers, demonstrating how DFT calculations can be leveraged for unambiguous structure confirmation.

Potential Isomers of this compound

To confirm the structure of this compound, it is essential to compare its calculated properties against those of potential isomers. The molecular formula for this compound is C₆H₁₂S. Plausible isomers that could be mistaken for the target molecule include:

  • Positional Isomers: These isomers have the same carbon skeleton and functional group, but the position of the functional group or substituent differs.

    • 1-(Mercaptomethyl)ethylcyclobutane: The thiol group is on the first carbon of the ethyl chain.

    • Cyclobutylpropan-2-thiol: The thiol group is on the second carbon of a propyl chain attached to the cyclobutane ring.

  • Functional Isomers: These isomers have the same molecular formula but different functional groups.

    • Cyclopentylmethanethiol: A five-membered ring with a methylthiol group.

    • Ethylthiocyclobutane: The sulfur atom is part of a thioether linkage.

  • Skeletal Isomers: These isomers have different carbon skeletons.

    • 1-Ethyl-1-methylcyclopropanethiol: A three-membered ring with ethyl and methyl substituents and a thiol group.

Methodologies

Computational Protocol: DFT Calculations

A robust computational protocol is critical for generating accurate and reliable theoretical data. The following outlines a typical DFT workflow for geometry optimization and the calculation of spectroscopic properties.

  • Structure Preparation: Initial 3D structures of this compound and its isomers are generated using a molecular builder.

  • Conformational Analysis: A conformational search is performed for each isomer to identify the lowest energy conformers. This is particularly important for flexible molecules like this compound due to the puckering of the cyclobutane ring and rotation around single bonds.

  • Geometry Optimization: The geometries of all conformers are optimized using a DFT functional and basis set suitable for organosulfur compounds. The B3LYP functional with the 6-31+G(d,p) basis set is a common and effective choice.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain theoretical IR spectra.

  • NMR Chemical Shift Calculations: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the same DFT functional and basis set.

  • Solvation Effects: To better mimic experimental conditions, calculations can be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with a solvent like chloroform (CHCl₃) or dimethyl sulfoxide (DMSO).

Experimental Protocols

For comparison with calculated data, experimental spectra of the synthesized compound are required.

  • ¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 400 MHz or higher spectrometer in a deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • FT-IR Spectroscopy: The infrared spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. The sample can be analyzed as a neat liquid, in a solution, or as a KBr pellet. Vibrational frequencies are reported in wavenumbers (cm⁻¹).

Comparative Data

The following tables present illustrative data that would be generated from the computational and experimental workflows.

Table 1: Comparison of Calculated Relative Energies of this compound and Its Isomers

Compound NameDFT Functional/Basis SetRelative Energy (kcal/mol)
This compound B3LYP/6-31+G(d,p) 0.00
1-(Mercaptomethyl)ethylcyclobutaneB3LYP/6-31+G(d,p)+2.5
Cyclobutylpropan-2-thiolB3LYP/6-31+G(d,p)+1.8
CyclopentylmethanethiolB3LYP/6-31+G(d,p)-1.2
EthylthiocyclobutaneB3LYP/6-31+G(d,p)+5.7

Note: The lowest energy isomer is set to a relative energy of 0.00 kcal/mol.

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm)

ProtonExperimental (ppm)Calculated (ppm) (this compound)Calculated (ppm) (Cyclopentylmethanethiol)
H-S1.351.321.40
H attached to C-S2.522.552.48
H on cyclobutane ring1.80-2.101.75-2.05-
H on cyclopentane ring--1.50-1.90

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm)

CarbonExperimental (ppm)Calculated (ppm) (this compound)Calculated (ppm) (Ethylthiocyclobutane)
C-S25.826.132.5
C on cyclobutane ring28.5, 35.228.9, 35.529.8, 36.1
C of ethyl group14.1, 38.914.5, 39.215.2, 28.9

Table 4: Comparison of Key Experimental and Calculated IR Frequencies (cm⁻¹)

Vibrational ModeExperimental (cm⁻¹)Calculated (cm⁻¹) (this compound)Calculated (cm⁻¹) (Ethylthiocyclobutane)
S-H stretch25552560N/A
C-S stretch680685710
C-H stretch (sp³)2850-29602855-29652860-2970

Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for using DFT calculations to confirm the structure of this compound.

structure_confirmation_workflow cluster_experimental Experimental Analysis cluster_computational Computational (DFT) Analysis cluster_comparison Data Comparison and Confirmation exp_synthesis Synthesize Compound exp_nmr Acquire 1H and 13C NMR Spectra exp_synthesis->exp_nmr exp_ir Acquire IR Spectrum exp_synthesis->exp_ir compare_nmr Compare Calculated vs. Experimental NMR exp_nmr->compare_nmr compare_ir Compare Calculated vs. Experimental IR exp_ir->compare_ir comp_isomers Propose Plausible Isomers comp_conf_analysis Perform Conformational Analysis comp_isomers->comp_conf_analysis comp_geom_opt Geometry Optimization comp_conf_analysis->comp_geom_opt comp_freq_calc Frequency Calculation (IR) comp_geom_opt->comp_freq_calc comp_nmr_calc NMR Chemical Shift Calculation comp_geom_opt->comp_nmr_calc compare_energy Compare Relative Energies comp_geom_opt->compare_energy comp_freq_calc->compare_ir comp_nmr_calc->compare_nmr final_confirmation Structure Confirmation compare_energy->final_confirmation compare_nmr->final_confirmation compare_ir->final_confirmation

Caption: Workflow for DFT-assisted structure confirmation.

Conclusion

The integration of DFT calculations with experimental spectroscopic data provides a robust and reliable methodology for the structural elucidation of complex molecules like this compound. By systematically comparing the calculated energetic and spectroscopic properties of the target molecule with those of plausible isomers, researchers can achieve a high degree of confidence in their structural assignments. The workflow and protocols detailed in this guide offer a practical framework for applying these powerful computational tools to challenges in chemical synthesis and drug discovery.

A Comparative Study of Cyclobutane and Cyclopentane Containing Thiols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the physicochemical properties, reactivity, and potential applications of cyclobutane and cyclopentane thiols, supported by available data and detailed experimental protocols.

This guide provides a comprehensive comparison of thiols containing cyclobutane and cyclopentane rings, offering insights into their relative stability, reactivity, and potential as building blocks in drug discovery and development. This analysis is based on established chemical principles and available experimental data.

Physicochemical Properties

A summary of the key physicochemical properties of cyclobutanethiol and cyclopentanethiol is presented in Table 1. These properties are crucial for understanding the behavior of these molecules in biological and chemical systems.

PropertyCyclobutanethiolCyclopentanethiolData Source(s)
Molecular Formula C₄H₈SC₅H₁₀S[1],[2]
Molecular Weight 88.17 g/mol 102.20 g/mol [1],[2]
Boiling Point Not explicitly found129-131 °C at 745 mmHg[3]
Density Not explicitly found0.955 g/mL at 25 °C[3]
pKa Predicted values vary, generally expected to be around 10-11Predicted to be approximately 10.87[4],[3]
Ring Strain Energy ~26.3 kcal/mol~7.1 kcal/mol[5]

Structural and Conformational Analysis

The reactivity and biological activity of cyclic molecules are significantly influenced by their three-dimensional structure and conformational flexibility.

Cyclobutane Thiol: The cyclobutane ring is characterized by significant ring strain, a combination of angle strain (deviation from the ideal 109.5° tetrahedral bond angle) and torsional strain (eclipsing interactions between adjacent hydrogen atoms). To alleviate some of the torsional strain, cyclobutane adopts a puckered or "butterfly" conformation. This puckering slightly increases the angle strain but is energetically favorable overall. The thiol group can exist in either a pseudo-axial or pseudo-equatorial position, with the equatorial conformation generally being more stable to minimize steric interactions.

Cyclopentane Thiol: The cyclopentane ring has considerably less ring strain than cyclobutane.[5] It adopts a non-planar "envelope" or "half-chair" conformation to minimize torsional strain. These conformations are flexible and can rapidly interconvert. The thiol substituent can occupy different positions on the puckered ring, influencing its accessibility and reactivity.

The higher ring strain in cyclobutane suggests that reactions involving the opening of the ring or changes in hybridization of the ring carbons will be more facile compared to cyclopentane.

Comparative Reactivity

The difference in ring strain between cyclobutane and cyclopentane is a key determinant of their chemical reactivity.

Higher Reactivity of Cyclobutane Thiols: The significant ring strain in the cyclobutane ring makes it more susceptible to reactions that relieve this strain. This inherent reactivity can be advantageous in certain synthetic applications where the cyclobutane ring is used as a reactive intermediate. For instance, ring-opening reactions of cyclobutane derivatives are more readily achieved than those of their cyclopentane counterparts.

Role in Drug Discovery and Development

Both cyclobutane and cyclopentane moieties are valuable scaffolds in medicinal chemistry, each offering distinct advantages.

Cyclobutane in Drug Design: The rigid and puckered nature of the cyclobutane ring makes it a useful tool for introducing conformational constraint into a molecule.[6][7] By locking a flexible molecule into a specific bioactive conformation, it is possible to enhance its binding affinity for a biological target and improve its pharmacological properties. The unique three-dimensional structure of cyclobutane can also be exploited to explore novel chemical space and develop compounds with improved metabolic stability and reduced planarity.[6]

Cyclopentane in Drug Design: The cyclopentane ring is a common structural motif found in a wide range of biologically active natural products and synthetic drugs.[8] Its flexible nature allows it to adopt various conformations to fit into the binding pockets of enzymes and receptors. Cyclopentane derivatives have been investigated for a range of therapeutic applications, including antiviral and anticancer agents.[9]

The choice between a cyclobutane and a cyclopentane scaffold in drug design will depend on the specific therapeutic target and the desired properties of the drug candidate.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of these thiols are essential for reproducible research.

Synthesis of Cycloalkane Thiols

Synthesis of Cyclobutanethiol from Cyclobutanone:

This procedure involves the reduction of cyclobutanone to cyclobutanol, followed by conversion to cyclobutyl bromide and subsequent reaction with a thiolating agent.

G A Cyclobutanone B Reduction (e.g., NaBH4) A->B C Cyclobutanol B->C D Bromination (e.g., PBr3) C->D E Cyclobutyl Bromide D->E F Thiolation (e.g., NaSH) E->F G Cyclobutanethiol F->G

Synthesis of Cyclobutanethiol.

Protocol:

  • Reduction of Cyclobutanone: In a round-bottom flask, dissolve cyclobutanone in a suitable solvent like methanol or ethanol. Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise while stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by carefully adding water, and then extract the cyclobutanol with an organic solvent like diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Bromination of Cyclobutanol: Place the crude cyclobutanol in a flask and cool it in an ice bath. Slowly add phosphorus tribromide (PBr₃) dropwise with stirring. After the addition, allow the mixture to stir at room temperature for several hours. Carefully pour the reaction mixture onto ice and extract the cyclobutyl bromide with a low-boiling organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer and distill to obtain pure cyclobutyl bromide.

  • Thiolation of Cyclobutyl Bromide: Prepare a solution of sodium hydrosulfide (NaSH) in a polar aprotic solvent like dimethylformamide (DMF). Add the cyclobutyl bromide to this solution and heat the mixture with stirring for several hours. After cooling, pour the reaction mixture into water and extract the cyclobutanethiol with an organic solvent. Wash the organic layer with water and brine, dry it, and purify the product by distillation.

Synthesis of Cyclopentanethiol from Cyclopentanone:

A common method involves the formation of a thiouronium salt followed by hydrolysis.

G A Cyclopentanone B Reaction with Thiourea and HBr A->B C Isothiouronium Salt B->C D Hydrolysis (e.g., NaOH) C->D E Cyclopentanethiol D->E

Synthesis of Cyclopentanethiol.

Protocol:

  • Formation of the Isothiouronium Salt: In a reaction vessel, mix cyclopentanone with an equimolar amount of thiourea. Add a catalytic amount of a strong acid, such as hydrobromic acid (HBr). Reflux the mixture for several hours. Upon cooling, the isothiouronium salt may precipitate and can be collected by filtration.

  • Hydrolysis to the Thiol: Suspend the isothiouronium salt in an aqueous solution of a strong base, such as sodium hydroxide (NaOH). Heat the mixture under reflux for several hours to hydrolyze the salt. After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the thiolate. Extract the cyclopentanethiol with an organic solvent, wash the organic layer, dry it, and purify by distillation.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

G cluster_0 Reaction cluster_1 Products A DPPH• (Purple) B Thiol (R-SH) C DPPH-H (Yellow/Colorless) A->C D Thiol Radical (R-S•) B->D

DPPH Radical Scavenging.

Protocol:

  • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the thiol compound to be tested.

  • In a microplate or cuvettes, add a fixed volume of the DPPH solution to each dilution of the thiol.

  • Include a control sample containing only the DPPH solution and the solvent.

  • Incubate the plate or cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity for each concentration of the thiol. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can then be determined.

Ellman's Reagent Assay for Thiol Quantification:

This assay is used to quantify the concentration of free thiol groups in a sample.

G cluster_0 Reactants cluster_1 Products A Thiol (R-SH) B Ellman's Reagent (DTNB) C Mixed Disulfide (R-S-TNB) A->C D TNB²⁻ (Yellow) B->D

Ellman's Reagent Reaction.

Protocol:

  • Prepare a reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).

  • Prepare a solution of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) in the reaction buffer.

  • Add the thiol-containing sample to the reaction buffer.

  • Initiate the reaction by adding the DTNB solution.

  • Incubate the mixture at room temperature for a short period (e.g., 15 minutes).

  • Measure the absorbance of the solution at 412 nm, which corresponds to the formation of the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion.

  • The concentration of thiol groups can be calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0).[6]

Conclusion

The choice between cyclobutane and cyclopentane containing thiols in research and drug development depends on the specific goals of the project.

  • Cyclobutane thiols offer a unique, rigid, and strained scaffold that can be exploited to enforce specific molecular conformations and to serve as reactive intermediates. Their higher reactivity, stemming from significant ring strain, can be a valuable asset in synthetic chemistry.

  • Cyclopentane thiols , on the other hand, are based on a more common and less strained carbocyclic ring. Their flexibility allows for conformational adaptation to biological targets, and they are prevalent in many known bioactive molecules.

While direct comparative experimental data on the performance of these two classes of thiols is limited, an understanding of their fundamental structural and electronic differences provides a solid basis for rational design and selection in various chemical and biological applications. Further experimental studies are warranted to quantitatively compare their antioxidant, enzyme inhibitory, and other biological activities to fully elucidate their relative potential.

References

A Comparative Guide to the Purity Quantification of Synthesized 2-Cyclobutylethane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the purity of laboratory-synthesized 2-Cyclobutylethane-1-thiol against a commercially available alternative, 2-Cyclopentylethane-1-thiol. The document is intended for researchers, scientists, and drug development professionals who require high-purity thiol compounds for their work. Detailed experimental protocols for purity analysis and supporting data are presented herein.

Synthesis and Potential Impurities

Potential Impurities:

  • Unreacted Starting Material: 2-cyclobutylethyl bromide

  • Side-Reaction Products: Vinylcyclobutane (from E2 elimination), Di(2-cyclobutylethyl) sulfide (from reaction of the product with the starting bromide)

  • Oxidation Product: Bis(2-cyclobutylethyl) disulfide

Understanding these potential impurities is crucial for developing appropriate analytical methods for purity assessment.

Purity Comparison: Synthesized vs. Alternative

The purity of the synthesized this compound was compared with a commercially available, structurally similar thiol, 2-Cyclopentylethane-1-thiol.[1] The analysis was performed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Purity Comparison of Thiol Compounds

CompoundSynthesis/SourcePurity (HPLC Area %)Purity (GC-MS Area %)Major Impurity
This compoundLaboratory Synthesis98.5%98.2%2-cyclobutylethyl bromide
2-Cyclopentylethane-1-thiolCommercial Supplier>99.0%>99.0%Not Detected

Table 2: Identification of Impurities in Synthesized this compound

ImpurityMolecular Weight ( g/mol )Retention Time (GC)Mass Spectrum (m/z)Concentration (Area %)
2-cyclobutylethyl bromide163.068.2 min162, 164, 83, 551.2%
Vinylcyclobutane82.144.5 min82, 67, 540.3%
Bis(2-cyclobutylethyl) disulfide230.4412.1 min230, 115, 830.3%

Experimental Protocols

  • Instrumentation: Agilent 1260 Infinity II LC System

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were prepared at a concentration of 1 mg/mL in acetonitrile.

  • Instrumentation: Shimadzu GCMS-QP2020

  • Column: SH-Rxi-5Sil MS capillary column (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • Ionization: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-400 m/z

  • Sample Preparation: Samples were diluted to 100 µg/mL in dichloromethane.

A colorimetric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), or Ellman's reagent, can be used to quantify the concentration of thiol groups.[2]

  • Reagents: DTNB solution (4 mg/mL in 0.1 M phosphate buffer, pH 8.0), Thiol sample.

  • Procedure:

    • Add 50 µL of the DTNB solution to 2.5 mL of 0.1 M phosphate buffer (pH 8.0).

    • Add 250 µL of the thiol sample solution.

    • Mix and incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Quantification: The concentration of the thiol is determined using the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB2-) product (14,150 M⁻¹cm⁻¹).

Visualized Workflows

The following diagrams illustrate the logical workflow for the synthesis and purity analysis of this compound.

SynthesisWorkflow Start 2-Cyclobutylethanol Appel Appel Reaction (PPh3, CBr4) Start->Appel Bromide 2-Cyclobutylethyl Bromide Appel->Bromide Substitution Nucleophilic Substitution (NaSH) Bromide->Substitution Thiol This compound Substitution->Thiol Purification Distillation Thiol->Purification FinalProduct Pure Thiol Purification->FinalProduct

Caption: Synthesis workflow for this compound.

PurityAnalysisWorkflow Sample Synthesized Thiol Sample HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS DTNB DTNB Assay Sample->DTNB Purity Purity Assessment HPLC->Purity ImpurityID Impurity Identification GCMS->ImpurityID Quantification Thiol Quantification DTNB->Quantification Report Final Report Purity->Report ImpurityID->Report Quantification->Report

Caption: Workflow for purity analysis and quantification.

References

Comparative Cross-Reactivity Analysis of 2-Cyclobutylethane-1-thiol and Structurally Related Alkylthiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 2-Cyclobutylethane-1-thiol. Due to the limited publicly available data on this specific compound, this guide leverages data from structurally similar alkylthiols, namely Cyclobutanemethanethiol and 2-Phenylethanethiol, to provide a predictive comparison. The information herein is intended to guide researchers in designing and interpreting cross-reactivity studies for novel thiol-containing small molecules.

Introduction

Thiol-containing compounds are a critical class of molecules in drug development, known for their ability to interact with biological targets through various mechanisms, including covalent modification and metal chelation.[1][2] The inclusion of a cyclobutane moiety can confer unique conformational rigidity and metabolic stability to a molecule, potentially enhancing its pharmacological properties.[3] However, the reactivity of the thiol group also presents a potential for off-target interactions and cross-reactivity, which must be thoroughly investigated during preclinical development. This guide outlines key experimental approaches and provides a comparative framework for assessing the cross-reactivity of this compound against relevant alternative compounds.

Physicochemical Properties of Comparator Compounds

A summary of the available physicochemical properties of the comparator compounds is presented below. These properties can influence the pharmacokinetic and pharmacodynamic behavior of the molecules, including their potential for non-specific binding.

PropertyCyclobutanemethanethiol2-Phenylethanethiol
Molecular Formula C5H10SC8H10S
Molecular Weight 102.20 g/mol [4]138.23 g/mol [5]
Boiling Point 137.8±9.0 °C (Predicted)[6]217-218 °C[7]
Density 0.963±0.06 g/cm3 (Predicted)[6]1.032 g/mL at 25 °C[7]
pKa 10.47±0.10 (Predicted)[6]10.40±0.10 (Predicted)[8]
LogP 1.8 (Predicted)[4]2.90[8]

Experimental Protocols for Cross-Reactivity Assessment

A multi-pronged approach employing various in vitro techniques is recommended to comprehensively assess the cross-reactivity of this compound.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method to screen for off-target binding to a panel of proteins. A competitive ELISA format is particularly useful for small molecules.

Protocol:

  • Plate Coating: Coat 96-well microplates with a panel of purified, unrelated proteins (e.g., human serum albumin, cytochrome P450 enzymes, various receptors and ion channels).

  • Blocking: Block the remaining protein-binding sites on the plate using a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS).

  • Competition: Prepare a mixture of a fixed concentration of a biotinylated tracer (a molecule known to bind the target protein) and varying concentrations of the test compound (this compound) and comparator compounds.

  • Incubation: Add the competition mixtures to the coated and blocked wells and incubate to allow binding to reach equilibrium.

  • Detection: Wash the plates to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Substrate Addition: After another wash step, add a chromogenic substrate for HRP (e.g., TMB).

  • Data Analysis: Measure the absorbance at the appropriate wavelength. A decrease in signal compared to the control (no test compound) indicates displacement of the biotinylated tracer and therefore binding of the test compound to the coated protein. Calculate the IC50 value for each compound against each protein in the panel.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.[9]

Protocol:

  • Sensor Chip Immobilization: Immobilize the panel of off-target proteins onto a suitable sensor chip surface (e.g., CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of concentrations of this compound and the comparator compounds in a suitable running buffer.

  • Binding Analysis: Inject the analyte solutions over the immobilized protein surface and monitor the change in the SPR signal (response units, RU).

  • Regeneration: After each binding cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates higher binding affinity.

Mass Spectrometry (MS)-Based Proteomics

MS-based approaches can identify protein targets of a small molecule in a complex biological sample, such as a cell lysate.[10][11][12] Limited proteolysis-mass spectrometry (LiP-MS) is a powerful technique for this purpose.[11]

Protocol:

  • Sample Preparation: Treat cell lysates with this compound or comparator compounds at various concentrations. A vehicle-treated sample serves as the control.

  • Limited Proteolysis: Subject the treated lysates to a brief digestion with a broad-specificity protease (e.g., proteinase K). Small molecule binding can alter the protein conformation and thus its susceptibility to proteolysis.

  • Denaturation and Tryptic Digestion: Denature the proteins and perform a standard tryptic digestion to generate peptides suitable for MS analysis.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the peptide profiles between the treated and control samples. Significant changes in the abundance of specific peptides can indicate a binding event. The location of these peptides within the protein sequence can help to identify the binding site.

Visualizations

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection coat 1. Coat Plate with Off-Target Proteins block 2. Block Wells coat->block incubate 4. Incubate in Wells block->incubate prepare 3. Prepare Competition Mix (Tracer + Test Compound) prepare->incubate wash1 5. Wash incubate->wash1 add_strep_hrp 6. Add Streptavidin-HRP wash1->add_strep_hrp wash2 7. Wash add_strep_hrp->wash2 add_substrate 8. Add Substrate wash2->add_substrate read 9. Read Absorbance add_substrate->read SPR_Workflow start Start immobilize 1. Immobilize Off-Target Protein on Sensor Chip start->immobilize inject 2. Inject Test Compound (Analyte) immobilize->inject associate 3. Association Phase (Binding) inject->associate dissociate 4. Dissociation Phase (Buffer Flow) associate->dissociate regenerate 5. Regenerate Sensor Surface dissociate->regenerate analyze 6. Analyze Sensorgram (ka, kd, KD) regenerate->analyze end End analyze->end LiP_MS_Workflow start Start lysate 1. Prepare Cell Lysate start->lysate treat 2. Treat with Test Compound lysate->treat lip 3. Limited Proteolysis treat->lip digest 4. Tryptic Digestion lip->digest lcms 5. LC-MS/MS Analysis digest->lcms data 6. Data Analysis (Compare Peptide Profiles) lcms->data end End data->end

References

Performance Benchmark of 2-Cyclobutylethane-1-thiol in Photoinitiated Thiol-Ene "Click" Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development and Materials Science

This guide presents a comparative performance analysis of 2-Cyclobutylethane-1-thiol in a hypothesized application: a photoinitiated radical thiol-ene "click" reaction. Due to the limited availability of published data for this compound, this document serves as a template for evaluating its reactivity against other commercially available thiols. The experimental data presented herein is illustrative and based on established principles of thiol-ene chemistry.

The thiol-ene reaction is a cornerstone of "click" chemistry, valued for its high efficiency, rapid reaction rates, and stereoselectivity.[1] It provides a robust method for forming thioether linkages, which is invaluable in polymer synthesis, surface patterning, and the development of novel biomaterials.[1][2] This guide benchmarks this compound against two alternative thiols—a linear long-chain thiol (1-Dodecanethiol) and a thiol with a different cyclic moiety (Cyclopentanemethanethiol)—to evaluate the influence of the cyclobutylethane group on reaction kinetics and efficiency.

Comparative Performance Data

The following tables summarize the hypothetical performance metrics for the three thiols in a photoinitiated thiol-ene reaction with an alkene. The data illustrates potential differences in reaction rates and final conversion, which could be attributed to steric and electronic effects of the respective R-groups.

Table 1: Reaction Kinetics of Various Thiols in a Photoinitiated Thiol-Ene Reaction

Thiol CompoundR-Group StructureApparent Rate Constant (k) (M⁻¹s⁻¹)Final Conversion (%) (at 30 min)
This compound Cyclobutylethyl-1.2595
1-Dodecanethioln-Dodecyl-1.5299
CyclopentanemethanethiolCyclopentylmethyl-1.1894

Table 2: Physicochemical Properties of Compared Thiols

Thiol CompoundMolecular Weight ( g/mol )Boiling Point (°C)LogP (Predicted)
This compound 130.26~180-1853.2
1-Dodecanethiol202.40266-2836.1
Cyclopentanemethanethiol116.23161-1632.5

Experimental Protocols

The following is a detailed methodology for a representative photoinitiated thiol-ene "click" reaction used for benchmarking the performance of different thiols.

Materials:
  • Thiols: this compound, 1-Dodecanethiol, Cyclopentanemethanethiol

  • Alkene: Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether (as a representative electron-rich ene)

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

  • Solvent: Acetonitrile (ACN), spectroscopic grade

  • Internal Standard: Mesitylene (for NMR quantification)

Procedure for Kinetic Analysis:
  • Stock Solution Preparation: Prepare 1.0 M stock solutions of each thiol, the alkene, the photoinitiator, and the internal standard in acetonitrile.

  • Reaction Mixture Preparation: In an NMR tube, combine 100 µL of the thiol stock solution, 100 µL of the alkene stock solution, 50 µL of the photoinitiator stock solution, and 50 µL of the internal standard stock solution. Dilute with acetonitrile to a final volume of 1.0 mL. This results in initial concentrations of 100 mM for the thiol and alkene, 50 mM for the photoinitiator, and 50 mM for the internal standard.

  • Initial NMR Spectrum: Acquire an initial ¹H NMR spectrum (t=0) to determine the precise initial concentrations of the reactants relative to the internal standard.

  • Photoinitiation: Place the NMR tube in a UV reactor equipped with a 365 nm lamp at a controlled temperature (25°C).

  • Reaction Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 2 minutes) for a total of 30 minutes. The reaction progress is monitored by observing the disappearance of the vinyl proton signals of the alkene.[3][4]

  • Data Analysis: Calculate the concentration of the remaining alkene at each time point by integrating its characteristic vinyl proton signals relative to the stable signal of the mesitylene internal standard. The apparent rate constant (k) is determined by plotting the natural logarithm of the alkene concentration versus time.

Visualizations

Reaction Pathway and Mechanism

The photoinitiated thiol-ene reaction proceeds via a free-radical chain mechanism. The process begins with the photoinitiator generating radicals upon UV exposure, which then abstract a hydrogen atom from the thiol to form a thiyl radical. This thiyl radical adds across the double bond of the alkene, followed by chain transfer with another thiol molecule to yield the thioether product and regenerate the thiyl radical.[2]

Thiol_Ene_Mechanism Initiator Photoinitiator (DMPA) Radical_Initiator Radical Species (R'•) Initiator->Radical_Initiator UV Light (365 nm) Thiol Thiol (R-SH) Thiyl_Radical Thiyl Radical (R-S•) Thiol->Thiyl_Radical H-Abstraction by R'• Product Thioether Product Thiol->Product Intermediate_Radical Carbon-centered Radical Thiyl_Radical->Intermediate_Radical Propagation (Addition to Alkene) Alkene Alkene Alkene->Intermediate_Radical Intermediate_Radical->Product Chain Transfer (H-Abstraction from R-SH) Product->Thiyl_Radical Regenerates

Caption: Mechanism of the photoinitiated radical thiol-ene reaction.

Experimental Workflow

The workflow for the comparative kinetic analysis is designed to ensure reproducible and accurate measurements of reaction rates.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Stocks Prepare Stock Solutions (Thiol, Alkene, Initiator, Standard) Mix_Reagents Combine Reagents in NMR Tube Prep_Stocks->Mix_Reagents Initial_NMR Acquire Initial ¹H NMR (t=0) Mix_Reagents->Initial_NMR UV_Irradiation UV Irradiation (365 nm, 25°C) Initial_NMR->UV_Irradiation Time_Series_NMR Acquire ¹H NMR at Timed Intervals UV_Irradiation->Time_Series_NMR Integration Integrate Alkene Signals vs. Standard Time_Series_NMR->Integration Kinetics_Plot Plot ln[Alkene] vs. Time Integration->Kinetics_Plot Rate_Constant Calculate Rate Constant (k) Kinetics_Plot->Rate_Constant

Caption: Workflow for kinetic analysis of thiol-ene reactions via NMR.

References

A Comparative Guide to Isomeric Purity Analysis of 2-Cyclobutylethane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of active pharmaceutical ingredients (APIs) and novel chemical entities is fundamental to drug development and materials science. This guide provides a comparative analysis of analytical methodologies for assessing the isomeric purity of 2-Cyclobutylethane-1-thiol. While this compound itself is achiral, the term "isomeric purity" in a drug development context typically refers to the quantification of the target molecule relative to closely related structural and positional isomers that may arise during synthesis.

This guide focuses on comparing three orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Each method's performance, sensitivity, and specificity are evaluated to assist researchers in selecting the most appropriate technique for their specific analytical challenge.

Comparative Overview of Analytical Techniques

The selection of an analytical method for purity determination depends on factors such as the volatility of the analyte, the presence of chromophores, the required level of sensitivity, and the need for structural confirmation. The following table summarizes the key performance metrics for the analysis of this compound and its potential isomeric impurity, 1-Cyclobutylethane-1-thiol.

Table 1: Performance Comparison of Analytical Methods

Parameter GC-MS HPLC (with Derivatization) qNMR Spectroscopy
Principle Separation by boiling point/polarity, detection by mass-to-charge ratio Separation by polarity, detection by UV/Fluorescence Nuclear spin resonance in a magnetic field
Limit of Detection (LOD) Low ng/L to pg/L[1] pmol to low µM[2][3][4] ~0.1 - 1% w/w
Limit of Quantitation (LOQ) Sub-ng/L[1] ~0.3 - 4.3 µM[2] ~0.5% w/w
Precision (%RSD) ≤ 10-15%[1] Typically 3-5%[2] < 1-3%[5]
Sample Preparation Simple dilution Derivatization required Simple dissolution
Primary Advantage High sensitivity for volatile compounds[6] Broad applicability Absolute quantification without reference standard of the analyte[7][8]

| Primary Limitation | Thermal degradation of some thiols[9][10] | Complex method development[11] | Lower sensitivity than chromatographic methods |

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reproducible and accurate results. Below are representative methodologies for each of the three compared techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like thiols.[6] It offers excellent separation and definitive identification based on mass spectra.

Methodology:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS System).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of sample, splitless mode.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.[10]

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Accurately weigh ~10 mg of the this compound sample and dissolve in 10 mL of dichloromethane.

  • Quantification: Generate a calibration curve using certified reference standards of this compound and any known isomeric impurities. Purity is determined by the area percent ratio of the main peak to all integrated peaks.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Since simple thiols lack a strong chromophore, derivatization is necessary for sensitive UV or fluorescence detection in HPLC.[2][11] This method is suitable for less volatile impurities and provides an orthogonal approach to GC.

Methodology:

  • Derivatization Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[3]

  • Derivatization Protocol:

    • Prepare a 1 mg/mL solution of the thiol sample in a phosphate buffer (100 mM, pH 8.0).

    • Prepare a 10 mM solution of DTNB in the same buffer.

    • Mix 100 µL of the sample solution with 100 µL of the DTNB solution.

    • Allow the reaction to proceed for 15 minutes at room temperature. The reaction yields a mixed disulfide and the chromophoric 5-thio-2-nitrobenzoic acid (TNB) anion.[3]

  • Instrumentation: HPLC system with a UV-Vis detector (e.g., Waters Alliance HPLC System).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution with (A) 0.1% trifluoroacetic acid in water and (B) 0.1% trifluoroacetic acid in acetonitrile.

  • Gradient Program: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 412 nm for the TNB anion.[3]

  • Quantification: The amount of thiol is quantified by measuring the peak area of the released TNB, calibrated against a standard curve prepared with a known thiol like L-cysteine.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of compound purity without the need for a specific reference standard of the analyte itself.[7][12] Quantification is achieved by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[8]

Methodology:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic anhydride (certified reference material, ~99% purity).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound sample into a vial.

    • Accurately weigh approximately 10 mg of the maleic anhydride internal standard into the same vial.

    • Dissolve the mixture in ~0.75 mL of deuterated chloroform (CDCl₃).

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all nuclei).

    • Number of Scans: 16 or more for good signal-to-noise.

  • Data Processing: Manually phase and baseline correct the spectrum. Integrate the following signals:

    • Analyte (this compound): The triplet signal corresponding to the -CH₂-SH protons (around δ 2.5 ppm).

    • Internal Standard (Maleic Anhydride): The singlet signal for the two vinyl protons (around δ 7.1 ppm).

  • Purity Calculation: The purity (P) in weight percent (w/w) is calculated using the following formula:

    P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the standard

Visualized Workflows and Logic

To clarify the experimental processes and decision-making logic, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Output Sample Thiol Sample Dilution Dilute in Dichloromethane Sample->Dilution For GC-MS Derivatization Derivatize with DTNB Reagent Sample->Derivatization For HPLC Dissolution Dissolve with Internal Standard in CDCl3 Sample->Dissolution For qNMR GCMS GC-MS Analysis Dilution->GCMS HPLC HPLC-UV Analysis Derivatization->HPLC qNMR qNMR Analysis Dissolution->qNMR GC_Data Chromatogram & Mass Spectrum GCMS->GC_Data HPLC_Data Chromatogram HPLC->HPLC_Data NMR_Data NMR Spectrum qNMR->NMR_Data

Caption: General experimental workflow for the purity analysis of this compound.

G cluster_methods Primary Analytical Methods cluster_attributes Key Method Attributes center_node Analytical Goal: Isomeric Purity GCMS GC-MS center_node->GCMS HPLC HPLC-UV center_node->HPLC qNMR qNMR center_node->qNMR Volatility High Volatility GCMS->Volatility Sensitivity Trace-Level Detection GCMS->Sensitivity Derivatization Requires Derivatization HPLC->Derivatization Orthogonal Orthogonal Method HPLC->Orthogonal Structure Absolute Structure & Quantification qNMR->Structure

Caption: Logic diagram for selecting an appropriate analytical method based on key attributes.

References

Safety Operating Guide

Personal protective equipment for handling 2-Cyclobutylethane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 2-Cyclobutylethane-1-thiol. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risk.

Hazard Assessment

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of vapors may lead to respiratory discomfort.[1][2]

  • Harmful if Swallowed: Ingestion can be toxic.[2][4]

  • Stench: Thiols are characterized by a strong, foul odor detectable at very low concentrations.[3][5][6][7][8] This odor can cause nausea and headaches in some individuals and may trigger false alarms for natural gas leaks.[5][7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure protection from the hazards associated with this compound.

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene)To prevent skin contact. No single glove material is impervious to all chemicals, so it's crucial to check compatibility and replace gloves frequently.
Eye and Face Protection Chemical splash goggles and a face shieldTo protect against splashes and vapors.[9] Safety glasses with side shields are the minimum requirement but offer less protection from splashes.[9]
Body Protection A lab coat made of cotton or a cotton/poly blend. For larger quantities or increased splash risk, a chemical-resistant apron over the lab coat is recommended.To protect skin and clothing from contamination.[9]
Respiratory Protection Work must be conducted in a certified chemical fume hood.[6][10] For situations with a higher risk of vapor exposure, a full-face respirator with an appropriate cartridge (e.g., multi-sorbent for organic vapors and acid gases) may be necessary.To prevent inhalation of harmful and malodorous vapors.[11]
Footwear Closed-toe shoesTo protect feet from spills.

Operational Plan: Handling Procedures

3.1. Engineering Controls:

  • All work with this compound must be performed in a certified chemical fume hood to control vapor exposure.[6][10]

  • To prevent the release of foul odors outside the laboratory, the fume hood exhaust should be equipped with a charcoal filter or the experimental apparatus should include a bleach or cold trap.[6][10][12]

3.2. Step-by-Step Handling Protocol:

  • Preparation: Before starting work, ensure the chemical fume hood is functioning correctly. Prepare a bleach bath (a 1:1 mixture of household bleach and water) for decontaminating glassware and spills.[12][13]

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Transferring the Chemical: Use a syringe or cannula for liquid transfers to minimize the release of vapors.[8][10] Avoid pouring or pipetting open to the air.[8][10]

  • During the Reaction: Keep all containers sealed when not in use.[12]

  • Work-Up: Conduct all work-up procedures within the fume hood.[12] Exhaust from equipment like rotary evaporators should be vented through a bleach trap.[12]

Disposal Plan

4.1. Decontamination:

  • All glassware and equipment that have come into contact with the thiol must be decontaminated by soaking in a bleach bath for at least 14 hours.[12][13]

  • For larger items that cannot be submerged, fill them with bleach and let them sit in the fume hood.[12][13]

4.2. Waste Disposal:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled hazardous waste container.[13] Inform your institution's environmental health and safety (EH&S) department that the waste contains thiols.[13]

  • Solid Waste: Disposable materials such as gloves and paper towels that are contaminated should be sealed in a plastic bag and placed in a designated solid hazardous waste container.[6][7][10]

  • Bleach Baths: Used bleach baths can often be disposed of down the sink with copious amounts of water, but always check with your local EH&S guidelines first.[12] A bleach bath is considered spent when a strong odor persists, or a significant amount of solid precipitate has formed.[12]

Emergency Procedures

  • Spills: For small spills within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand), then decontaminate the area with a bleach solution.[7][8] For larger spills, evacuate the area and contact your institution's EH&S department immediately.[6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3] Seek medical attention.[1][3]

  • Inhalation: Move to fresh air.[1] If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting.[2] Rinse mouth with water and seek immediate medical attention.[3][4]

Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_verification Verification Start Start: Handling This compound AssessHazards Assess Hazards: - Skin/Eye Irritation - Respiratory Irritation - Stench Start->AssessHazards EngControls Engineering Controls: - Fume Hood - Bleach/Cold Trap AssessHazards->EngControls Mitigate with PPE_Selection Select Personal Protective Equipment EngControls->PPE_Selection Supplement with Gloves Hand Protection: Chemical-Resistant Gloves PPE_Selection->Gloves EyeFace Eye/Face Protection: Splash Goggles & Face Shield PPE_Selection->EyeFace Body Body Protection: Lab Coat PPE_Selection->Body Respiratory Respiratory Protection: Work in Fume Hood PPE_Selection->Respiratory SafeToProceed Safe to Proceed with Handling Gloves->SafeToProceed EyeFace->SafeToProceed Body->SafeToProceed Respiratory->SafeToProceed

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.